Tauroursodeoxycholic acid
Description
This compound, also known as ursodoxicoltaurine, is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration. It is a taurine conjugate of [ursodeoxycholic acid] with comparable therapeutic efficacy and safety, but a much higher hydrophilicity. Normally, hydrophilic bile acids regulates hydrophobic bile acids and their cytotoxic effects. This compound can reduce the absorption of cholesterol in the small intestine, thereby reducing the body's intake of dietary cholesterol and the body cholesterol content. this compound is currently used in Europe to treat and prevent gallstones as a bile acid derivative. Due to a range of its molecular properties - namely its anti-apoptotic effects - this compound has been examined in inflammatory metabolic diseases and neurodegenerative diseases.
This compound is a natural product found in Homo sapiens with data available.
Structure
3D Structure
Properties
Key on ui mechanism of action |
About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways. |
|---|---|
CAS No. |
14605-22-2 |
Molecular Formula |
C26H45NO6S |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChI Key |
BHTRKEVKTKCXOH-VSHSPWMTSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Other CAS No. |
14605-22-2 |
physical_description |
Solid |
Synonyms |
tauroursodeoxycholate tauroursodeoxycholic acid tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer TUDCA |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Tauroursodeoxycholic Acid in Mitigating Oxidative Stress: A Technical Guide
Affiliation: Google Research
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cardiovascular conditions. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising therapeutic agent with potent cytoprotective properties, largely attributed to its capacity to mitigate oxidative stress. This technical guide provides an in-depth overview of the molecular mechanisms through which TUDCA confers protection against oxidative stress. We will explore its role in alleviating endoplasmic reticulum (ER) stress, preserving mitochondrial integrity, and activating the Nrf2 antioxidant response pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the multifaceted antioxidant functions of TUDCA, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction
This compound (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA), a secondary bile acid produced by gut bacteria. For centuries, it has been used in traditional Chinese medicine for various ailments.[1] In contemporary medicine, TUDCA is recognized for its therapeutic potential in a variety of diseases, primarily due to its cytoprotective effects.[1] A growing body of evidence highlights its ability to counteract cellular damage by reducing oxidative stress and apoptosis, and modulating inflammatory responses.[1][2] This guide will delve into the core mechanisms by which TUDCA mitigates oxidative stress, providing a technical foundation for researchers and drug developers.
Core Mechanisms of TUDCA in Oxidative Stress Mitigation
TUDCA employs a multi-pronged approach to combat oxidative stress, targeting key cellular organelles and signaling pathways. Its primary mechanisms of action include the alleviation of endoplasmic reticulum (ER) stress, the preservation of mitochondrial function, and the activation of the Nrf2 antioxidant pathway.
Alleviation of Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This, in turn, can trigger the production of ROS, creating a vicious cycle of cellular damage.[3] TUDCA acts as a chemical chaperone, aiding in the proper folding of proteins and thereby reducing the load on the ER.[2][4] This action helps to restore ER homeostasis and inhibit the downstream activation of pro-apoptotic pathways and ROS generation linked to chronic ER stress.[3][5][6] Studies have shown that TUDCA can suppress the activation of key ER stress sensors and effectors, protecting cells from ER stress-induced apoptosis.[5][7]
Preservation of Mitochondrial Integrity and Function
Mitochondria are the primary sites of cellular respiration and a major source of endogenous ROS. Mitochondrial dysfunction is a central feature of oxidative stress-related pathologies. TUDCA has been shown to exert significant protective effects on mitochondria.[8][9] It helps to maintain the integrity of the mitochondrial membrane, preventing the release of pro-apoptotic factors like cytochrome c.[9][10] Furthermore, TUDCA can reduce the generation of mitochondrial ROS (mtROS) and preserve the mitochondrial membrane potential, which is crucial for ATP production and overall cellular health.[9][11] By stabilizing mitochondrial function, TUDCA directly curtails a major source of oxidative stress.
Activation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[12] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[12] TUDCA has been demonstrated to be a potent activator of the Nrf2 signaling pathway.[10][12][13] By promoting the nuclear translocation of Nrf2, TUDCA upregulates the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), superoxide dismutase (SOD), and thioredoxin (TRX).[12][14][15] This enhancement of the endogenous antioxidant defense system is a cornerstone of TUDCA's protective effects against oxidative damage.
Key Signaling Pathways Modulated by TUDCA
The antioxidant effects of TUDCA are mediated through its influence on several critical signaling pathways.
The Nrf2-ARE Signaling Pathway
TUDCA's activation of Nrf2 is a pivotal mechanism in its antioxidant arsenal. The diagram below illustrates the canonical Nrf2-ARE pathway and the intervention point of TUDCA.
Mitochondrial Apoptosis Pathway
Oxidative stress is a potent trigger of the intrinsic (mitochondrial) pathway of apoptosis. TUDCA intervenes at multiple points in this cascade to promote cell survival.
PI3K/Akt and GSK-3β Signaling
The PI3K/Akt pathway is a pro-survival signaling cascade that is also implicated in the cellular response to oxidative stress. TUDCA has been shown to modulate this pathway, leading to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a kinase that can promote apoptosis and oxidative damage.
Quantitative Data on TUDCA's Efficacy
The antioxidant effects of TUDCA have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its impact on various markers of oxidative stress.
Table 1: Effect of TUDCA on Reactive Oxygen Species (ROS) Levels
| Cell/Tissue Type | Oxidative Insult | TUDCA Concentration | % Reduction in ROS | Reference |
| ARPE-19 | H₂O₂ (400 µM) | 500 µM | Not specified, but significant | [2] |
| Porcine Oocytes | Aging | Not specified | ~35% | [16] |
| Porcine Oocytes | H₂O₂ | Not specified | ~20% | [16] |
| SH-SY5Y | MPP+ | Not specified | Significant | [10] |
| Primary Hepatocytes | Palmitic Acid | Not specified | Significant | [14] |
Table 2: Effect of TUDCA on Glutathione (GSH) Levels
| Cell/Tissue Type | Oxidative Insult | TUDCA Concentration | % Increase in GSH | Reference |
| Porcine Oocytes | Aging | Not specified | ~8% | [16] |
| Porcine Oocytes | H₂O₂ | Not specified | ~17% | [16] |
| Primary Hepatocytes | Palmitic Acid | Not specified | Significant increase in GSH/GSSG ratio | [14] |
Table 3: Effect of TUDCA on Antioxidant Enzyme Expression and Activity
| Enzyme | Cell/Tissue Type | TUDCA Treatment | Fold Increase in Expression/Activity | Reference |
| HO-1 | SH-SY5Y | TUDCA | Significant increase | [10] |
| GPx | Mouse Brain | TUDCA | Enhanced activity | [10] |
| Nrf2 | Mouse Brain | TUDCA | Increased expression | [10] |
| HO-1 | Mouse Brain | TUDCA | Increased expression | [10] |
Table 4: Effect of TUDCA on Apoptosis Markers
| Marker | Cell/Tissue Type | Oxidative Insult | TUDCA Concentration | Effect | Reference |
| Bax/Bcl-2 Ratio | Porcine Oocytes | Aging | Not specified | Decreased | [16] |
| Caspase-3 | ARPE-19 | H₂O₂ | Not specified | Decreased expression and activity | [8] |
| TUNEL-positive cells | Porcine Oocytes | Aging | Not specified | Decreased | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to assess the antioxidant effects of TUDCA.
Measurement of Intracellular ROS using DCFH-DA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
Materials:
-
Cells of interest (e.g., SH-SY5Y, ARPE-19)
-
Cell culture medium
-
TUDCA
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of TUDCA for a specified duration (e.g., 1-24 hours).
-
Induce oxidative stress by adding the chosen agent (e.g., H₂O₂) for the desired time. Include untreated and vehicle-treated controls.
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Normalize the fluorescence intensity to cell number or protein concentration to account for differences in cell density.
Assessment of Apoptosis by TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Materials:
-
Cells grown on coverslips or tissue sections
-
TUDCA
-
Apoptosis-inducing agent
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, available in commercial kits)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells or animals with TUDCA and the apoptosis-inducing agent as per the experimental design.
-
Fix the cells or tissue sections with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes on ice.
-
Wash twice with PBS.
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the samples under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the label used.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Western Blot Analysis of Nrf2, HO-1, and Bax/Bcl-2 Ratio
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.
Materials:
-
Cell or tissue samples
-
TUDCA
-
Oxidative stress-inducing agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Bax, anti-Bcl-2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells or tissues as required and harvest.
-
Lyse the samples in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-Nrf2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For the Bax/Bcl-2 ratio, perform Western blotting for both Bax and Bcl-2 on the same or parallel samples.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio.
Conclusion
This compound is a multifaceted molecule that effectively mitigates oxidative stress through a combination of mechanisms. By acting as a chemical chaperone to alleviate ER stress, protecting mitochondrial function, and activating the Nrf2-dependent antioxidant response, TUDCA presents a robust defense against cellular damage induced by reactive oxygen species. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers seeking to further investigate and harness the therapeutic potential of TUDCA in the context of oxidative stress-related diseases. Further research is warranted to fully elucidate the intricate signaling networks modulated by TUDCA and to translate its promising preclinical findings into effective clinical therapies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 7. assaygenie.com [assaygenie.com]
- 8. This compound Protects Retinal Pigment Epithelial Cells from Oxidative Injury and Endoplasmic Reticulum Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2 activation by this compound in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Liver Regeneration and Alleviates Fibrosis Through GATA3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. medium.com [medium.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
TUDCA as a Chemical Chaperone for Protein Folding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein misfolding and aggregation are central to the pathology of a growing number of human diseases, including neurodegenerative disorders, cystic fibrosis, and certain metabolic conditions. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, can become overwhelmed, leading to the accumulation of toxic protein species and triggering cellular stress pathways such as the Unfolded Protein Response (UPR). Tauroursodeoxycholic acid (TUDCA), a naturally occurring bile acid, has emerged as a promising therapeutic agent due to its potent chemical chaperone activity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TUDCA's function as a chemical chaperone, its impact on key signaling pathways, and its therapeutic potential in various protein misfolding diseases. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development in this area.
Introduction: The Challenge of Protein Misfolding
The correct three-dimensional structure of proteins is paramount for their function. Errors in the folding process can expose hydrophobic residues that are normally buried within the protein's core, leading to the formation of non-functional and often toxic protein aggregates.[1] This accumulation of misfolded proteins in the endoplasmic reticulum (ER) disrupts cellular homeostasis and activates the UPR, a complex signaling network that aims to restore proteostasis.[2] However, chronic or overwhelming ER stress can shift the UPR towards an apoptotic outcome, leading to cell death.[2]
Chemical chaperones are small molecules that can stabilize protein conformations, prevent aggregation, and enhance the cell's protein-folding capacity.[3] TUDCA has garnered significant attention as a chemical chaperone with a favorable safety profile and oral bioavailability.[4]
Mechanism of Action: How TUDCA Promotes Protein Folding
The primary mechanism by which TUDCA functions as a chemical chaperone is by interacting with unfolded or misfolded proteins, thereby preventing their aggregation.[5] It is proposed that TUDCA binds to exposed hydrophobic regions of these proteins, shielding them from aberrant interactions with other misfolded proteins.[5] This action facilitates either the correct refolding of the protein or its degradation through cellular quality control pathways.
Beyond this direct interaction, TUDCA's chaperone activity is intricately linked to its ability to modulate the ER stress response. It helps to alleviate the burden on the ER by reducing the load of misfolded proteins, thereby attenuating the UPR signaling cascade that can lead to apoptosis.[6]
Modulation of the Unfolded Protein Response (UPR)
The UPR is a critical signaling network that is activated in response to ER stress. It is initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.[4] TUDCA has been shown to modulate all three branches of the UPR, generally leading to a reduction in pro-apoptotic signaling and an enhancement of pro-survival pathways.[7][8]
-
PERK Pathway: TUDCA has been observed to reduce the phosphorylation of PERK, a key activation step in this UPR branch.[1] This, in turn, can decrease the downstream signaling that leads to the expression of the pro-apoptotic factor CHOP.
-
IRE1α Pathway: TUDCA can inhibit the endoribonuclease activity of IRE1α, which is responsible for the splicing of XBP1 mRNA.[9] Spliced XBP1 is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. By modulating IRE1α activity, TUDCA can help to fine-tune the UPR.
-
ATF6 Pathway: TUDCA has been shown to influence the activation of ATF6, another key transcription factor in the UPR that upregulates the expression of ER chaperones.[4] Some studies suggest TUDCA may directly bind to and reduce ATF6 protein levels.[7]
Therapeutic Applications in Protein Misfolding Diseases
The ability of TUDCA to mitigate protein aggregation and ER stress has made it a promising candidate for the treatment of a wide range of diseases.
Neurodegenerative Diseases
A hallmark of many neurodegenerative diseases, including Huntington's, Parkinson's, and Alzheimer's diseases, is the accumulation of misfolded protein aggregates in neurons.
-
Huntington's Disease: In the R6/2 transgenic mouse model of Huntington's disease, TUDCA treatment significantly reduced striatal atrophy, decreased the number of apoptotic cells, and reduced the number and size of neuronal intranuclear huntingtin inclusions.[10]
-
Parkinson's Disease: In a chronic mouse model of Parkinson's disease, TUDCA pretreatment protected against dopaminergic neuronal damage and inhibited the aggregation of α-synuclein.[11][12]
Table 1: Effects of TUDCA in a Transgenic Mouse Model of Huntington's Disease
| Parameter | Control R6/2 Mice | TUDCA-treated R6/2 Mice | Percentage Improvement |
| Striatal Volume (mm³) | 9.26 ± 0.3 | 12.16 ± 0.5 (similar to wild-type) | ~31.3% increase |
| Striatal Apoptosis (% TUNEL-positive cells) | 16.1 ± 2.3 | 5.0 ± 2.3 | ~68.9% reduction |
| Neuronal Intranuclear Inclusions | Prominent | Significantly fewer and smaller | - |
| Locomotor Activity (squares/5 min) | 28.3 ± 3.9 | Significantly improved | - |
| Data extracted from Keane et al., 2002.[10] |
Cystic Fibrosis
Cystic fibrosis (CF) is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, with the most common mutation, ΔF508, leading to misfolding and premature degradation of the CFTR protein. While specific quantitative data on TUDCA's direct functional rescue of CFTR is still emerging, its role as a chemical chaperone suggests it could aid in the proper folding and trafficking of the mutant protein to the cell surface.
Retinitis Pigmentosa
Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive loss of photoreceptor cells. Protein misfolding and ER stress are implicated in the pathogenesis of some forms of RP. TUDCA has been shown to have neuroprotective effects in animal models of RP, preserving photoreceptor function and structure.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of TUDCA as a chemical chaperone.
Protein Aggregation Assay (Turbidity)
This assay measures the ability of TUDCA to prevent stress-induced protein aggregation in vitro.
-
Materials:
-
Bovine Serum Albumin (BSA), 0.2% (w/v) in Phosphate Buffered Saline (PBS), pH 7.4
-
TUDCA solution (e.g., 10 mM in PBS)
-
Dithiothreitol (DTT) solution (e.g., 5 mM in PBS)
-
UV-visible spectrophotometer
-
-
Procedure:
-
Prepare reaction mixtures containing 0.2% BSA.
-
Add TUDCA, DTT (as an aggregation inducer), or a combination to the respective experimental tubes. Include a control with only BSA.
-
Incubate the samples at 75°C to induce protein unfolding and aggregation.
-
Measure the turbidity of the samples by reading the absorbance at 492 nm. An increase in absorbance indicates a higher degree of protein aggregation.[14]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the protective effect of TUDCA against stress-induced cell death.
-
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium
-
TUDCA solution
-
Stress-inducing agent (e.g., tunicamycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of TUDCA for a specified time (e.g., 15 hours).
-
Induce cellular stress by adding an agent like tunicamycin for a defined period (e.g., 8-36 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Higher absorbance correlates with greater cell viability.[14]
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of TUDCA.
Table 2: Effect of TUDCA on PERK Phosphorylation in Rat Pancreatic Acini
| Condition | Phospho-PERK Level (% of unstimulated control) |
| Control | 100 |
| CCK-8 (100 pM) | 350.69 ± 88.28 |
| CCK-8 (100 pM) + TUDCA | Not significantly increased from control |
| Data extracted from Laukens et al., 2015.[1] |
Table 3: Effect of TUDCA on Cell Viability in HT29 Cells (MTT Assay)
| TUDCA Concentration | Cell Viability (% of control) |
| 0 mM (Control) | 100 |
| 5 mM | No significant effect |
| 10 mM | Slight reduction (P = 0.017) |
| Data extracted from Vangassen et al., 2016.[15] |
Conclusion and Future Directions
TUDCA has demonstrated significant potential as a chemical chaperone for the treatment of a variety of protein misfolding diseases. Its ability to directly interact with misfolded proteins and modulate the UPR highlights its multifaceted mechanism of action. The quantitative data from preclinical studies are promising, showing tangible benefits in cellular and animal models of disease.
Future research should focus on elucidating the precise molecular interactions between TUDCA and its protein targets. Further clinical trials are necessary to establish the efficacy of TUDCA in human patients for various indications. The development of more potent and specific chemical chaperones based on the structure and function of TUDCA is also a promising avenue for future drug discovery efforts. This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the study and application of TUDCA and other chemical chaperones in the fight against protein misfolding diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. examine.com [examine.com]
- 3. nbinno.com [nbinno.com]
- 4. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Effects of Tauroursodeoxicholic Acid Involves Vascular and Glial Changes in Retinitis Pigmentosa Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Tauroursodeoxycholic Acid: A Deep Dive into its Anti-inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising therapeutic agent with potent anti-inflammatory properties. Initially approved for the treatment of liver diseases, its cytoprotective and anti-inflammatory effects are now being investigated across a spectrum of inflammatory and neurodegenerative conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying TUDCA's anti-inflammatory actions, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved.
Core Mechanisms of Anti-inflammatory Action
TUDCA exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways and cellular processes implicated in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. TUDCA has been shown to effectively suppress this pathway.[1][2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. TUDCA intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of downstream inflammatory mediators.[2][3]
Suppression of Inflammasome Activation
Inflammasomes are multiprotein complexes that, upon activation, trigger the maturation of pro-inflammatory cytokines like IL-1β and IL-18. TUDCA has been demonstrated to inhibit the activation of the NLRP3 and AIM2 inflammasomes.[4][5] In the context of atherosclerosis, TUDCA was found to decrease the activation of the AIM2 inflammasome in macrophages.[5] It also suppresses NLRP3 inflammasome activity, which is implicated in age-related liver inflammation.[4][6] This inhibition is partly mediated by the reduction of endoplasmic reticulum (ER) stress, a known trigger for inflammasome assembly.
Amelioration of Endoplasmic Reticulum (ER) Stress
TUDCA is a well-established chemical chaperone that alleviates ER stress.[7][8][9] ER stress triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to inflammation and apoptosis. TUDCA helps to restore protein folding homeostasis, thereby reducing the activation of UPR-mediated inflammatory pathways.[10] In ulcerative colitis models, TUDCA was shown to decrease clinical and histological signs of inflammation by reducing ER stress in intestinal epithelial cells.[7]
Modulation of Macrophage Polarization
TUDCA can influence the phenotype of macrophages, key cells in the inflammatory response. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[11][12] In a spinal cord injury model, TUDCA treatment led to an increase in the M2 marker CD163 and a decrease in the M1 marker iNOS, contributing to a more favorable microenvironment for tissue repair.[12][13]
Activation of GPBAR1/TGR5 and FXR Receptors
TUDCA acts as an agonist for G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[14] Activation of GPBAR1 in microglial cells leads to an increase in intracellular cAMP levels, which in turn promotes the expression of anti-inflammatory markers while reducing pro-inflammatory ones.[14] TUDCA also interacts with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a role in regulating inflammation.[15]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of TUDCA has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Effect of TUDCA on Pro-inflammatory Cytokine and Mediator Production in Macrophages and Microglia
| Cell Type | Stimulus | TUDCA Conc. | Target | % Reduction (mRNA) | % Reduction (Protein/Activity) | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | TNF-α | ~92% | ~16% | [13] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | IL-1β | ~80% | ~46% | [13] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | COX-2 | ~82% | ~42% | [13] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | iNOS | ~90% | ~40% (iNOS), ~50% (NO) | [13] |
| BV2 Microglial Cells | LPS (1 µg/mL) | 500 µM | TNF-α | ~83% | ~43% | [13] |
| BV2 Microglial Cells | LPS (1 µg/mL) | 500 µM | IL-1β | ~85% | ~45% | [13] |
| BV2 Microglial Cells | LPS (1 µg/mL) | 500 µM | COX-2 | ~92% | ~37% | [13] |
| BV2 Microglial Cells | LPS (1 µg/mL) | 500 µM | iNOS | ~90% | ~43% (iNOS), ~55% (NO) | [13] |
Table 2: In Vivo Anti-inflammatory Effects of TUDCA
| Animal Model | TUDCA Treatment | Tissue/System | Inflammatory Marker | Outcome | Reference |
| Mouse model of neuroinflammation | 500 mg/kg, i.p. | Hippocampus | Iba-1 (microglia) | Significant reduction in immunoreactivity | [16] |
| Rat model of spinal cord injury | 200 mg/kg, i.p. | Spinal Cord | iNOS, CD68, CD86 | Suppressed expression | [13] |
| Rat model of spinal cord injury | 200 mg/kg, i.p. | Spinal Cord | Arg-1 | Increased expression | [13] |
| Mouse model of non-alcoholic fatty liver disease | 1000 mg/kg, p.o. | Intestine | Il-1β, Ccl2, Icam1 | Significant decrease in mRNA levels | [17] |
| Rat model of hemorrhagic shock | Liver | NF-κB, p53 | Decreased expression and acetylation | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages or BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for NO assay).
-
Pre-treat cells with TUDCA (e.g., 500 µM) for 1 hour.[7]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine protein analysis).[7]
2. Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 548 nm. A standard curve with sodium nitrite is used for quantification.[7]
3. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green and primers specific for target genes (e.g., TNF-α, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression.[12]
4. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of secreted cytokines (e.g., TNF-α, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.[18]
5. Western Blot Analysis for NF-κB Pathway:
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.[18]
Protocol 2: In Vivo Anti-inflammatory Assay in a Mouse Model of Neuroinflammation
1. Animal Model:
-
Use adult C57BL/6 mice.
-
Induce acute neuroinflammation by a single intracerebroventricular (icv) injection of LPS (e.g., 2 mg/kg).[16]
-
Administer TUDCA (e.g., 500 mg/kg) via intraperitoneal (i.p.) injection at specified time points relative to the LPS injection.[16]
2. Tissue Processing:
-
At the end of the experiment (e.g., 24 or 72 hours post-LPS), perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brains and post-fix in PFA, then cryoprotect in sucrose solution.
-
Section the brains using a cryostat.
3. Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections for markers of inflammation, such as Iba-1 for microglia and GFAP for astrocytes.[16]
-
Use appropriate primary and secondary antibodies.
-
Capture images using a fluorescence microscope and quantify the immunoreactive area using image analysis software.
4. qRT-PCR of Brain Tissue:
-
Harvest brain tissue from a separate cohort of animals.
-
Isolate RNA from the tissue and perform qRT-PCR as described in Protocol 1 to measure the expression of inflammatory genes.
Conclusion
This compound exhibits robust anti-inflammatory properties through its multifaceted interactions with key cellular signaling pathways. Its ability to inhibit NF-κB and inflammasome activation, reduce ER stress, and modulate macrophage polarization underscores its therapeutic potential for a wide range of inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory capabilities of TUDCA. Future research, including well-designed clinical trials, will be crucial to translate these promising preclinical findings into effective therapies for human inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates secondary injury in spinal cord injury mice by reducing oxidative stress, apoptosis, and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduces Neuroinflammation but Does Not Support Long Term Functional Recovery of Rats with Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Techniques to Study Inflammasome Activation and Inhibition by Small Molecules | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 9. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Mitigates Inflammation, ER Stress, and Apoptosis in Experimental Endotoxin-Induced Uveitis: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of this compound in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Reduces Neuroinflammation but Does Not Support Long Term Functional Recovery of Rats with Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transplantation of this compound–inducing M2‐phenotype macrophages promotes an anti‐neuroinflammatory effect and functional recovery after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. This compound reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | this compound regulates macrophage/monocyte distribution and improves spinal microenvironment to promote nerve regeneration through inhibiting NF-κB signaling pathway in spinal cord injury [frontiersin.org]
TUDCA's Role in the Unfolded Protein Response (UPR) Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in the ER environment can lead to an accumulation of misfolded or unfolded proteins, a condition known as ER stress. To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). Chronic or unresolved ER stress, however, can trigger apoptosis and is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a potent chemical chaperone that can alleviate ER stress and modulate the UPR. This technical guide provides a comprehensive overview of TUDCA's mechanism of action within the UPR pathway, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows.
Introduction to the Unfolded Protein Response (UPR)
The UPR is an adaptive signaling pathway designed to restore ER homeostasis.[1][2] It is orchestrated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[2] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[2][3] Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at:
-
Attenuating protein translation to reduce the protein load on the ER.
-
Upregulating the expression of ER chaperones and folding enzymes to enhance protein folding capacity.
-
Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.
If these adaptive measures fail to resolve the ER stress, the UPR can switch to a pro-apoptotic signaling mode, leading to programmed cell death.[1][4]
TUDCA as a Chemical Chaperone in ER Stress
This compound (TUDCA) is a naturally occurring bile acid that has demonstrated significant cytoprotective effects by acting as a chemical chaperone.[5][6] Chemical chaperones are small molecules that can stabilize protein conformation, improve the folding capacity of the ER, and prevent protein aggregation.[5][6][7] TUDCA has been shown to alleviate ER stress in a variety of in vitro and in vivo models, making it a promising therapeutic agent for diseases associated with ER dysfunction.[5][8][9] While the precise mechanism is still under investigation, TUDCA is believed to exert its effects by directly interacting with hydrophobic regions of proteins to prevent their aggregation and by modulating the three primary branches of the UPR.[10][11] However, it is worth noting that some studies in yeast have challenged this model, suggesting that TUDCA's protective effect against certain ER stressors like tunicamycin may be due to reducing the drug's bioavailability rather than direct chaperone activity.[7][12]
TUDCA's Modulation of the UPR Signaling Pathways
TUDCA has been shown to modulate all three branches of the UPR, often leading to a reduction in pro-apoptotic signaling and an enhancement of pro-survival pathways.
The PERK Pathway
The PERK branch of the UPR is primarily responsible for attenuating global protein synthesis and upregulating pro-apoptotic factors under prolonged stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of translation. However, this also selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under severe stress, the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[3]
TUDCA has been consistently shown to suppress the activation of the PERK pathway. Studies have demonstrated that TUDCA treatment can:
-
Reduce the expression of ATF4 and the downstream pro-apoptotic factor CHOP.[14][15][16]
-
Prevent the dissociation of GRP78/BiP from PERK, thereby keeping it in an inactive state.[14]
By inhibiting the PERK pathway, TUDCA helps to alleviate the translational attenuation and reduce the expression of pro-apoptotic proteins, thereby promoting cell survival.
The IRE1α Pathway
The IRE1α pathway plays a dual role in the UPR. Its endoribonuclease activity initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation. However, prolonged IRE1α activation can also lead to the degradation of certain mRNAs and the activation of pro-inflammatory and pro-apoptotic signaling cascades, such as the JNK pathway.[9]
TUDCA has been shown to attenuate the pro-apoptotic signaling downstream of IRE1α. For instance, in a model of acute pancreatitis, TUDCA accelerated the downregulation of phosphorylated JNK (pJNK).[17] In adrenocortical carcinoma cells, TUDCA treatment led to a decrease in JNK expression.[15]
The ATF6 Pathway
Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytoplasmic domain (ATF6f). This fragment then moves to the nucleus and acts as a transcription factor to upregulate ER chaperones and other genes involved in protein folding and ERAD.[3]
Interestingly, some studies suggest that TUDCA may selectively activate the ATF6 pathway. It has been proposed that TUDCA can directly bind to and activate ATF6, leading to an increased protein folding capacity of the ER.[5][13] In a study on type 1 diabetes, the protective effects of TUDCA on pancreatic β-cells were found to be dependent on ATF6.[18][19] TUDCA administration restored the expression of UPR mediators, including ATF6, and this effect was lost in mice with a β-cell-specific deletion of ATF6.[18][19]
Signaling Pathway and Experimental Workflow Diagrams
TUDCA's Interaction with the UPR Pathway
Caption: TUDCA's modulation of the three branches of the UPR pathway.
Experimental Workflow for Assessing TUDCA's Effect on UPR
Caption: A typical experimental workflow to study TUDCA's effects on the UPR.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of TUDCA on UPR markers.
Table 1: Effect of TUDCA on UPR Protein Expression (Western Blot)
| Cell Type/Model | ER Stress Inducer | TUDCA Concentration | Target Protein | Observed Effect | Reference |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | p-PERK | Decreased expression | [13] |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | p-eIF2α | Decreased expression | [13] |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | IRE1α | Decreased expression | [13] |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | ATF6 | Decreased expression | [13] |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | GRP78 | Decreased expression | [20][21] |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | CHOP | Decreased expression | [21] |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | Cleaved Caspase-12 | Decreased expression | [20][21] |
| Adrenocortical Carcinoma Cells | - | 400 µM | GRP78 | Decreased expression | [3][15] |
| Adrenocortical Carcinoma Cells | - | 400 µM | PERK | Decreased expression | [3][15] |
| Adrenocortical Carcinoma Cells | - | 400 µM | ATF6 | Decreased expression | [3][15] |
| Adrenocortical Carcinoma Cells | - | 400 µM | CHOP | Decreased expression | [3][15] |
| Adrenocortical Carcinoma Cells | - | 400 µM | JNK | Decreased expression | [3][15] |
| Rat Pancreatic Acini | CCK-8 | Not specified | p-PERK | Significantly reduced | [22] |
| Rat Pancreatic Acini | CCK-8 | Not specified | BiP | No significant increase | [22] |
| Rat Pancreatic Acini | CCK-8 | Not specified | CHOP | Prohibited expression | [22] |
| Rat Pancreatic Acini | CCK-8 | Not specified | p-JNK | Significantly downregulated | [22] |
| Rat Pancreatic Acini | CCK-8 | Not specified | Caspase-3 | Completely prevented activation | [22] |
Table 2: Effect of TUDCA on UPR-related Gene Expression (RT-qPCR)
| Cell Type/Model | ER Stress Inducer | TUDCA Concentration | Target Gene | Observed Effect | Reference |
| Porcine Fibroblasts | Serum Starvation | 100 µM | Ire1 | Significantly reduced expression | [23] |
| Porcine Fibroblasts | Serum Starvation | 100 µM | Bip | Significantly reduced expression | [23] |
| Porcine Fibroblasts | Serum Starvation | 100 µM | Chop | Significantly reduced expression | [23] |
| HepG2 Cells | Celastrol | 2 mM | ATF4 | Significantly decreased mRNA levels | [16] |
| HepG2 Cells | Celastrol | 2 mM | CHOP | Significantly decreased mRNA levels | [16] |
| HepG2 Cells | Celastrol | 2 mM | GRP78/BiP | Slightly decreased mRNA levels | [16] |
Experimental Protocols
Western Blot Analysis of UPR Markers
This protocol provides a general framework for assessing the protein levels of key UPR markers. Specific antibody concentrations and incubation times should be optimized for each experiment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of TUDCA for a specified duration (e.g., 12 hours).[24]
-
Induce ER stress using a known inducer (e.g., tunicamycin or thapsigargin) for a specific time period.
-
-
Cell Lysis:
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate on ice for 30 minutes with periodic vortexing.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[2]
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers (e.g., anti-p-PERK, anti-ATF6, anti-CHOP, anti-GRP78) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as GAPDH or β-actin, to normalize the protein levels.
-
RT-qPCR for UPR Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of UPR-related genes.
-
Cell Culture and Treatment:
-
Follow the same procedure as described for the Western blot analysis.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., XBP1, CHOP, GRP78), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Cell Viability and Apoptosis Assays
These assays are used to assess the cytoprotective effects of TUDCA against ER stress-induced cell death.
-
MTT Assay (for cell viability):
-
Seed cells in a 96-well plate and treat as described above.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
TUNEL Assay (for apoptosis):
-
Culture and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to label DNA strand breaks.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Conclusion and Future Directions
TUDCA has demonstrated significant potential as a therapeutic agent for diseases associated with ER stress by effectively modulating the UPR pathway. Its ability to act as a chemical chaperone and selectively regulate the different branches of the UPR highlights its multifaceted mechanism of action. The presented data and protocols provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of TUDCA.
Future research should focus on:
-
Elucidating the precise molecular interactions between TUDCA and the UPR sensor proteins.
-
Investigating the context-dependent effects of TUDCA on the UPR in different cell types and disease models.
-
Conducting further clinical trials to validate the efficacy and safety of TUDCA in human diseases characterized by ER stress.[8][9]
-
Exploring the potential of combination therapies involving TUDCA and other agents that target different aspects of ER homeostasis.
By continuing to unravel the intricate details of TUDCA's role in the UPR, the scientific community can pave the way for novel therapeutic strategies to combat a wide range of debilitating diseases.
References
- 1. dom-pubs.onlinelibrary.wiley.com [dom-pubs.onlinelibrary.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. examine.com [examine.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces ER stress by regulating of Akt-dependent cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound reduces endoplasmic reticulum stress, acinar cell damage, and systemic inflammation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Restoration of the Unfolded Protein Response in Pancreatic β Cells Protects Mice Against Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Restoration of the unfolded protein response in pancreatic β cells protects mice against type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. This compound (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Neuroprotective Role of Tauroursodeoxycholic Acid (TUDCA) in Preclinical Models of Amyotrophic Lateral Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic lateral sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle atrophy, paralysis, and ultimately, respiratory failure. The complex pathophysiology of ALS, involving mechanisms such as excitotoxicity, oxidative stress, protein misfolding, and apoptosis, presents a formidable challenge for therapeutic development. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising neuroprotective agent due to its multifaceted mechanisms of action. Preclinical studies have demonstrated that TUDCA can mitigate key pathological features of ALS by acting as a chemical chaperone to reduce endoplasmic reticulum (ER) stress and by inhibiting mitochondrial-mediated apoptosis.[1][2][3] This technical guide provides an in-depth overview of the preclinical evidence for TUDCA in cellular and animal models of ALS, focusing on quantitative outcomes, experimental methodologies, and the core signaling pathways involved.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of TUDCA in ALS models. Due to the limited availability of comprehensive public data from a single primary study, this section synthesizes findings from relevant publications to provide a cohesive overview.
Table 1: Effect of TUDCA on Neuromuscular Junction (NMJ) Innervation in SOD1-G93A Mice
| Parameter | Vehicle-Treated SOD1-G93A | TUDCA-Treated SOD1-G93A | Wild-Type (WT) + TUDCA | p-value (TUDCA vs. Vehicle) | Reference |
| NMJ Innervation (%) | 65.2% | 77.4% | 97.5% | p < 0.05 | Thams et al., 2018 (as cited in) |
Data are estimated mean values based on graphical representations and descriptions. The study reported a moderate but statistically significant increase in NMJ innervation in TUDCA-treated mice compared to vehicle-treated controls.
Table 2: Anti-Apoptotic Efficacy of TUDCA in Neuronal Cell Models
| Model System | Pathological Insult | TUDCA Effect | Quantitative Outcome | p-value | Reference |
| Rat Neuronal RN33B Cells | 3-Nitropropionic acid (3-NP) | Inhibition of Apoptosis | ~80% reduction in apoptosis | p < 0.001 | Rodrigues et al., 2002[1] |
| Rat Neuronal RN33B Cells | 3-Nitropropionic acid (3-NP) | Prevention of Cytochrome C Release | Significant prevention | p < 0.001 | Rodrigues et al., 2002[1] |
| Rat Neuronal RN33B Cells | 3-Nitropropionic acid (3-NP) | Inhibition of Mitochondrial Depolarization | Significant inhibition | p < 0.01 | Rodrigues et al., 2002[1] |
| Isolated Mitochondria | Recombinant Bax Protein | Prevention of Cytochrome C Release | Significant prevention of efflux | N/A | Rodrigues et al., 2003 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following protocols are based on methods described in the cited literature for key experiments.
Animal Model and Drug Administration
-
Animal Model: The B6SJL-Tg(SOD1*G93A)1Gur/J mouse model is the most widely used for preclinical ALS studies. Transgenic mice and their wild-type littermates are used as controls. Animals are identified via PCR genotyping of tail DNA.
-
TUDCA Administration:
-
Formulation: TUDCA is typically dissolved in a vehicle such as 0.15 M NaHCO3 solution.
-
Dosage: Dosages can vary, with studies in other neurodegenerative models using intraperitoneal (i.p.) injections at concentrations like 500 mg/kg.
-
Regimen: For early intervention studies, treatment may begin at a presymptomatic stage (e.g., postnatal day 35 or 50) and continue until the experimental endpoint. For the NMJ innervation study, seven injections were administered over 21 days.
-
Assessment of Neuromuscular Junction (NMJ) Innervation
-
Tissue Preparation: At the study endpoint, mice are euthanized, and the Tibialis Anterior (TA) muscles are dissected and fixed (e.g., in 4% paraformaldehyde).
-
Immunohistochemistry:
-
Longitudinal muscle sections (e.g., 50 µm thickness) are prepared using a cryostat.
-
Acetylcholine receptors (AChRs) on the muscle endplates are stained using α-bungarotoxin conjugated to a fluorescent marker (e.g., Alexa Fluor 555, color: red).
-
Motor axons are stained using primary antibodies against markers like Vesicular Acetylcholine Transporter (VAChT) or Synaptophysin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, color: green).
-
-
Imaging and Analysis:
-
Confocal microscopy is used to acquire Z-stack images of the NMJs.
-
An NMJ is classified as 'innervated' if there is a complete overlap between the presynaptic nerve terminal (green) and the postsynaptic endplate (red). An NMJ is 'denervated' if the endplate shows no overlapping nerve terminal staining.
-
Quantification is performed by counting the number of innervated and denervated NMJs across multiple fields of view per muscle. The result is expressed as the percentage of innervated NMJs.
-
Behavioral and Motor Function Assessment
-
Rotarod Test: This test assesses motor coordination and balance.
-
Mice are trained for several days to walk on a rotating rod.
-
During testing, the rod accelerates (e.g., from 4 to 40 rpm over 300 seconds).
-
The latency to fall from the rod is recorded. A decline in performance over time indicates disease progression.
-
-
Survival Analysis:
-
Mice are monitored daily throughout the study.
-
The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds when placed on its side, which is considered a surrogate for late-stage paralysis.
-
Survival data is analyzed using Kaplan-Meier survival curves.
-
Signaling Pathways and Visualizations
TUDCA exerts its neuroprotective effects by modulating key cellular signaling pathways implicated in ALS pathology. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: TUDCA inhibits the translocation of pro-apoptotic Bax to the mitochondria.
Caption: TUDCA acts as a chemical chaperone to reduce misfolded protein aggregation.
Caption: Workflow for evaluating TUDCA efficacy in an ALS mouse model.
Conclusion
References
- 1. Resveratrol Improves Motoneuron Function and Extends Survival in SOD1G93A ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlike Physical Exercise, Modified Environment Increases the Lifespan of SOD1G93A Mice However Both Conditions Induce Cellular Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of Tauroursodeoxycholic Acid (TUDCA) in Regulating Autophagy in Neuronal Cells: A Technical Guide
Executive Summary: Autophagy is a critical cellular degradation and recycling process essential for maintaining neuronal homeostasis. Its dysregulation is implicated in the pathogenesis of numerous neurodegenerative diseases. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a potent neuroprotective agent with the ability to modulate autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms by which TUDCA regulates autophagy in neuronal cells. We will explore the key signaling pathways, present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the underlying cellular processes to support researchers, scientists, and drug development professionals in this field.
Introduction to TUDCA and Neuronal Autophagy
Neurons, being post-mitotic cells, are highly dependent on cellular quality control mechanisms to eliminate aggregated proteins and damaged organelles, thereby preventing neurotoxicity. Autophagy is the primary pathway for this clearance. The process involves the sequestration of cytoplasmic cargo into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the components.[1] A disruption in this finely tuned process can lead to the accumulation of toxic cellular waste, a hallmark of many neurodegenerative disorders.[2]
This compound (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA). It has a long history of use in traditional Chinese medicine and is recognized for its cytoprotective properties.[3] In the context of the nervous system, TUDCA has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[3][4] A key aspect of its neuroprotective action is its ability to mitigate endoplasmic reticulum (ER) stress and modulate apoptosis, both of which are intricately linked to the regulation of autophagy.[3][5] This guide focuses on the specific role of TUDCA as a modulator of the autophagic machinery in neuronal cells.
Core Mechanisms: TUDCA's Intersection with ER Stress and the Unfolded Protein Response (UPR)
A primary mechanism of TUDCA's action is its function as a chemical chaperone that alleviates stress on the endoplasmic reticulum (ER).[6][7] The ER is responsible for the proper folding of proteins; when this process is impaired, misfolded or unfolded proteins accumulate, triggering the Unfolded Protein Response (UPR).[7] While initially a protective response, chronic ER stress can activate pro-apoptotic pathways.[7]
TUDCA has been shown to suppress ER stress-induced apoptosis in neuronal cells, such as dorsal root ganglion (DRG) neurons.[8] It achieves this by downregulating key components of the UPR, including the sensors PERK, IRE1α, and ATF6, and reducing the expression of ER stress markers like glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP).[8] This reduction in ER stress is a critical upstream event that influences the decision between cell survival and apoptosis, and it directly feeds into the regulation of autophagy. By stabilizing the cellular environment and reducing the load of misfolded proteins, TUDCA can help restore and enhance the efficiency of the autophagic flux.
Signaling Pathways in TUDCA-Mediated Autophagy Regulation
TUDCA influences autophagy through multiple signaling pathways, exhibiting both mTOR-dependent and mTOR-independent mechanisms.
The PI3K/Akt Signaling Axis
The PI3K/Akt pathway is a central regulator of cell survival and growth. Interestingly, while the canonical Akt/mTOR pathway is a known inhibitor of autophagy, some studies report that TUDCA can enhance autophagy while activating Akt.[5] In a model of acute spinal cord injury, TUDCA was found to significantly improve neural damage and enhance neuron autophagy by activating the AKT signaling pathway.[5] This suggests a complex, context-dependent role for Akt signaling in TUDCA's effects or the involvement of downstream effectors that bypass mTOR. TUDCA's activation of Akt may primarily drive its potent anti-apoptotic effects, while autophagy is promoted through other parallel pathways.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The bile acid TUDCA and neurodegenerative disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of this compound (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. researchgate.net [researchgate.net]
- 8. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Tauroursodeoxycholic Acid's (TUDCA) Ability to Cross the Blood-Brain Barrier: A Technical Guide
Abstract: Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its neuroprotective properties in a range of neurodegenerative disease models. Its therapeutic potential in the central nervous system (CNS) is fundamentally dependent on its ability to cross the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the existing evidence for TUDCA's BBB permeability, compiles quantitative data on its distribution within the CNS, details relevant experimental methodologies for assessing BBB penetration, and illustrates the key intracellular signaling pathways modulated by TUDCA upon entry into the brain. This document is intended for researchers, scientists, and drug development professionals working on neurotherapeutics.
Introduction: The Neuroprotective Potential of TUDCA
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by progressive neuronal loss and dysfunction.[1] A significant challenge in developing effective treatments is the blood-brain barrier (BBB), a dynamic interface that restricts the entry of most therapeutic molecules into the central nervous system (CNS).[2]
This compound (TUDCA) is an endogenous, taurine-conjugated bile acid that has demonstrated potent cytoprotective effects.[3][4] Preclinical studies have shown that TUDCA can mitigate cellular pathologies common to many neurodegenerative diseases, including endoplasmic reticulum (ER) stress, mitochondrial dysfunction, apoptosis, and neuroinflammation.[5][6][7] The effectiveness of TUDCA as a CNS therapeutic agent hinges on its ability to traverse the BBB and reach neuronal tissues in sufficient concentrations.[1][8] Multiple studies confirm that TUDCA can indeed cross the blood-brain barrier, enabling its protective effects within the brain.[1][2][7][8]
Evidence of TUDCA Penetrating the Blood-Brain Barrier
The capacity of TUDCA to cross the BBB is supported by numerous preclinical studies where systemic administration led to significant neuroprotective effects in animal models of CNS disorders.[2][9] Orally ingested TUDCA has been shown to reach neuronal tissue.[10] Circulating bile acids can penetrate the CNS through mechanisms including passive diffusion or via specific bile acid transporters. Bile acids are considered valuable therapeutic tools for neurological diseases precisely because they can cross the BBB.[2] This penetration allows TUDCA to exert its effects directly on CNS resident cells, including neurons and glia.[2][11]
Quantitative Analysis of TUDCA in the CNS
Quantifying the concentration of a compound in the brain and cerebrospinal fluid (CSF) is crucial for establishing its therapeutic window and understanding its pharmacokinetic profile. While comprehensive human data for TUDCA is still emerging, studies in animal models and observational trials in humans provide valuable insights into its CNS distribution.
Table 1: TUDCA and Bile Acid Concentrations in CNS Compartments
This table summarizes quantitative data from studies measuring TUDCA or total bile acid levels in the CNS and periphery.
| Study Type | Species | Administration Route | Analyte | Tissue/Fluid | Concentration | Serum/Plasma Ratio | Reference |
| Observational Trial | Human | Endogenous | Total Bile Acids | Serum | 0.37 µmol/L | N/A | [12][13] |
| Total Bile Acids | CSF | 0.14 µmol/L | 3.10 (Serum:CSF) | [12][13] | |||
| Pharmacokinetic Study | Pig | Intravenous (IV) | TUDCA | Macula | 252 ± 238 nM | N/A | [14][15] |
| TUDCA | Peripheral Retina | 196 ± 171 nM | N/A | [14][15] | |||
| Intravitreal (IVitI) | TUDCA | Macula (Day 6) | 0.5 ± 0.5 nM | N/A | [14][15] |
Note: The human data represents endogenous total bile acid levels in patients following a cerebral insult and not after exogenous TUDCA administration. The pig study focuses on ocular tissues, which are part of the CNS, highlighting distribution after various delivery methods.
Experimental Protocols for Assessing BBB Permeability
Evaluating the BBB penetration of a compound like TUDCA requires robust and validated methodologies. Both in vivo and in vitro models are employed to determine the rate and extent of CNS uptake.[16][17]
In Vivo Brain-to-Plasma Ratio (logBB) Determination
The in vivo brain-to-plasma ratio is a gold standard for measuring the extent of brain uptake at a steady state.[16]
Objective: To determine the total concentration of TUDCA in the brain relative to the plasma after systemic administration.
Methodology:
-
Animal Model: Utilize appropriate animal models (e.g., mice or rats).
-
Compound Administration: Administer TUDCA via a systemic route (e.g., intravenous, intraperitoneal, or oral). Dosing and timing should be based on the compound's known pharmacokinetic properties to achieve steady-state concentrations.
-
Sample Collection: At predetermined time points, collect blood samples (via cardiac puncture or other appropriate methods) and immediately harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Quantification: Use a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to accurately measure the concentration of TUDCA in both the plasma and brain homogenate samples.[12][13]
-
Calculation: The brain-to-plasma ratio (B/P) is calculated as:
-
B/P = Cbrain / Cplasma
-
Where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL). The value is often expressed as its logarithm, logBB.
-
-
Unbound Concentration: To determine the unbound drug concentration, which is the pharmacologically active species, the B/P ratio can be combined with data from in vitro equilibrium dialysis assays to account for plasma and brain tissue binding.[16][18]
In Vitro Transwell BBB Model
In vitro models are used for higher-throughput screening and to investigate specific transport mechanisms.[19][20] Models using human brain microvascular endothelial cells (HBMEC) are common.[21]
Objective: To measure the permeability of TUDCA across a cellular monolayer mimicking the BBB.
Methodology:
-
Cell Culture: Culture HBMECs on a semi-permeable membrane of a Transwell insert. The insert separates a top ("apical" or "blood") chamber from a bottom ("basolateral" or "brain") chamber.[22]
-
Barrier Formation: Allow the cells to grow to confluence and form tight junctions, which are critical for barrier integrity. Barrier tightness is typically monitored by measuring Transendothelial Electrical Resistance (TEER).[22]
-
Permeability Assay:
-
Add TUDCA at a known concentration to the apical chamber.
-
At various time points (e.g., 2 and 4 hours), collect samples from the basolateral chamber.[21]
-
A control compound with known permeability (e.g., sucrose or lucifer yellow) should be run in parallel to ensure monolayer integrity.
-
-
Quantification: Analyze the concentration of TUDCA in the samples from the basolateral chamber using LC-MS/MS or a similar sensitive technique.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of TUDCA accumulation in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the BBB permeability of a test compound like TUDCA.
References
- 1. This compound: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease [frontiersin.org]
- 4. This compound: a potential therapeutic tool in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (TUDCA) And Protective Role Against Neurodegeneration - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 6. publires.unicatt.it [publires.unicatt.it]
- 7. drkellymccann.com [drkellymccann.com]
- 8. restorativemedicine.org [restorativemedicine.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. examine.com [examine.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Bile Acids in Cerebrospinal Fluid: Results of an Observational Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Drug Tissue Distribution of TUDCA From a Biodegradable Suprachoroidal Implant versus Intravitreal or Systemic Delivery in the Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. The blood-brain barrier studied in vitro across species | PLOS One [journals.plos.org]
TUDCA's Effect on Glial Cell Activation and Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, driven by the activation of glial cells such as microglia and astrocytes, is a critical pathological component of numerous neurodegenerative diseases and acute central nervous system (CNS) injuries. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising neuroprotective agent with potent anti-inflammatory properties. This technical guide provides an in-depth review of the mechanisms through which TUDCA modulates glial cell activation to attenuate neuroinflammation. We detail the core signaling pathways involved, present quantitative data from key preclinical studies in structured tables, and provide comprehensive experimental protocols for the methodologies cited. Visualizations of signaling cascades and experimental workflows are provided using Graphviz to facilitate a clear understanding of the molecular interactions and research designs.
Introduction to TUDCA and Neuroinflammation
Chronic or dysregulated activation of microglia and astrocytes, the resident immune cells of the CNS, leads to a sustained release of pro-inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO).[1] This environment contributes to neuronal damage, blood-brain barrier disruption, and the progression of neurological disorders.[1]
This compound (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA).[2] It is a naturally occurring bile acid found in small quantities in humans and is known to readily cross the blood-brain barrier.[3] Initially recognized for its hepatoprotective effects, extensive research has now highlighted its neuroprotective capabilities in various models of neurological disease, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and acute neuroinflammation.[1][4] A primary mechanism underlying TUDCA's neuroprotective function is its ability to directly suppress neuroinflammatory pathways by modulating the activity of glial cells.[1][5]
Core Mechanisms of Action
TUDCA exerts its anti-inflammatory effects on glial cells through a multi-pathway approach, primarily involving the inhibition of pro-inflammatory signaling and the activation of anti-inflammatory cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[6] In activated glial cells, NF-κB signaling drives the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7][8]
TUDCA has been shown to be a potent inhibitor of NF-κB activation in both microglia and astrocytes.[1][5][7] By preventing the activation of this pathway, TUDCA effectively reduces the transcription and subsequent production of key inflammatory mediators.[5][9] This leads to a decrease in nitric oxide production, a reduction in pro-inflammatory cytokine release, and an overall dampening of the inflammatory microenvironment.[5]
References
- 1. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 4. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of Tauroursodeoxycholic Acid on Synaptic Plasticity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising neuroprotective agent with significant potential for therapeutic applications in a range of neurodegenerative disorders.[1][2][3] Its ability to readily cross the blood-brain barrier allows it to exert direct effects within the central nervous system, where it modulates several key cellular pathways implicated in neuronal survival and synaptic function.[1] This technical guide provides an in-depth overview of the mechanisms through which TUDCA impacts synaptic plasticity and function, with a focus on quantitative data, detailed experimental methodologies, and the core signaling pathways involved.
Core Mechanisms of TUDCA's Neuroprotective Effects
TUDCA's neuroprotective properties are multifaceted, primarily revolving around its ability to mitigate cellular stress and inhibit apoptotic pathways. Key mechanisms include:
-
Inhibition of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, alleviating the unfolded protein response (UPR) that is a hallmark of many neurodegenerative diseases.[1][2] It has been shown to suppress the activation of key ER stress sensors such as PERK, IRE1α, and ATF6.[1]
-
Anti-Apoptotic Activity: TUDCA exerts potent anti-apoptotic effects by modulating the intrinsic and extrinsic apoptotic pathways. It inhibits the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preventing the release of cytochrome c and subsequent caspase activation.[4]
-
Reduction of Oxidative Stress: TUDCA enhances the cellular antioxidant response by activating the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.[5][6]
-
Anti-Inflammatory Effects: TUDCA has been shown to reduce neuroinflammation by inhibiting the activation of glial cells and modulating inflammatory signaling pathways such as NF-κB.
Quantitative Effects of TUDCA on Synaptic and Apoptotic Markers
The following tables summarize the quantitative effects of TUDCA on key markers of synaptic integrity and apoptosis, as reported in various preclinical studies.
| Synaptic Marker | Experimental Model | TUDCA Treatment | Observed Effect | Reference |
| PSD-95 | APP/PS1 Mouse Model of Alzheimer's Disease | 500 mg/kg i.p. every 3 days for 3 months | Abrogated the decrease in PSD-95 reactivity in the hippocampus. | [7][8] |
| Dendritic Spines | R6/2 Transgenic Mouse Model of Huntington's Disease | Not specified in abstract | TUDCA treatment led to reduced striatal atrophy. | [9][10] |
| mEPSC Frequency | Not specified | Not specified | TUDCA can improve the frequency of spontaneous miniature excitatory postsynaptic currents. |
| Apoptotic Marker | Experimental Model | TUDCA Treatment | Observed Effect | Reference |
| TUNEL-positive cells | R6/2 Transgenic Mouse Model of Huntington's Disease | Not specified in abstract | Reduced TUNEL-positive cells from 16.1% to 5.0%. | [10] |
| TUNEL-positive cells | Rat Model of Hemorrhagic Stroke | 100-200 mg/kg | Reduced apoptotic cells from ~30% to ~10%. | [11] |
| Caspase-3 Activation | Rat Model of Hemorrhagic Stroke | 100-200 mg/kg | Reduced caspase activity by 45-60%. | [11] |
| Caspase-3 Activation | Primary Cortical Neurons with Fibrillar Aβ | 100 µM TUDCA | Significantly inhibited Aβ-induced caspase-3 activation. | [12] |
| Bcl-2/Bax Ratio | Not specified | Not specified | TUDCA treatment can modulate the expression of Bcl-2 family members. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the impact of TUDCA on synaptic plasticity and function.
TUDCA Administration in Mouse Models
-
Oral Administration: TUDCA can be administered by supplementing the diet. For example, in APP/PS1 mice, a diet containing 0.4% TUDCA (w/w) is provided ad libitum for a specified duration (e.g., 6 months).[13][14][15]
-
Intraperitoneal (i.p.) Injection: TUDCA can be dissolved in a suitable vehicle (e.g., saline) and administered via i.p. injection. A common dosage regimen in APP/PS1 mice is 500 mg/kg body weight, administered every 3 days for a period of 3 months.[7][8]
Western Blotting for Synaptic Proteins
This protocol is for the detection of synaptic proteins such as PSD-95.
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., rabbit anti-PSD-95) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[16][17][18]
Immunohistochemistry for PSD-95
This protocol outlines the staining of PSD-95 in mouse brain sections.
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in 30% sucrose in PBS. Section the brain into 40 µm thick coronal sections using a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in a citrate-based buffer.
-
Permeabilization and Blocking: Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes. Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PSD-95 (e.g., rabbit anti-PSD-95) diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the sections onto glass slides with a mounting medium.
-
Imaging: Visualize and capture images using a confocal microscope.[19][20][21][22][23]
Electrophysiology for Long-Term Potentiation (LTP)
This protocol describes the recording of LTP in acute hippocampal slices.
-
Slice Preparation: Rapidly dissect the hippocampus from a mouse brain in ice-cold artificial cerebrospinal fluid (aCSF). Prepare 300-400 µm thick transverse hippocampal slices using a vibratome. Allow the slices to recover in oxygenated aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation of the synaptic response. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope compared to the baseline.[24][25][26][27][28]
Signaling Pathways Modulated by TUDCA
TUDCA's effects on synaptic plasticity and function are mediated by its modulation of several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
TUDCA has been shown to activate the pro-survival PI3K/Akt signaling pathway. This activation leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in tau hyperphosphorylation and neuroinflammation. The inhibition of GSK3β by TUDCA contributes to its neuroprotective effects.[8][29]
Caption: TUDCA activates the PI3K/Akt pathway, leading to GSK3β inhibition.
Nrf2 Antioxidant Response Pathway
TUDCA enhances the cellular defense against oxidative stress by activating the Nrf2 pathway. Under basal conditions, Nrf2 is kept inactive by Keap1. TUDCA promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes.[5][6][30][31][32]
Caption: TUDCA activates the Nrf2 antioxidant response pathway.
ER Stress and UPR Inhibition
TUDCA mitigates ER stress by inhibiting the activation of the PERK pathway, a key branch of the Unfolded Protein Response (UPR). This leads to a reduction in the phosphorylation of eIF2α and the expression of the pro-apoptotic factor CHOP.[1][33][34]
Caption: TUDCA inhibits the PERK pathway of the UPR.
Inhibition of Apoptosis
TUDCA's anti-apoptotic effects are central to its neuroprotective actions. It inhibits both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, ultimately leading to a reduction in caspase-3 activation.[4]
Caption: TUDCA inhibits key steps in the apoptotic cascade.
Conclusion
This compound demonstrates significant potential as a modulator of synaptic plasticity and function. Its neuroprotective effects are underpinned by a confluence of mechanisms, including the attenuation of ER stress, inhibition of apoptosis, and reduction of oxidative stress. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of TUDCA for neurodegenerative diseases. Future studies should focus on elucidating the precise molecular targets of TUDCA and its long-term efficacy and safety in clinical settings.
References
- 1. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bile acid TUDCA and neurodegenerative disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2 activation by this compound in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. Amyloid-β pathology is attenuated by this compound treatment in APP/PS1 mice after disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sysy.com [sysy.com]
- 17. sysy.com [sysy.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 22. Simple and Highly Efficient Detection of PSD95 Using a Nanobody and Its Recombinant Heavy-Chain Antibody Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3D imaging of PSD-95 in the mouse brain using the advanced CUBIC method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. This compound inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Dual Neuroprotective Pathways of a Pro-Electrophilic Compound via HSF-1-activated Heat Shock Proteins and Nrf2-activated Phase 2 Antioxidant Response Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function | MDPI [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
Foundational Research on Tauroursodeoxycholic Acid (TUDCA) for Huntington's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on Tauroursodeoxycholic acid (TUDCA) as a potential therapeutic agent for Huntington's disease (HD). It is designed to offer a centralized resource of quantitative data, detailed experimental protocols, and a clear visualization of the molecular pathways involved, catering to the needs of the scientific community engaged in neurodegenerative disease research and drug development.
Executive Summary
Huntington's disease is a fatal neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum. A key pathological hallmark is the aggregation of the mutant huntingtin (mHtt) protein, which triggers a cascade of detrimental cellular events, including apoptosis (programmed cell death), mitochondrial dysfunction, and endoplasmic reticulum (ER) stress. This compound (TUDCA), a hydrophilic bile acid, has emerged as a promising neuroprotective agent in preclinical models of HD. Foundational studies have demonstrated that TUDCA can cross the blood-brain barrier, mitigate striatal neuropathology, and improve motor function in transgenic mouse models of HD. Its neuroprotective effects are attributed to its ability to inhibit apoptosis by stabilizing mitochondrial membranes and to potentially alleviate ER stress. This guide synthesizes the key findings, methodologies, and proposed mechanisms from this critical body of research.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from foundational studies of TUDCA in the R6/2 transgenic mouse model of Huntington's disease, a widely used model that exhibits a rapid and severe disease progression.
| Outcome Measure | R6/2 Vehicle Control | R6/2 TUDCA-Treated | Wild-Type Vehicle Control | Wild-Type TUDCA-Treated | Percentage Improvement with TUDCA | Reference |
| Striatal Volume (mm³) at 12 weeks | 10.8 ± 0.3 | 12.1 ± 0.2 | 13.4 ± 0.2 | 13.5 ± 0.2 | ~54% reduction in atrophy | [Keene et al., 2002] |
| Apoptotic Cells (TUNEL-positive cells/mm²) in Striatum at 12 weeks | 18.4 ± 1.1 | 5.2 ± 0.5 | 1.8 ± 0.2 | 1.7 ± 0.2 | ~72% reduction | [Keene et al., 2002] |
| Number of Ubiquitinated Neuronal Intranuclear Inclusions (NIIs) in Striatum at 12 weeks | 1,245 ± 41 | 988 ± 33 | 0 | 0 | ~21% reduction | [Keene et al., 2002] |
| Average Size of NIIs (µm²) in Striatum at 12 weeks | 40.1 ± 0.4 | 37.8 ± 0.4 | N/A | N/A | ~6% reduction | [Keene et al., 2002] |
Table 1: Neuropathological Outcomes of TUDCA Treatment in R6/2 Mice
| Behavioral Test | R6/2 Vehicle Control | R6/2 TUDCA-Treated | Wild-Type Vehicle Control | Wild-Type TUDCA-Treated | Observation | Reference |
| Open Field Activity (squares crossed/5 min) at 10 weeks | 28.3 ± 3.9 | 41.5 ± 4.9 | 37.8 ± 4.4 | 38.3 ± 5.1 | TUDCA-treated R6/2 mice showed significantly increased activity, comparable to wild-type levels. | [Keene et al., 2002] |
| Rotarod Performance (latency to fall, seconds) at 8 weeks (20 rpm) | ~45 | ~75 | ~120 | ~120 | TUDCA-treated R6/2 mice demonstrated improved motor coordination. | [Keene et al., 2002] |
| Rotarod Performance (latency to fall, seconds) at 12 weeks (10 rpm) | ~30 | ~60 | ~120 | ~120 | TUDCA-treated R6/2 mice showed sustained improvement in motor coordination at a later disease stage. | [Keene et al., 2002] |
Table 2: Behavioral Outcomes of TUDCA Treatment in R6/2 Mice
Experimental Protocols
This section details the methodologies employed in the foundational preclinical studies of TUDCA in Huntington's disease models.
Animal Model and TUDCA Administration
-
Animal Model: The R6/2 transgenic mouse model of Huntington's disease was utilized. These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat. They exhibit a progressive neurological phenotype with a lifespan of approximately 12-14 weeks.[1]
-
TUDCA Administration Protocol:
Behavioral Assessments
-
Open Field Test:
-
Purpose: To assess spontaneous locomotor activity.
-
Apparatus: A square open field arena with the floor divided into a grid of equal-sized squares.
-
Procedure: Mice were placed in the center of the open field, and the number of squares crossed was recorded over a 5-minute period. Testing was conducted at 10 weeks of age.[1]
-
-
Rotarod Test:
-
Purpose: To evaluate motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure: Mice were placed on the rotating rod, which gradually accelerated from a starting speed. The latency to fall from the rod was recorded. Testing was performed at various rotational speeds (e.g., 10 and 20 rpm) at different ages (e.g., 8 and 12 weeks) to assess disease progression and the effect of treatment.[1][4]
-
Neuropathological Analysis
-
Striatal Volume Measurement:
-
Procedure: Brains were sectioned, and sections were stained using the Nissl protocol. Volumetric analysis of the striatum was performed on the stained sections.
-
-
Quantification of Apoptosis:
-
Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to identify apoptotic cells in brain sections.
-
Analysis: The number of TUNEL-positive cells per square millimeter in the striatum was quantified.
-
-
Analysis of Neuronal Intranuclear Inclusions (NIIs):
-
Method: Immunohistochemistry using a polyclonal antibody to ubiquitin was performed to detect NIIs.
-
Analysis: The number and size of ubiquitinated NIIs in the striatum were quantified.
-
Signaling Pathways and Mechanisms of Action
TUDCA's neuroprotective effects in Huntington's disease models are believed to be mediated through the modulation of key cellular signaling pathways, primarily those involved in apoptosis and potentially ER stress.
Inhibition of the Mitochondrial Apoptotic Pathway
TUDCA has been shown to directly target the mitochondrial pathway of apoptosis, a critical process in the neuronal cell death observed in HD.[5][6]
Caption: TUDCA's Inhibition of the Mitochondrial Apoptotic Pathway.
Alleviation of Endoplasmic Reticulum (ER) Stress
While the direct role of TUDCA in mitigating ER stress in HD models is an area of ongoing investigation, its known function as a chemical chaperone suggests a potential mechanism for its neuroprotective effects. ER stress is implicated in neurodegenerative diseases, and TUDCA has been shown to alleviate it in other contexts.[7][8][9]
Caption: Proposed Mechanism of TUDCA in Alleviating ER Stress.
Experimental Workflow
The following diagram illustrates the typical workflow for preclinical evaluation of TUDCA in a Huntington's disease mouse model.
Caption: Experimental Workflow for TUDCA Evaluation in R6/2 Mice.
Conclusion and Future Directions
The foundational research on TUDCA in preclinical models of Huntington's disease provides compelling evidence for its neuroprotective potential. The quantitative data demonstrate a significant reduction in key neuropathological hallmarks and an improvement in motor function. The detailed experimental protocols outlined in this guide offer a basis for the replication and extension of these findings. The proposed mechanisms of action, primarily the inhibition of apoptosis and potential alleviation of ER stress, provide a strong rationale for its further development.
Future research should focus on:
-
Investigating the efficacy of TUDCA in other, less aggressive, and longer-lived HD animal models.
-
Elucidating the precise molecular targets of TUDCA within the ER stress and other relevant signaling pathways in the context of HD.
-
Exploring potential synergistic effects of TUDCA with other therapeutic agents.
-
Conducting long-term safety and efficacy studies to pave the way for potential clinical trials in human HD patients.
This technical guide serves as a comprehensive resource to support these ongoing efforts and to facilitate the translation of this promising preclinical research into tangible therapeutic strategies for Huntington's disease.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TUDCA inhibits EV71 replication by regulating ER stress signaling pathway and suppressing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tauroursodeoxycholic Acid (TUDCA) Solubility and Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective effects in a variety of cell culture models. It is the taurine conjugate of ursodeoxycholic acid (UDCA) and has been shown to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress and inhibiting apoptosis.[1][2][3] These properties make TUDCA a valuable tool for researchers studying cellular stress, neurodegenerative diseases, liver conditions, and other pathological states.[1][4] This document provides detailed application notes on the solubility of TUDCA in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) and offers protocols for preparing solutions for use in cell culture experiments.
Data Presentation: TUDCA Solubility
The solubility of TUDCA can vary depending on the specific form of the compound (e.g., free acid vs. sodium salt hydrate) and the solvent.[5][6] Below is a summary of reported solubility data in DMSO and PBS. It is crucial to note that for cell culture applications, the final concentration of DMSO should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic.[7]
| Solvent | TUDCA Form | Reported Solubility | Source |
| DMSO | This compound | ~10 mg/mL | [6] |
| This compound | 99 mg/mL (198.11 mM) | [8] | |
| This compound | 100 mg/mL (200.12 mM) | [1] | |
| This compound (sodium salt hydrate) | ~20 mg/mL | [5] | |
| Tauroursodeoxycholate dihydrate | 60 mg/mL (112 mM) | [9] | |
| PBS (pH 7.2) | This compound (sodium salt hydrate) | ~1 mg/mL | [5] |
| 1:4 DMSO:PBS (pH 7.2) | This compound | ~0.2 mg/mL | [6] |
Note: The variability in reported DMSO solubility may be due to differences in the specific TUDCA salt or hydrate form, as well as the freshness and purity of the DMSO used. Moisture-absorbing DMSO can reduce solubility.[1] For aqueous solutions in PBS, it is recommended to prepare them fresh and not to store them for more than one day.[5][6]
Experimental Protocols
Protocol 1: Preparation of a TUDCA Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of TUDCA in DMSO, which can then be diluted to working concentrations for cell culture experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing TUDCA: Carefully weigh the desired amount of TUDCA powder. For example, to prepare a 100 mM stock solution (assuming a molecular weight of 499.7 g/mol for the free acid), weigh out 49.97 mg of TUDCA.
-
Dissolving in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the TUDCA powder. For the example above, add 1 mL of DMSO to the 49.97 mg of TUDCA.
-
Solubilization: Vortex the solution thoroughly until the TUDCA is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Sterilization: While the DMSO stock solution is generally considered self-sterilizing due to the nature of the solvent, for stringent cell culture applications, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability (stable for ≥4 years at -20°C as a crystalline solid).[5][6]
Protocol 2: Preparation of TUDCA Working Solution in Cell Culture Medium or PBS
This protocol details the dilution of the DMSO stock solution into an aqueous buffer like PBS or directly into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
TUDCA stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Thawing Stock Solution: Thaw an aliquot of the TUDCA stock solution at room temperature.
-
Dilution: To minimize DMSO cytotoxicity, it is crucial to perform a serial dilution.
-
Intermediate Dilution (Optional but Recommended): First, dilute the concentrated DMSO stock into a small volume of sterile PBS or cell culture medium.
-
Final Dilution: Add the intermediate dilution or the appropriate small volume of the DMSO stock solution to the final volume of pre-warmed complete cell culture medium or PBS to reach the desired working concentration. For example, to achieve a final concentration of 100 µM TUDCA with a final DMSO concentration of 0.1%, add 1 µL of a 100 mM TUDCA stock solution to 1 mL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing medium.
-
Immediate Use: Use the freshly prepared TUDCA working solution immediately for treating cells. Do not store aqueous solutions of TUDCA for more than a day.[5][6]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: Preparing TUDCA for Cell Culture
Caption: Workflow for TUDCA solution preparation.
Signaling Pathways Modulated by TUDCA
TUDCA is known to modulate several key signaling pathways involved in cell survival and apoptosis, primarily through its role in mitigating ER stress.
Caption: TUDCA's role in ER stress and apoptosis.
TUDCA has also been shown to activate pro-survival signaling cascades.
Caption: TUDCA's activation of survival pathways.
Conclusion
Proper preparation of TUDCA solutions is critical for obtaining reliable and reproducible results in cell culture experiments. Due to its limited aqueous solubility, a two-step process involving the preparation of a concentrated DMSO stock followed by dilution into an aqueous medium is the standard and recommended procedure. Researchers must be mindful of the potential for DMSO toxicity and should always include appropriate vehicle controls in their experimental design. The cytoprotective effects of TUDCA are mediated through its influence on multiple signaling pathways, making it a potent agent for studying and potentially mitigating cellular stress and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lifetein.com [lifetein.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Tauroursodeoxycholate dihydrate | TUDCA | Taurolite | TargetMol [targetmol.com]
Application Notes: Protocol for Preparing Tauroursodeoxycholic Acid (TUDCA) Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA), a hydrophilic bile acid with significant cytoprotective properties.[1][2] It is found in small amounts in human bile and in larger quantities in the bile of bears, having been used for centuries in traditional medicine.[3] In a research context, TUDCA is widely investigated for its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[2][4] Its neuroprotective, anti-apoptotic, and anti-inflammatory effects make it a compound of interest in studies of neurodegenerative diseases, diabetes, and liver disorders.[1][2][5] Accurate and consistent preparation of TUDCA stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of TUDCA solutions.
Physicochemical Properties
This compound is typically supplied as a white or off-white crystalline solid.[6][7] It is available as a free acid or as a sodium salt hydrate, which has greater aqueous solubility. It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for precise molarity calculations.
| Property | This compound (Free Acid) | This compound (Sodium Salt Hydrate) |
| Molecular Formula | C₂₆H₄₅NO₆S[4][7][8] | C₂₆H₄₄NNaO₆S · xH₂O[9] |
| Average Molecular Weight | ~499.7 g/mol [4][8][10] | ~521.7 g/mol [9] |
| CAS Number | 14605-22-2[7][8] | 35807-85-3 |
| Appearance | White to off-white solid[6][11] | Crystalline solid[9] |
| Storage (Solid) | -20°C[6][9] | -20°C[6][9] |
| Stability (Solid) | ≥ 4 years at -20°C[6][9] | ≥ 4 years at -20°C[9] |
Solubility Data
The choice of solvent is critical for preparing a concentrated stock solution. TUDCA as a free acid has limited solubility in aqueous solutions but is soluble in organic solvents. The sodium salt form offers significantly higher solubility in aqueous buffers.[2][9] Use fresh, anhydrous solvents for best results, as moisture can reduce solubility, particularly in DMSO.[1]
| Solvent | TUDCA (Free Acid) Solubility | TUDCA (Sodium Salt Hydrate) Solubility |
| DMSO | ~10-100 mg/mL[1][6] | ~20 mg/mL[9] |
| Ethanol | ~1-50 mg/mL (warming may be required)[1][9][11] | ~1 mg/mL[9] |
| Dimethylformamide (DMF) | ~10 mg/mL[6] | ~25 mg/mL[9] |
| Water | Sparingly soluble[6] | ~100 mg/mL[1] |
| PBS (pH 7.2) | ~0.2 mg/mL (in a 1:4 DMSO:PBS solution)[6] | ~1 mg/mL[9] |
Experimental Protocol: Preparing a 100 mM TUDCA Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of TUDCA (free acid, MW: 499.7 g/mol ) in DMSO. Adjust calculations accordingly if using the sodium salt or a different molecular weight from the product's certificate of analysis.
Materials and Equipment
-
This compound (TUDCA) powder (MW ~499.7 g/mol )
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure
-
Pre-weighing Preparation:
-
Before opening, bring the TUDCA vial to room temperature to prevent condensation of moisture.
-
Ensure all glassware and equipment are clean and dry.
-
-
Calculating the Required Mass:
-
To prepare 1 mL of a 100 mM (0.1 M) stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 499.7 g/mol × 1000 mg/g
-
Mass = 49.97 mg
-
-
-
Weighing TUDCA:
-
Carefully weigh out 49.97 mg of TUDCA powder using an analytical balance and place it into a sterile tube.
-
-
Dissolving TUDCA:
-
Add 1 mL of anhydrous DMSO to the tube containing the TUDCA powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution if needed. Visually inspect the solution to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile cryovials.[12]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability of Stock Solutions
-
Short-term storage: Store aliquots at -20°C for up to 1 month .[1][11][12]
-
Long-term storage: For extended stability, store aliquots at -80°C for 6 months to 1 year .[1][12]
-
Aqueous solutions: Working solutions prepared in aqueous buffers should be made fresh prior to each experiment. It is not recommended to store aqueous solutions for more than one day.[6][9]
Preparation of Working Solutions
For biological experiments, the concentrated organic stock solution must be diluted into an aqueous buffer or cell culture medium.
-
Calculation: Use the formula C₁V₁ = C₂V₂ to determine the volume of stock solution needed.
-
C₁ = Concentration of stock solution (e.g., 100 mM)
-
V₁ = Volume of stock solution to be determined
-
C₂ = Desired final concentration (e.g., 500 µM)
-
V₂ = Final volume of working solution (e.g., 10 mL)
-
V₁ = (C₂ × V₂) / C₁ = (0.5 mM × 10 mL) / 100 mM = 0.05 mL or 50 µL
-
-
Dilution: Add 50 µL of the 100 mM TUDCA stock solution to 9.95 mL of the desired aqueous buffer or medium to achieve a final volume of 10 mL and a concentration of 500 µM.
-
Control: Prepare a vehicle control using the same final concentration of DMSO in the buffer or medium (in this example, 0.5%) to account for any effects of the solvent on the experimental system.[9]
Workflow and Logic Diagrams
The following diagrams illustrate the key processes involved in preparing and using TUDCA stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bodybio.com [bodybio.com]
- 4. This compound | 14605-22-2 [chemicalbook.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. icepharma.com [icepharma.com]
- 8. This compound | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0000874) [hmdb.ca]
- 11. This compound CAS#: 14605-22-2 [m.chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Optimal TUDCA Concentration for In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising neuroprotective agent for a range of neurodegenerative conditions. Its therapeutic potential stems from its multifaceted mechanism of action, including the attenuation of endoplasmic reticulum (ER) stress, inhibition of apoptosis, and reduction of oxidative stress.[1][2] These application notes provide a comprehensive guide to determining and utilizing the optimal TUDCA concentration for in vitro neuroprotection assays, complete with detailed experimental protocols and a summary of quantitative data from published studies.
Data Presentation: Efficacious TUDCA Concentrations in Neuroprotection Assays
The effective concentration of TUDCA can vary depending on the cell type, the nature of the neuronal insult, and the duration of treatment. The following table summarizes quantitative data from various in vitro studies.
| Cell Type | Injury Model | TUDCA Concentration | Key Outcome Measure | Quantitative Result | Reference |
| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Apoptosis (TUNEL assay) | ~70% reduction in Aβ-induced apoptosis | [1] |
| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Caspase-3 Activity | ~70% reduction in Aβ-induced caspase-3 activation | [1] |
| ARPE-19 (Retinal Pigment Epithelial) | Hydrogen Peroxide (H₂O₂) | 100 µM | Cell Viability (MTT assay) | Significant increase in cell viability compared to H₂O₂ alone | [1] |
| ARPE-19 (Retinal Pigment Epithelial) | Hydrogen Peroxide (H₂O₂) | 100 µM | Apoptosis (TUNEL assay) | Significant decrease in apoptotic cells | [1] |
| ARPE-19 (Retinal Pigment Epithelial) | Thapsigargin (ER stress inducer) | Not specified | ER stress markers (CHOP, XBP1) | Decreased expression of CHOP and spliced XBP1 | [3] |
| SH-SY5Y Neuroblastoma | CCCP (Mitochondrial uncoupler) | 100 µM | Mitochondrial ROS production | Significant decrease in ROS generation | [4] |
| SH-SY5Y Neuroblastoma | CCCP (Mitochondrial uncoupler) | 100 µM | ATP levels | Restoration of ATP levels | [4] |
| Neural Stem Cells (Mouse) | Differentiation-induced stress | 100 µM | Mitochondrial ROS production | Significant decrease in mtROS levels | [5] |
| Neural Stem Cells (Mouse) | Differentiation-induced stress | 100 µM | Neuronal Differentiation | Increased ratio of neurons vs. glial cells | [5] |
| Retinal Neural Cells | Elevated Glucose | Not specified | Cell Death (TUNEL assay) | Decreased cell death | [3] |
| Microglial Cells | Lipopolysaccharide (LPS) | Not specified | Nitrite Production | Reduction in LPS-induced nitrite production | [6] |
| Astrocytes | Lipopolysaccharide (LPS) + IFN-γ | Not specified | Nitrite Production | Significant reduction in nitrite production | [6] |
A systematic review of in vitro studies on retinal disorders noted that TUDCA concentrations ranged from 0.2 µM to 300 µM, with 100 µM being the most frequently used concentration.[3]
Key Signaling Pathways Modulated by TUDCA
TUDCA exerts its neuroprotective effects through the modulation of several key signaling pathways.
Caption: TUDCA's neuroprotective signaling pathways.
Experimental Protocols
The following are generalized protocols for in vitro neuroprotection assays using TUDCA. These should be optimized for specific cell lines and experimental questions.
General Experimental Workflow
Caption: General workflow for in vitro neuroprotection assays.
Protocol 1: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
This protocol details the use of TUDCA to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
TUDCA (Sigma-Aldrich)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until 80-90% confluent.
-
Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
TUDCA Pre-treatment:
-
Prepare a stock solution of TUDCA in sterile water or DMSO. Further dilute in culture medium to final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).
-
Remove the old medium from the wells and replace it with medium containing the different concentrations of TUDCA. Include a vehicle control (medium with the same concentration of solvent as the TUDCA stock).
-
Incubate for 2 to 24 hours. A 2-hour pre-treatment is often sufficient.[6]
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (e.g., 100-500 µM).
-
Remove the TUDCA-containing medium and add the H₂O₂ solution to the wells (except for the untreated control wells).
-
Incubate for 4-6 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
Remove the H₂O₂-containing medium and wash the cells once with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Inhibition of Apoptosis in Primary Cortical Neurons
This protocol describes the use of TUDCA to prevent amyloid-beta (Aβ)-induced apoptosis in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
TUDCA
-
Oligomeric Amyloid-β₁₋₄₂ peptide
-
Poly-D-Lysine coated plates/coverslips
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Neuron Culture:
-
Isolate and culture primary cortical neurons on Poly-D-Lysine coated plates according to standard protocols.
-
Maintain the culture for 7-10 days in vitro (DIV) to allow for maturation.
-
-
TUDCA Treatment and Aβ Insult:
-
On DIV 7, treat the neurons with TUDCA at the desired concentrations (e.g., 100 µM) for 24 hours.
-
Prepare oligomeric Aβ₁₋₄₂ according to established protocols.
-
Add the oligomeric Aβ₁₋₄₂ to the culture medium at a final concentration known to induce apoptosis (e.g., 5-10 µM).
-
Co-incubate TUDCA and Aβ for an additional 24-48 hours.
-
-
Assessment of Apoptosis (TUNEL Staining):
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Perform TUNEL staining according to the manufacturer's instructions to label DNA fragmentation in apoptotic cells.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Data Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of TUNEL-positive (apoptotic) nuclei and the total number of DAPI-stained nuclei.
-
Express the apoptotic rate as the percentage of TUNEL-positive cells relative to the total number of cells.
-
Conclusion
TUDCA is a potent neuroprotective agent in a variety of in vitro models of neuronal injury. A concentration of 100 µM appears to be a robust starting point for many cell types and injury paradigms. However, it is crucial to perform dose-response experiments to determine the optimal concentration for each specific experimental setup. The protocols provided herein offer a framework for investigating the neuroprotective effects of TUDCA and can be adapted to suit the needs of individual research projects.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Effect of this compound (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of this compound (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
TUDCA Administration in Alzheimer's Disease Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Tauroursodeoxycholic acid (TUDCA) administration and its effects in preclinical mouse models of Alzheimer's disease (AD). It includes detailed quantitative data, experimental protocols, and visualizations of key signaling pathways to guide researchers in designing and implementing studies investigating the therapeutic potential of TUDCA.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on TUDCA administration in AD mouse models.
Table 1: TUDCA Administration and Dosage Regimens
| Mouse Model | TUDCA Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| APP/PS1 | 0.4% in diet | Oral (dietary) | 6 months | Prevented spatial, recognition, and contextual memory defects; Reduced hippocampal and prefrontal amyloid deposition.[1][2][3] | |
| APP/PS1 | 500 mg/kg | Intraperitoneal (i.p.) injection, every 3 days | 3 months | Significantly decreased Aβ deposition (Aβ40 and Aβ42) in the frontal cortex and hippocampus; Reduced amyloidogenic processing of APP; Decreased glial activation and proinflammatory cytokine RNA expression.[1][2][4] | |
| Streptozotocin (STZ)-induced | 300 mg/kg | Intraperitoneal (i.p.) injection, daily | 10 days | Improved glucose tolerance and insulin sensitivity; Reduced neuroinflammation and amyloid oligomer protein content in the hippocampus.[1][5][6] | |
| Streptozotocin (STZ)-induced | 300 mg/kg | Intraperitoneal (i.p.) injection, daily | 10 consecutive days | Reduced food intake and increased energy expenditure; Reduced hypothalamic inflammation.[7][8] | |
| APP Transgenic (A7-Tg) | Not specified | Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) | ~1 month | Peripheral administration suppressed ER stress and reduced amyloid accumulation.[9] | |
| APP Transgenic (A7-Tg) | Not specified | Drinking water and i.p. injection | 4 months (water) and 1 month (i.p.) | Peripheral administration was effective against age-related obesity and insulin resistance, and markedly reduced amyloid accumulation.[9] |
Table 2: Effects of TUDCA on Alzheimer's Disease Pathophysiology
| Pathological Feature | Effect of TUDCA | Mouse Model(s) | Reference |
| Amyloid-β (Aβ) Deposition | ↓ | APP/PS1, STZ-induced, APP Transgenic | [1][2][3][4][6][10] |
| Aβ Production | ↓ (interferes with APP processing) | APP/PS1 | [1][2][4][10] |
| Tau Hyperphosphorylation | ↓ (via inhibition of GSK3β) | APP/PS1 | [1][4] |
| Neuroinflammation | ↓ (reduced glial activation and proinflammatory cytokines) | APP/PS1, STZ-induced | [1][2][4][6] |
| Apoptosis | ↓ (inhibits caspase-2 and modulates p53/Bax pathway) | In vitro and in vivo models | [1][11] |
| Synaptic Loss | ↓ (partially rescued) | APP/PS1 | [2][4] |
| Cognitive Deficits | Improved/Prevented | APP/PS1, STZ-induced | [1][2][3][6] |
| Metabolic Dysfunction | Improved glucose homeostasis and insulin sensitivity | STZ-induced | [5][6] |
Experimental Protocols
TUDCA Administration via Dietary Supplementation
This protocol is based on studies where TUDCA was administered as a dietary supplement to prevent the onset of AD-like pathology.
Objective: To evaluate the prophylactic effects of TUDCA on cognitive function and amyloid deposition.
Materials:
-
APP/PS1 transgenic mice (e.g., 2 months of age)
-
Wild-type littermates (control group)
-
Standard rodent chow
-
This compound (sodium salt)
-
Precision scale
-
Food mixer
Procedure:
-
Diet Preparation: Prepare a diet containing 0.4% TUDCA by weight.[1][2][3]
-
Thoroughly mix the calculated amount of TUDCA with the powdered standard rodent chow until a homogenous mixture is achieved.
-
Pellet the chow or provide it as a powder, ensuring consistent formulation.
-
-
Animal Housing and Grouping:
-
House mice individually or in small groups with ad libitum access to food and water.
-
Randomly assign APP/PS1 and wild-type mice to either the control diet (standard chow) or the 0.4% TUDCA diet.
-
-
Treatment Period:
-
Monitoring:
-
Monitor food and water intake, as well as body weight, regularly.
-
-
Outcome Measures (at the end of the treatment period):
-
Behavioral Testing: Conduct a battery of behavioral tests to assess spatial, recognition, and contextual memory (e.g., Morris water maze, novel object recognition).
-
Tissue Collection: Euthanize mice and collect brain tissue (hippocampus and frontal cortex).
-
Histopathological Analysis: Perform immunohistochemistry to quantify amyloid plaque burden.
-
Biochemical Analysis: Use ELISA or Western blotting to measure levels of Aβ40 and Aβ42.
-
TUDCA Administration via Intraperitoneal (i.p.) Injection
This protocol is based on studies where TUDCA was administered to treat existing AD-like pathology.
Objective: To evaluate the therapeutic effects of TUDCA on established amyloid pathology and neuroinflammation.
Materials:
-
APP/PS1 transgenic mice (e.g., 7 months of age with established pathology)[2][4]
-
This compound
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
TUDCA Solution Preparation:
-
Animal Grouping:
-
Randomly assign APP/PS1 mice to either the TUDCA treatment group or a vehicle control group.
-
-
Administration:
-
Monitoring:
-
Monitor the health and body weight of the mice throughout the treatment period.
-
-
Outcome Measures (at the end of the treatment period):
-
Behavioral Testing: Assess cognitive function using appropriate behavioral paradigms.
-
Tissue Collection: Collect brain tissue (frontal cortex and hippocampus).
-
Biochemical Analysis: Quantify Aβ40 and Aβ42 levels. Analyze markers of amyloidogenic APP processing.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of proinflammatory cytokines (e.g., TNF-α).
-
Immunohistochemistry: Assess amyloid plaque load and glial activation (e.g., staining for Iba1 for microglia and GFAP for astrocytes).
-
Visualizations
Experimental Workflow for TUDCA Administration
References
- 1. This compound: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. This compound (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyloid-β pathology is attenuated by this compound treatment in APP/PS1 mice after disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The bile acid TUDCA improves glucose metabolism in streptozotocin-induced Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental treatment prevents Alzheimer’s-associated weight gain in mice | EurekAlert! [eurekalert.org]
- 8. Experimental treatment prevents Alzheimer’s-associated weight gain in mice [agencia.fapesp.br]
- 9. This compound Attenuates Diet-Induced and Age-Related Peripheral Endoplasmic Reticulum Stress and Cerebral Amyloid Pathology in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TUDCA, a bile acid, attenuates amyloid precursor protein processing and amyloid-β deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (TUDCA) And Protective Role Against Neurodegeneration - NDNR - Naturopathic Doctor News and Review [ndnr.com]
High-Performance Liquid Chromatography (HPLC) Methods for Tauroursodeoxycholic Acid (TUDCA) Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Tauroursodeoxycholic acid (TUDCA) using High-Performance Liquid Chromatography (HPLC). TUDCA, a hydrophilic bile acid, has garnered significant attention for its therapeutic potential in various diseases, making robust analytical methods crucial for research, quality control, and clinical development.
Introduction
This compound is the taurine conjugate of ursodeoxycholic acid (UDCA). Its analysis is essential for pharmacokinetic studies, formulation development, and impurity profiling. HPLC is a widely used technique for the analysis of TUDCA due to its high specificity, rapid analysis time, accuracy, and sensitivity.[1] Methods employing both Ultraviolet (UV) and Mass Spectrometry (MS) detection are prevalent in the literature. This document will focus on providing a comprehensive overview of these methods.
Comparative Summary of HPLC Methods for TUDCA and UDCA Analysis
The following table summarizes various HPLC methods used for the analysis of TUDCA and the structurally related compound, Ursodeoxycholic Acid (UDCA). Due to the structural similarity, methods for UDCA are often adaptable for TUDCA analysis.
| Analyte | HPLC Method | Column | Mobile Phase | Detector | Linearity Range | LOD | LOQ | Reference |
| TUDCA | LC-MS/MS | Hypersil GOLD (100 x 2.1 mm) | Methanol:Water (75:25) with 0.1 mmol/L ammonium acetate + 0.1% formic acid | MS/MS | 20 - 1000 ng/mL | 5 ng/mL | - | [2] |
| TUDCA | LC-MS/MS | - | - | MS/MS | 0.500 - 250 ng/mL | - | - | [3] |
| UDCA | RP-HPLC | C18 end-capped | Gradient of 0.001 M phosphate buffer (pH 2.8) and acetonitrile | UV (200 nm) | 0.12 - 1.05 mg/mL | 99 ng/mL | 303 ng/mL | [4] |
| UDCA | RP-HPLC | Symmetry C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Phosphoric acid (pH 3.0; 0.15 mM) (48:52) | UV (200 nm) | - | - | - | [5] |
| UDCA & CDCA | RP-HPLC | C18 | Acetonitrile:Phosphate buffer (pH 2.3, 100 mM) (50:50) | UV (210 nm) | - | 1.23 µg/mL | 3.73 µg/mL | [6] |
| UDCA | RP-HPLC | Hibar Lichrosorb RP-18 (10 µm) | Acetonitrile:Methanol:Water (pH 2.4) | UV (220 nm) | 300 ng/mL - 1000 µg/mL | 300 ng/mL | 1000 ng/mL | [7] |
Detailed Experimental Protocol: RP-HPLC-UV Method for TUDCA Analysis
This protocol is a representative method for the quantitative analysis of TUDCA in pharmaceutical formulations, adapted from established methods for bile acids.[4][5][6]
Materials and Reagents
-
TUDCA reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Potassium phosphate monobasic
-
Water (double-distilled or HPLC grade)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.001 M potassium phosphate monobasic, adjusted to pH 2.8 with phosphoric acid) in a ratio of approximately 50:50 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
Standard Solution Preparation
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of TUDCA reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.
Sample Preparation (from a solid dosage form)
-
Accurately weigh and finely powder a representative number of dosage forms (e.g., 20 tablets or capsules).
-
Weigh an amount of powder equivalent to a single dose of TUDCA and transfer it to a volumetric flask.
-
Add a suitable volume of methanol (e.g., 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of TUDCA.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.45 µm membrane filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.
Data Analysis
-
Identify the TUDCA peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the TUDCA standards against their known concentrations.
-
Determine the concentration of TUDCA in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis of TUDCA
Caption: General workflow for the HPLC analysis of TUDCA.
This comprehensive guide provides the necessary information for the successful implementation of HPLC methods for TUDCA analysis. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. iosrphr.org [iosrphr.org]
- 6. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of TUDCA via Subcutaneous Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with demonstrated cytoprotective effects, making it a compound of significant interest in preclinical research. Its therapeutic potential is being explored in various disease models, including neurodegenerative diseases, diabetes, and retinal disorders.[1] Subcutaneous (SC) administration in mice is a common and effective route for evaluating the systemic effects of TUDCA in vivo.[2][3] These application notes provide a comprehensive overview of the protocols and quantitative data for the subcutaneous delivery of TUDCA in mice.
Data Presentation
The following tables summarize the quantitative data from various studies utilizing subcutaneous TUDCA administration in mice.
Table 1: TUDCA Dosage and Administration Regimens
| Mouse Model | Dosage (mg/kg) | Vehicle | Frequency | Duration | Reference |
| Bbs1M390R/M390R (Retinal Degeneration) | 500 | 0.15 M NaHCO₃ | Twice a week | P40 to P120 | [2][4] |
| rd10 (Retinal Degeneration) | 500 | 0.15 M NaHCO₃ | Every 3 days | P6 to P38 | [2][4] |
| rd1 (Retinal Degeneration) | 500 | 0.15 M NaHCO₃ | Daily | P6 to P30 | [2][4] |
| rd16 (Retinal Degeneration) | 500 | 0.15 M NaHCO₃ | Daily | P6 to P30 | [2][4] |
| Aged C57BL/6 (Hyperinsulinemia) | 300 | PBS | Daily | 20 days | [5][6] |
| Spinal Cord Injury (SCI) | 200 (intragastric) | Saline | Daily | 14 days | [7] |
Note: While the SCI study used intragastric administration, it provides relevant data on TUDCA's neuroprotective effects in vivo.
Table 2: Summary of Key Experimental Outcomes
| Mouse Model | Key Findings with TUDCA Treatment | Reference |
| Bbs1M390R/M390R | Preserved ERG b-waves and outer nuclear layer; Prevented obesity. | [2][4] |
| rd10 | Significantly higher ERG b-wave amplitudes; Preserved outer nuclear layer. | [2][4] |
| rd1 and rd16 | No significant improvement observed. | [2][4] |
| Aged C57BL/6 | Attenuated hyperinsulinemia, improved glucose homeostasis, enhanced liver insulin-degrading enzyme (IDE) expression. | [5][8][9] |
| Spinal Cord Injury (SCI) | Reduced tissue injury, oxidative stress, inflammation, and apoptosis; Promoted axon regeneration and remyelination. | [7] |
Experimental Protocols
Protocol 1: Preparation of TUDCA Solution for Subcutaneous Injection
This protocol is based on methodologies cited in retinal degeneration studies.[2]
Materials:
-
This compound (TUDCA) powder
-
Sodium bicarbonate (NaHCO₃)
-
Sterile, nuclease-free water
-
pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.15 M NaHCO₃ solution, dissolve 1.26 g of NaHCO₃ in 100 mL of sterile water.
-
Adjust the pH of the solution to 7.4 using a pH meter.
-
Sterile-filter the vehicle using a 0.22 µm syringe filter into a sterile vial.
-
-
Prepare the TUDCA Solution (for a 500 mg/kg dose):
-
TUDCA solution should be freshly prepared daily.[2]
-
The injection volume is typically 0.1 mL per 10 g of mouse body weight.[2] To achieve a 500 mg/kg dose, the final concentration of the TUDCA solution needs to be 50 mg/mL.
-
For example, to prepare 1 mL of the solution, weigh out 50 mg of TUDCA powder.
-
Add the TUDCA powder to 1 mL of the sterile 0.15 M NaHCO₃ (pH 7.4) vehicle.
-
Vortex or gently heat the solution to aid dissolution. Ensure the solution is completely dissolved and clear before use.
-
Draw the solution into sterile syringes for injection.
-
Protocol 2: Subcutaneous Administration of TUDCA in Mice
Materials:
-
Prepared TUDCA solution
-
Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the mouse immediately before each injection to accurately calculate the dose to be administered.[2]
-
Gently restrain the mouse. This can be done manually by scruffing the neck to lift the loose skin over the shoulders, or by using a restraint device.
-
-
Injection Site:
-
The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades. This area has fewer sensory nerve endings, minimizing discomfort for the animal.
-
Wipe the injection site with 70% ethanol.
-
-
Injection Technique:
-
Pinch the loose skin at the injection site to form a tent.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new site.
-
Slowly inject the calculated volume of the TUDCA solution. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 1-2 mL, but it is advisable to use the smallest effective volume.[10]
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TUDCA's multifaceted signaling pathways.
Caption: Workflow for subcutaneous TUDCA administration.
Concluding Remarks
The subcutaneous administration of TUDCA in mice is a well-established method for investigating its therapeutic effects in a variety of disease models. The provided protocols and data offer a solid foundation for researchers to design and execute their in vivo studies. Adherence to proper sterile techniques and animal welfare guidelines is paramount for obtaining reliable and reproducible results. The multifaceted mechanisms of TUDCA, including the attenuation of ER stress and inhibition of apoptosis, underscore its potential as a therapeutic agent.[1][11]
References
- 1. mdpi.com [mdpi.com]
- 2. TUDCA Slows Retinal Degeneration in Two Different Mouse Models of Retinitis Pigmentosa and Prevents Obesity in Bardet-Biedl Syndrome Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of this compound (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUDCA slows retinal degeneration in two different mouse models of retinitis pigmentosa and prevents obesity in Bardet-Biedl syndrome type 1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bile acid TUDCA reduces age-related hyperinsulinemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound alleviates secondary injury in spinal cord injury mice by reducing oxidative stress, apoptosis, and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The bile acid TUDCA reduces age-related hyperinsulinemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Determining TUDCA Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to assessing the cytotoxic effects of Tauroursodeoxycholic acid (TUDCA) using common cell viability assays. The included protocols are intended to offer standardized methods for reproducible results in a research setting.
This compound (TUDCA) is a hydrophilic bile acid that exhibits cytoprotective effects in various cell models, primarily through the attenuation of endoplasmic reticulum (ER) stress and inhibition of apoptosis.[1][2][3] However, at high concentrations, TUDCA can induce cytotoxic effects.[3][4][5] Accurate assessment of its cytotoxic potential is crucial for determining therapeutic windows and understanding its mechanism of action. This document outlines standard cell viability assays—MTT, MTS, and LDH—for evaluating TUDCA-induced cytotoxicity.
Data Presentation: TUDCA Cytotoxicity in Various Cell Lines
The following tables summarize the observed cytotoxic effects of TUDCA across different cell lines and concentrations, as determined by various viability assays.
| Cell Line | Assay | TUDCA Concentration | Incubation Time | Observed Effect |
| HepG2 (Human Liver Carcinoma) | AST Release | 50-800 µmol/L | 24, 48, 72 hours | No cytotoxicity up to 400 µmol/L at 24h. Slight increase in AST release at 800 µmol/L, which increased with time.[4] |
| HepG2 (Human Liver Carcinoma) | MTT | 0.25-10 mM | 48 hours | Approximately 15-20% decrease in cell viability across the concentration range.[5] |
| HT29 (Human Colon Adenocarcinoma) | MTT | Up to 10 mM | 24 hours | No significant effect on viability, with a slight reduction observed at 10 mM.[6] |
| HT29 (Human Colon Adenocarcinoma) | LDH | 5 mM, 10 mM | 24 hours | No increase, and even a slight reduction in LDH activity was observed.[6] |
| Dorsal Root Ganglion (DRG) Neurons (Rat) | CellTiter-Blue | 50-1000 µM | 24 hours | No significant cytotoxicity up to 250 µM. A marked reduction in viability was observed at concentrations ≥500 µM.[3] |
| Jurkat (Human T Leukemia) | Not specified | Not specified | Not specified | Primarily induced necrosis rather than apoptosis.[7] |
Experimental Workflow for Assessing TUDCA Cytotoxicity
The following diagram illustrates a typical workflow for assessing the cytotoxicity of TUDCA.
Caption: A generalized workflow for TUDCA cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert MTT into a purple formazan product.[8]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
TUDCA stock solution
-
96-well plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of culture medium.[9]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of TUDCA in culture medium.
-
Remove the old medium from the wells and add 100 µL of the TUDCA dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability. The key difference is that the MTS tetrazolium salt is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.[8]
Materials:
-
MTS solution (combined with an electron coupling reagent like PES)
-
Cell culture medium
-
TUDCA stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of TUDCA in culture medium.
-
Remove the old medium and add 100 µL of the TUDCA dilutions to the wells. Include untreated controls.
-
Incubate for the desired period.
-
Add 20 µL of the combined MTS/PES solution to each well.[8][11]
-
Record the absorbance at 490 nm using a microplate reader.[8][11]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12] It is an indicator of cell lysis and cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Cell culture medium (low serum is recommended to reduce background)[13]
-
TUDCA stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treat cells with various concentrations of TUDCA for the desired duration.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Lysis control (maximum LDH release): Add lysis buffer (provided in the kit) to untreated wells 45 minutes before the end of the incubation.
-
Medium background control (no cells).
-
-
After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm within 1 hour.
Signaling Pathways Modulated by TUDCA
TUDCA is known to modulate several key signaling pathways related to cell survival and apoptosis. Understanding these pathways can provide context for the results of cytotoxicity assays.
TUDCA's Role in Mitigating ER Stress and Apoptosis
TUDCA acts as a chemical chaperone to alleviate ER stress, a condition that can lead to apoptosis.[2] It can inhibit key mediators of the unfolded protein response (UPR) and downstream apoptotic signaling.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives [mdpi.com]
- 2. This compound dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and this compound (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis and modulation of cell cycle control by bile acids in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
Application Note: Western Blot Analysis of Tauroursodeoxycholic Acid's (TUDCA) Protective Effects on Apoptosis Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a key factor in numerous diseases, including neurodegenerative disorders and metabolic diseases.[1][2] Apoptosis is executed through several interconnected signaling pathways, primarily the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress-mediated pathways.[1][3] Western blotting is a powerful technique for investigating apoptosis by detecting changes in the expression and cleavage of key regulatory proteins.[3][4]
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that functions as a chemical chaperone, notably by alleviating ER stress.[2][5] Numerous studies have demonstrated TUDCA's cytoprotective and anti-apoptotic effects, making it a compound of significant therapeutic interest.[2][6] This application note provides a detailed protocol for using Western blot analysis to investigate the molecular mechanisms by which TUDCA modulates apoptosis pathways, with a focus on ER stress- and mitochondrial-mediated events.
Signaling Pathways Modulated by TUDCA
TUDCA primarily exerts its anti-apoptotic effects by mitigating ER stress and stabilizing mitochondrial function.[2][6]
-
ER Stress-Mediated Apoptosis: The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR).[5] Chronic UPR activation leads to apoptosis through the induction of pro-apoptotic factors like CHOP and the activation of caspase-12.[5][6] TUDCA helps restore ER homeostasis, thereby inhibiting the downstream activation of apoptotic caspases.[5][7]
-
Intrinsic (Mitochondrial) Apoptosis: This pathway is regulated by the Bcl-2 family of proteins.[8][9] Pro-apoptotic members like Bax translocate to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[2][9] TUDCA has been shown to modulate Bcl-2 family proteins, preventing mitochondrial permeabilization and subsequent caspase activation.[2][10]
Experimental Workflow
A typical Western blot experiment to assess TUDCA's effect involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol assumes the use of an adherent cell line. Optimal cell density, drug concentrations, and incubation times should be determined empirically for each cell line and experimental setup.
-
Cell Seeding: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) to ~70-80% confluency. Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups:
-
Control: Vehicle-treated cells (e.g., medium with DMSO).
-
TUDCA Only: Cells treated with TUDCA alone to assess its baseline effect.
-
Inducer Only: Cells treated with an apoptosis inducer (e.g., 1-5 µM thapsigargin or 1-10 µg/mL tunicamycin to induce ER stress).[5]
-
TUDCA + Inducer: Cells pre-treated with TUDCA (e.g., 100-500 µM for 2-24 hours) prior to and during the addition of the apoptosis inducer.[5]
-
-
Incubation: Incubate cells for the desired time course (e.g., 12, 24, 48 hours).
Protein Extraction and Quantification
-
Harvesting: After treatment, place culture plates on ice. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collection: Carefully transfer the supernatant (total protein lysate) to new pre-chilled tubes.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Transfer
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 15-30 µg) per lane onto an SDS-polyacrylamide gel.[11] The gel percentage should be chosen based on the molecular weight of the target proteins (e.g., 12% for caspases, 10% for PARP).[11] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. See the table below for recommended markers.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again, three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[11] Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To detect another protein (e.g., a loading control like β-actin or GAPDH), the membrane can be stripped of the first set of antibodies and re-probed.
Data Presentation and Interpretation
Key Apoptosis Markers for Western Blot Analysis
The following table summarizes key protein markers that can be effectively analyzed by Western blot to assess TUDCA's effect on apoptosis.
| Marker | Role in Apoptosis | Full-Length MW (kDa) | Cleaved Fragment(s) MW (kDa) | Expected Change with TUDCA + Inducer |
| GRP78 (BiP) | ER Chaperone, UPR sensor[5] | ~78 | N/A | Decrease in inducer-mediated upregulation[7][12] |
| CHOP | Pro-apoptotic transcription factor[5] | ~29 | N/A | Decrease in inducer-mediated upregulation[6][12] |
| Caspase-12 | ER stress-specific initiator caspase[6] | ~55 | ~42 | Decrease in cleavage[6][7] |
| Bcl-2 | Anti-apoptotic[9] | ~26 | N/A | Increased expression or prevention of decrease[10] |
| Bax | Pro-apoptotic[9] | ~21 | N/A | Decreased expression or mitochondrial translocation[2][6] |
| Caspase-9 | Initiator caspase (intrinsic pathway)[13] | ~47 | ~35/37 | Decrease in cleavage[6] |
| Caspase-3 | Executioner caspase[3] | ~32 | ~17/19 | Decrease in cleavage[3][14][15] |
| PARP-1 | DNA repair enzyme, caspase-3 substrate[3] | ~116 | ~89 | Decrease in cleavage[7][16][17] |
| β-actin / GAPDH | Loading control | ~42 / ~37 | N/A | No change |
Quantitative Data Summary
Western blot results should be quantified using densitometry software. The intensity of the target protein band is normalized to the intensity of the loading control in the same lane.[11] The data can be presented as fold change relative to the untreated control.
Table 1: Representative Densitometry Analysis of Apoptosis Markers
| Protein Target | Control | Inducer Only | TUDCA + Inducer |
| CHOP / β-actin | 1.0 ± 0.1 | 4.5 ± 0.4 | 1.8 ± 0.2 |
| Bax / Bcl-2 Ratio | 1.0 ± 0.2 | 3.8 ± 0.3 | 1.5 ± 0.3 |
| Cleaved Caspase-3 / β-actin | 1.0 ± 0.1 | 5.2 ± 0.5 | 2.1 ± 0.3 |
| Cleaved PARP / Full-Length PARP | 0.1 ± 0.05 | 2.5 ± 0.3 | 0.8 ± 0.1 |
Data are presented as mean fold change ± SEM from three independent experiments. This table contains representative data based on published trends and does not reflect actual experimental results.
Interpretation:
-
Qualitative: An effective anti-apoptotic response by TUDCA will be visualized as a decrease in the intensity of pro-apoptotic markers (e.g., CHOP, Bax) and cleaved, active forms of caspases and PARP in the "TUDCA + Inducer" lane compared to the "Inducer Only" lane.[4] Conversely, the levels of anti-apoptotic proteins like Bcl-2 may be preserved or increased.[10]
-
Quantitative: The table demonstrates that the inducer significantly increases the expression of CHOP, the Bax/Bcl-2 ratio, and the cleavage of Caspase-3 and PARP. Pre-treatment with TUDCA markedly attenuates these increases, providing quantitative evidence of its protective effects against apoptosis.
Conclusion
Western blotting is an indispensable method for elucidating the molecular mechanisms through which TUDCA confers protection against apoptosis.[4] By quantifying changes in key markers of the ER stress and mitochondrial pathways, researchers can effectively assess the efficacy of TUDCA in various disease models. The protocols and guidelines provided in this application note serve as a comprehensive resource for professionals investigating the therapeutic potential of TUDCA and other cytoprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives [mdpi.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tauroursodeoxycholic Acid (TUDCA) Treatment for the Induction of Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant neuroprotective properties in various models of neurological disease.[1] Recent research has highlighted its potential to promote neurogenesis, the process of generating new neurons, by modulating key cellular pathways involved in neural stem cell (NSC) proliferation, differentiation, and survival.[2][3] These application notes provide a comprehensive overview of TUDCA's effects on neurogenesis and detailed protocols for its use in both in vitro and in vivo experimental models.
TUDCA's mechanism of action in promoting neurogenesis is multifaceted, primarily revolving around the preservation of mitochondrial function and the activation of pro-survival signaling pathways.[4][5] It has been shown to prevent mitochondrial stress during NSC differentiation, leading to increased self-renewal and a preferential commitment to a neuronal lineage.[5] This is achieved through the regulation of mitochondrial reactive oxygen species (mtROS) and ATP levels, which in turn influences cell cycle progression and the expression of key differentiation markers.[4][5]
Data Presentation
The following tables summarize the quantitative effects of TUDCA on neurogenesis as reported in key studies.
Table 1: In Vitro Effects of TUDCA on Neural Stem Cell Fate
| Parameter | Model System | TUDCA Concentration | Treatment Duration | Outcome | Reference |
| NSC Proliferation | Mouse NSCs | 100 µM | 24 hours | Significant increase in BrdU incorporation | [4] |
| Cell Cycle Progression | Mouse NSCs | 100 µM | 24 hours | Decrease in G0/G1 phase, increase in S/G2-M phases | [4] |
| Neuronal Differentiation | Mouse NSCs | 100 µM | 24 hours | Significantly increased ratio of βIII-tubulin+ neurons vs. GFAP+ glial cells | [5] |
| Mitochondrial Membrane Potential | Mouse NSCs | 100 µM | 6 hours | Prevention of differentiation-induced mitochondrial membrane depolarization | [4] |
| Mitochondrial ROS Production | Mouse NSCs | 100 µM | 1 hour | Significant decrease in mtROS levels compared to differentiating controls | [4] |
Table 2: In Vivo Effects of TUDCA on Neurogenesis in Rodent Models
| Parameter | Animal Model | TUDCA Dosage & Administration | Treatment Duration | Outcome | Reference |
| NSC Proliferation (SVZ) | Adult Rats | 10 µ g/day , intracerebroventricular | 28 days | Significant increase in the number of BrdU-positive cells | [6] |
| Early Neuronal Differentiation (SVZ) | Adult Rats | 10 µ g/day , intracerebroventricular | 28 days | Significant increase in the number of DCX-positive cells | [6] |
| NSC Proliferation (DG) | Adult Rats | 10 µ g/day , intracerebroventricular | 28 days | No significant effect | [6] |
| Early Neuronal Differentiation (DG) | Adult Rats | 10 µ g/day , intracerebroventricular | 28 days | No significant effect | [6] |
Signaling Pathways
TUDCA influences neurogenesis through intricate signaling pathways that primarily involve the regulation of mitochondrial function and the activation of the Akt/GSK3β signaling cascade.
Caption: TUDCA signaling pathway for inducing neurogenesis.
Experimental Protocols
In Vitro Neural Stem Cell Treatment
1. Objective: To assess the effect of TUDCA on the proliferation and differentiation of neural stem cells in culture.
2. Materials:
-
Neural stem cells (e.g., mouse or rat-derived neurospheres)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)
-
NSC differentiation medium (e.g., DMEM/F12 supplemented with N2 and B27, without growth factors)
-
This compound (TUDCA) sodium salt
-
Phosphate-buffered saline (PBS)
-
BrdU (5-bromo-2'-deoxyuridine)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-BrdU, anti-βIII-tubulin, anti-GFAP
-
Secondary antibodies: fluorescently labeled (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI or Hoechst stain
-
Fluorescence microscope or flow cytometer
3. Protocol:
-
Culture NSCs as neurospheres in proliferation medium.
-
For differentiation experiments, dissociate neurospheres into single cells and plate them on coated coverslips or plates in proliferation medium.
-
After 24 hours, switch to differentiation medium.
-
Treat the cells with the desired concentration of TUDCA (e.g., 100 µM) dissolved in the differentiation medium. A vehicle control (medium alone) should be run in parallel.
-
For proliferation analysis:
-
22 hours after TUDCA treatment, add BrdU (e.g., 10 µM) to the culture medium for 2 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Perform immunocytochemistry for BrdU, co-staining with a neural stem cell marker if desired.
-
Quantify the percentage of BrdU-positive cells.
-
-
For differentiation analysis:
-
After 24-72 hours of TUDCA treatment, fix the cells.
-
Perform immunocytochemistry for the neuronal marker βIII-tubulin and the astrocyte marker GFAP.
-
Quantify the percentage of βIII-tubulin and GFAP-positive cells.
-
Caption: Workflow for in vitro TUDCA treatment of NSCs.
In Vivo Intracerebroventricular Administration in Rats
1. Objective: To evaluate the effect of continuous TUDCA administration on neurogenesis in the adult rat brain.
2. Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
This compound (TUDCA)
-
Artificial cerebrospinal fluid (aCSF)
-
Mini-osmotic pumps (e.g., Alzet)
-
Brain infusion cannulas
-
Stereotaxic apparatus
-
Anesthetics
-
BrdU
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Cryostat or vibratome
-
Primary antibodies: anti-BrdU, anti-DCX (Doublecortin)
-
Secondary antibodies and detection reagents for immunohistochemistry
-
Microscope for analysis
3. Protocol:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a brain infusion cannula into the lateral ventricle.
-
Connect the cannula to a mini-osmotic pump filled with TUDCA dissolved in aCSF (e.g., to deliver 10 µ g/day ) or aCSF alone for the control group.
-
Implant the mini-osmotic pump subcutaneously.
-
Allow the animals to recover. The pumps will deliver the solution continuously for the specified duration (e.g., 28 days).
-
For proliferation and differentiation analysis:
-
On the final days of the experiment, administer BrdU injections (e.g., 50 mg/kg, i.p.) to label dividing cells.
-
After the final BrdU injection, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Extract the brains and process for cryosectioning or vibratome sectioning.
-
Perform immunohistochemistry on brain sections for BrdU and the immature neuron marker DCX in the regions of interest (e.g., subventricular zone - SVZ, and dentate gyrus - DG).
-
Quantify the number of BrdU-positive and DCX-positive cells in the specified brain regions.
-
Caption: Workflow for in vivo TUDCA treatment and neurogenesis analysis.
Conclusion
TUDCA presents a promising therapeutic agent for promoting neurogenesis. Its ability to protect neural stem cells from mitochondrial stress and guide their differentiation towards a neuronal lineage suggests its potential application in regenerative medicine for neurological disorders characterized by neuronal loss. The protocols outlined above provide a framework for researchers to investigate and further elucidate the neurogenic effects of TUDCA.
References
- 1. Administration of this compound Attenuates Early Brain Injury via Akt Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Mitochondrial Biogenesis, Neural Stem Cell Pool, and Early Neurogenesis in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Tauroursodeoxycholic Acid (TUDCA) in 3D Organoid Models of Liver Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) liver organoids have emerged as powerful in vitro models that recapitulate the complex architecture and function of the native liver tissue. These self-organizing structures, derived from pluripotent stem cells or primary liver tissues, offer a physiologically relevant platform for studying liver diseases and evaluating therapeutic interventions. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has demonstrated significant therapeutic potential in various liver disorders due to its cytoprotective, anti-apoptotic, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing TUDCA in 3D liver organoid models of cholestatic and metabolic-associated fatty liver disease (MAFLD).
Mechanism of Action of TUDCA in Liver Disease
TUDCA exerts its beneficial effects through multiple mechanisms, making it a promising candidate for treating complex liver pathologies. Key mechanisms include:
-
Reduction of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, alleviating ER stress and inhibiting the unfolded protein response (UPR)-mediated apoptosis.
-
Inhibition of Apoptosis: TUDCA modulates the mitochondrial pathway of cell death by preventing the translocation of pro-apoptotic proteins like Bax, thereby preserving hepatocyte viability.
-
Anti-inflammatory Effects: TUDCA can suppress inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines in the liver.[2]
-
Modulation of Bile Acid Homeostasis: TUDCA can influence the expression and activity of key regulators of bile acid synthesis and transport, such as the farnesoid X receptor (FXR).
Application in 3D Liver Organoid Models
The application of TUDCA in 3D liver organoid models allows for a detailed investigation of its therapeutic efficacy and underlying mechanisms in a human-relevant system. These models can be used to study:
-
Cholestatic Liver Disease: Organoids can be treated with cytotoxic bile acids to mimic cholestatic injury, and the protective effects of TUDCA can be assessed.
-
Metabolic-Associated Fatty Liver Disease (MAFLD): By exposing organoids to high levels of free fatty acids (FFAs), a MAFLD phenotype can be induced, enabling the evaluation of TUDCA's impact on steatosis, inflammation, and fibrosis.[3][4][5]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of TUDCA on key markers of liver injury. While specific data from 3D organoid models is still emerging, these tables provide expected outcomes based on existing literature from other model systems.
Table 1: Expected Effects of TUDCA on Cholestatic Liver Injury Markers in 3D Liver Organoids
| Parameter | Disease Model (Inducer) | Expected Effect of TUDCA | Method of Assessment |
| Organoid Viability | Bile Acid Mixture | Increased | ATP-based assay (e.g., CellTiter-Glo) |
| Apoptosis (Caspase-3/7 activity) | Glycochenodeoxycholic acid (GCDCA) | Decreased | Caspase-Glo 3/7 Assay |
| Expression of BSEP (ABCB11) | Lithocholic acid (LCA) | Upregulated | qPCR, Western Blot |
| Expression of MRP2 (ABCC2) | Estrogen-induced cholestasis model | Upregulated | qPCR, Western Blot |
Table 2: Expected Effects of TUDCA on MAFLD Markers in 3D Liver Organoids
| Parameter | Disease Model (Inducer) | Expected Effect of TUDCA | Method of Assessment |
| Lipid Accumulation | Oleic acid and Palmitic acid (2:1) | Decreased | Oil Red O Staining, BODIPY Staining |
| Expression of inflammatory cytokines (e.g., IL-6, TNF-α) | Free Fatty Acids + Lipopolysaccharide (LPS) | Decreased | qPCR, ELISA of culture supernatant |
| Expression of fibrotic markers (e.g., COL1A1, α-SMA) | Transforming Growth Factor-β1 (TGF-β1) or chronic FFA exposure | Decreased | qPCR, Immunofluorescence, Sirius Red Staining |
| Oxidative Stress | High Glucose/High Fat | Decreased | ROS Assay (e.g., DCFDA) |
Experimental Protocols
Protocol 1: Modeling Cholestatic Injury in 3D Liver Organoids and TUDCA Treatment
This protocol describes the induction of cholestatic injury in mature liver organoids using a cytotoxic bile acid and subsequent treatment with TUDCA.
Materials:
-
Mature human liver organoids (derived from iPSCs or primary tissue)
-
Basal culture medium for liver organoids
-
Glycochenodeoxycholic acid (GCDCA)
-
This compound (TUDCA)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Caspase activity assay reagent (e.g., Caspase-Glo® 3/7 Assay)
-
Reagents for RNA extraction and qPCR
Procedure:
-
Organoid Culture: Culture mature liver organoids in 48-well plates embedded in Matrigel domes.
-
Induction of Cholestatic Injury:
-
Prepare a stock solution of GCDCA in DMSO.
-
Dilute GCDCA in basal culture medium to a final concentration of 50-100 µM.
-
Replace the medium of the organoids with the GCDCA-containing medium.
-
Incubate for 24-48 hours.
-
-
TUDCA Treatment:
-
Prepare a stock solution of TUDCA in sterile water or PBS.
-
Co-treat organoids with GCDCA and TUDCA (e.g., 50-500 µM) or pre-treat with TUDCA for 24 hours before GCDCA exposure.
-
-
Assessment of Outcomes:
-
Cell Viability: At the end of the treatment period, measure organoid viability using a 3D-compatible ATP-based assay according to the manufacturer's instructions.
-
Apoptosis: Measure caspase-3/7 activity using a luminometric assay.
-
Gene Expression Analysis: Harvest organoids and extract RNA. Perform qPCR to analyze the expression of genes related to apoptosis (e.g., BAX, BCL2), and bile acid transport (e.g., ABCB11, ABCC2).
-
Protocol 2: Modeling MAFLD in 3D Liver Organoids and TUDCA Treatment
This protocol outlines the induction of a MAFLD phenotype in liver organoids using free fatty acids and the evaluation of TUDCA's therapeutic effects.
Materials:
-
Mature human liver organoids
-
Basal culture medium for liver organoids
-
Oleic acid and Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (TUDCA)
-
Oil Red O staining solution
-
BODIPY™ 493/503
-
Reagents for RNA extraction and qPCR
-
Sirius Red staining solution
Procedure:
-
Preparation of FFA-BSA Complex:
-
Prepare a 2:1 molar ratio of oleic acid to palmitic acid.
-
Complex the FFAs with fatty acid-free BSA in basal culture medium to a final concentration of 0.5-1 mM.
-
-
Induction of Steatosis:
-
TUDCA Treatment:
-
Co-treat the organoids with the FFA-BSA complex and TUDCA (e.g., 50-500 µM).
-
-
Assessment of Outcomes:
-
Lipid Accumulation:
-
Fix the organoids and stain with Oil Red O or BODIPY™ 493/503 to visualize lipid droplets.
-
Quantify the stained area using image analysis software.
-
-
Inflammation:
-
Collect the culture supernatant to measure secreted inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Harvest organoids for qPCR analysis of inflammatory gene expression.
-
-
Fibrosis:
-
For long-term studies (e.g., >7 days) of FFA exposure or with the addition of TGF-β1, assess fibrosis.
-
Fix, embed, and section the organoids.
-
Perform Sirius Red staining to visualize collagen deposition.[6]
-
Conduct immunofluorescence staining for fibrotic markers such as α-SMA and Collagen I.
-
Analyze the expression of fibrotic genes (COL1A1, ACTA2, TIMP1) by qPCR.[6]
-
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by TUDCA in liver cells.
Caption: General experimental workflow for TUDCA application in liver organoids.
Caption: Logical relationship of TUDCA's therapeutic action in liver disease models.
References
- 1. This compound Induces Liver Regeneration and Alleviates Fibrosis Through GATA3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. j-organoid.org [j-organoid.org]
- 4. Three-Dimensional Organoids as a Model to Study Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for TUDCA Delivery to the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant neuroprotective properties in a variety of preclinical models of central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier (BBB) and modulate key cellular pathways involved in neurodegeneration makes it a promising therapeutic candidate.[1][2][3] TUDCA's mechanisms of action are multifaceted, including the inhibition of apoptosis, reduction of endoplasmic reticulum (ER) stress, and suppression of neuroinflammation.[1][4][5][6] This document provides an overview of various TUDCA delivery methods for targeting the CNS, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: TUDCA Concentration in Nervous Tissue
The following table summarizes available quantitative data on TUDCA concentrations in nervous tissue following different administration routes. It is important to note that direct comparative studies across different administration routes in the same animal model are limited in the currently available literature.
| Animal Model | Administration Route | Dosage | Time Point | Tissue | Concentration | Reference |
| Pig | Intravenous (IV) | Not Specified | Minutes | Macula | 252 ± 238 nM | [7] |
| Pig | Intravenous (IV) | Not Specified | Minutes | Peripheral Retina | 196 ± 171 nM | [7] |
| Pig | Oral | Not Specified | 1-6 days | Macula | Reasonable Levels | [7] |
| Rat | Intravenous (IV) | 20 µg | 1 hour post-ischemia | Brain | Significantly Increased | [8] |
Experimental Protocols
Detailed methodologies for common administration routes used in preclinical studies are provided below.
Oral Gavage (Mouse/Rat)
Objective: To administer a precise oral dose of TUDCA.
Materials:
-
TUDCA powder
-
Vehicle (e.g., 0.15 M NaHCO3, pH 7.4)
-
Animal scale
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)
-
Syringes (1 mL or appropriate size)
-
Restraining device (optional)
Procedure:
-
Preparation of TUDCA Solution:
-
Weigh the required amount of TUDCA powder based on the desired dosage (e.g., 500 mg/kg).
-
Dissolve the TUDCA powder in the appropriate volume of vehicle. Ensure the solution is fresh daily.[9]
-
-
Animal Handling and Measurement:
-
Weigh the animal to calculate the exact volume of the TUDCA solution to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.[10]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the animal's nose.
-
-
Administration:
-
Gently restrain the animal. For rats, this may require two people.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced.
-
Crucially, if any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is inserted to the pre-measured depth, slowly administer the TUDCA solution.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of distress, such as labored breathing, for a few minutes after the procedure.
-
Intravenous (IV) Injection via Tail Vein (Mouse)
Objective: To deliver TUDCA directly into the systemic circulation for rapid distribution.
Materials:
-
Sterile TUDCA solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% Ethanol wipes
-
Sterile syringes (e.g., U-100 insulin syringe for precise volumes)
-
Sterile needles (27-30 gauge)
Procedure:
-
Preparation:
-
Warm the mouse under a heat lamp for approximately 5 minutes to induce vasodilation of the tail veins. Monitor the animal closely to prevent overheating.[11]
-
Place the mouse in a restrainer, exposing the tail.
-
-
Injection Site Preparation:
-
Wipe the tail with a 70% ethanol wipe to clean the area and further aid in vein visualization.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.
-
Slowly inject the TUDCA solution. There should be no resistance. If a blister forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site with a fresh needle.
-
The maximum bolus injection volume for a mouse is typically 5 ml/kg.[7]
-
-
Post-Injection:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze for about 30 seconds to prevent bleeding.[11]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intraperitoneal (IP) Injection (Mouse/Rat)
Objective: To administer TUDCA into the peritoneal cavity for systemic absorption.
Materials:
-
Sterile TUDCA solution
-
Sterile syringes
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% Isopropyl alcohol
Procedure:
-
Animal Restraint:
-
Manually restrain the mouse or rat, exposing the abdomen. For rats, this may require two people.
-
-
Injection Site Identification:
-
Injection:
-
Wipe the injection site with 70% alcohol.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.
-
Aspirate slightly to ensure no fluid (urine or intestinal contents) is drawn back. If fluid is present, withdraw the needle and use a fresh syringe and needle to inject at a different site.
-
Inject the TUDCA solution. The maximum recommended volume is 10 ml/kg for both mice and rats.[12]
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of discomfort.
-
Subcutaneous (SC) Injection (Mouse)
Objective: To administer TUDCA into the subcutaneous space for slower, sustained release.
Materials:
-
Sterile TUDCA solution (e.g., 500 mg/kg in 0.15 M NaHCO3, pH 7.4)[9]
-
Sterile syringes
-
Sterile needles (25-27 gauge)
Procedure:
-
Animal Restraint:
-
Manually restrain the mouse.
-
-
Injection:
-
Lift the loose skin over the back of the neck to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the animal's body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the TUDCA solution.
-
-
Post-Injection:
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the animal to its cage and monitor.
-
Quantification of TUDCA in Brain Tissue by HPLC-MS/MS
Objective: To accurately measure the concentration of TUDCA in brain tissue samples.
Principle: High-performance liquid chromatography (HPLC) separates the components of a mixture, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification of the target analyte (TUDCA).
Materials:
-
Homogenizer
-
Centrifuge
-
HPLC-MS/MS system
-
Analytical column (e.g., C18)
-
TUDCA analytical standard
-
Internal standard (e.g., a deuterated form of TUDCA)
-
Acetonitrile, methanol, formic acid (or other appropriate solvents)
-
Ultrapure water
Protocol Outline:
-
Sample Preparation:
-
Accurately weigh a portion of the brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
Add an internal standard to the homogenate.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Collect the supernatant for analysis.
-
-
HPLC Separation:
-
Inject the supernatant onto the HPLC system.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) to separate TUDCA from other matrix components.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in negative or positive ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for TUDCA and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
Create a calibration curve using known concentrations of the TUDCA analytical standard.
-
Calculate the concentration of TUDCA in the brain tissue samples by comparing the peak area ratio of TUDCA to the internal standard against the calibration curve.
-
Signaling Pathways and Mechanisms of Action
TUDCA exerts its neuroprotective effects through the modulation of several key signaling pathways.
Inhibition of Apoptosis
TUDCA can inhibit apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also mitigates ER stress-induced apoptosis.
Caption: TUDCA's anti-apoptotic signaling pathways.
Attenuation of Endoplasmic Reticulum (ER) Stress
ER stress, characterized by the accumulation of unfolded or misfolded proteins, can trigger apoptosis. TUDCA acts as a chemical chaperone, alleviating ER stress and promoting cell survival.[5][6][14][15]
References
- 1. examine.com [examine.com]
- 2. restorativemedicine.org [restorativemedicine.org]
- 3. restorativemedicine.org [restorativemedicine.org]
- 4. This compound: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound (TUDCA) Reduces ER Stress and Lessens Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Neuroprotection by a bile acid in an acute stroke model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TUDCA Slows Retinal Degeneration in Two Different Mouse Models of Retinitis Pigmentosa and Prevents Obesity in Bardet-Biedl Syndrome Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson’s Disease—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. researchgate.net [researchgate.net]
- 15. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Tauroursodeoxycholic Acid (TUDCA) Uptake in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with well-documented cytoprotective properties, making it a compound of significant interest in therapeutic research for a variety of diseases, including neurodegenerative disorders, diabetes, and liver diseases.[1][2][3] Its therapeutic efficacy is largely dependent on its uptake into target cells. Therefore, accurate quantification of intracellular TUDCA is crucial for understanding its pharmacokinetics, mechanism of action, and for the development of novel therapeutics.
These application notes provide detailed protocols for the quantification of TUDCA uptake in primary cell cultures, a model system that more closely mimics the in vivo physiological state of cells.[1] The primary methods detailed herein are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the quantification of bile acids.[4][5][6][7] Additionally, alternative methodologies and relevant signaling pathways influenced by TUDCA are discussed.
Quantitative Data Summary
The following tables summarize key quantitative data related to TUDCA's effects on primary and other relevant cell types. This data is essential for designing uptake experiments and understanding the biological context of TUDCA's action.
Table 1: TUDCA Concentration Effects on Cell Viability and Proliferation
| Cell Type | TUDCA Concentration (µM) | Incubation Time | Effect | Reference |
| Primary Rat Dorsal Root Ganglion Neurons | 50, 100, 250 | 24 h | No significant cytotoxic effect. | [8] |
| Primary Rat Dorsal Root Ganglion Neurons | ≥500 | 24 h | Marked reduction in cell viability. | [8] |
| Human Mesenchymal Stem Cells (hMSCs) | 10 - 500 | 5 days | Concentration-dependent increase in cell proliferation. | [2] |
| SW-13 and NCI-H295R cells | 0, 100, 200, 400 | 24 h | Concentration-dependent increase in cell migration. | [9] |
| HepG2 cells | 50 - 800 | 24 h | No cytotoxicity up to 400 µM; slight increase in AST release at 800 µM. | [10] |
Table 2: Kinetic Parameters of TUDCA and Related Compounds Uptake in Human Hepatocytes
| Compound | Uptake Pathway | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| TUDCA | Na+-dependent | Not specified | Not specified | [11] |
| TUDCA | Na+-independent | Not specified | Not specified | [11] |
| GUDC | Na+-independent | Predominant | Not specified | [11] |
| UDCA | Na+-dependent and -independent | Similar contribution | Not specified | [11] |
Note: Specific Km and Vmax values for TUDCA were not detailed in the available search results, but the involvement of both Na+-dependent and -independent pathways was established.
Experimental Protocols
Protocol 1: Quantification of Intracellular TUDCA using LC-MS/MS
This protocol is adapted from established methods for bile acid quantification in biological samples.[4][5][6]
1. Materials and Reagents:
-
Primary cell culture of interest (e.g., primary hepatocytes, primary neurons)
-
TUDCA (analytical standard)
-
Isotopically labeled internal standard (e.g., d4-TUDCA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation solution (e.g., 2-propanol or a mixture of methanol and acetonitrile)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system with a C18 column
2. Experimental Procedure:
2.1. Cell Culture and TUDCA Treatment:
-
Seed primary cells in appropriate culture plates (e.g., 6-well or 12-well plates) and culture until they reach the desired confluency.
-
Prepare stock solutions of TUDCA in a suitable solvent (e.g., DMSO or culture medium).
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh culture medium containing the desired concentrations of TUDCA to the cells. Include a vehicle control (medium with the same concentration of solvent used for the TUDCA stock).
-
Incubate the cells for the desired time points (e.g., for time-course experiments) at 37°C in a CO2 incubator.
2.2. Cell Lysis and Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the TUDCA-containing medium and wash the cell monolayer three times with ice-cold PBS to remove extracellular TUDCA.
-
Add an appropriate volume of protein precipitation solution containing the internal standard to each well (e.g., 500 µL for a 12-well plate).
-
Scrape the cells from the well surface using a cell scraper and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
2.3. Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator at a low temperature (e.g., 35°C).[4]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and sonicate for 10 minutes to ensure complete dissolution.[12]
-
Centrifuge the reconstituted sample to pellet any remaining debris.
-
Transfer the supernatant to an LC-MS vial for analysis.
2.4. LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: methanol/acetonitrile with 0.1% formic acid).[7]
-
Detect TUDCA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of TUDCA in the sample by comparing the peak area ratio of TUDCA to the internal standard against a standard curve prepared with known concentrations of TUDCA.
3. Data Normalization:
To account for variations in cell number, normalize the quantified intracellular TUDCA concentration to the total protein content of the cell lysate. This can be determined using a standard protein assay (e.g., BCA assay) on an aliquot of the cell lysate before the extraction step.
Protocol 2: Fluorescent-Based TUDCA Uptake Assay (Conceptual)
While specific fluorescently-labeled TUDCA probes are not widely commercially available, this protocol outlines a conceptual workflow based on the use of fluorescently-labeled nanoparticles or custom-synthesized fluorescent TUDCA derivatives.[13][14][15][16]
1. Materials and Reagents:
-
Primary cell culture of interest
-
Fluorescently-labeled TUDCA or a suitable fluorescent analog
-
Cell culture medium
-
PBS, ice-cold
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
-
Fluorescence microscope (for visualization)
2. Experimental Procedure:
-
Culture and treat cells with the fluorescently-labeled TUDCA as described in Protocol 1 (steps 2.1.1 to 2.1.5).
-
After incubation, place the plates on ice and wash the cells three times with ice-cold PBS to remove the extracellular fluorescent probe.
-
For flow cytometry analysis, detach the cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge to obtain a cell pellet. Resuspend the cells in PBS.
-
For plate reader analysis, lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell suspension (flow cytometry) or the cell lysate (plate reader).
-
For visualization, fix the cells and observe them under a fluorescence microscope.
3. Data Analysis:
The mean fluorescence intensity will be proportional to the amount of TUDCA uptake.[13] This can be used for comparative analysis between different experimental conditions. For quantitative analysis, a standard curve of the fluorescent probe can be used to correlate fluorescence intensity to concentration.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and this compound (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uptake of ursodeoxycholate and its conjugates by human hepatocytes: role of Na(+)-taurocholate cotransporting polypeptide (NTCP), organic anion transporting polypeptide (OATP) 1B1 (OATP-C), and oatp1B3 (OATP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced cell uptake of fluorescent drug-loaded nanoparticles via an implantable photothermal fibrous patch for more effective cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Application Notes and Protocols for Studying ER Stress in Yeast Models Using TUDCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. Eukaryotic cells, including the budding yeast Saccharomyces cerevisiae, have evolved a sophisticated signaling network known as the Unfolded Protein Response (UPR) to cope with ER stress.[1][2][3][4][5][6][7][8] In yeast, the UPR is primarily mediated by the transmembrane protein Ire1.[1][8] Upon sensing an accumulation of unfolded proteins, Ire1 activates its endoribonuclease domain, which excises a non-conventional intron from the HAC1 mRNA.[9][10][11][12] The spliced HAC1 mRNA is then translated into the transcription factor Hac1p, which upregulates a host of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[1][9][12]
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has been widely described as a chemical chaperone capable of alleviating ER stress in various disease models.[1][2][4][13][14][15][16][17] It has been hypothesized that TUDCA directly aids in protein folding, thereby reducing the load of misfolded proteins in the ER.[1][4] However, recent studies in yeast models suggest a different primary mechanism of action, particularly in the context of chemically induced ER stress.[1][2][3][4][5][6][7] This application note provides an overview of the use of TUDCA in studying ER stress in yeast, with a focus on its recently elucidated role in modulating drug bioavailability, and offers detailed protocols for key experiments.
Mechanism of Action of TUDCA in Yeast ER Stress Models
While initially thought to act as a chemical chaperone to directly assist protein folding, recent evidence strongly suggests that in yeast, TUDCA's protective effect against the ER stressor tunicamycin (Tm) is primarily due to a reduction in the bioavailability of the drug.[1][2][3][4][5][6][7] Tunicamycin induces ER stress by inhibiting N-linked glycosylation of secretory proteins.[1][4] Studies have shown that TUDCA's ability to rescue the growth of yeast treated with Tm is dependent on its concentration reaching the critical micelle forming concentration.[1][2][5][6][7] This suggests that TUDCA may directly sequester tunicamycin, thereby lowering its effective intracellular concentration.[1][2][3][4][5][6][7] This mechanism is supported by the observation that TUDCA fails to rescue growth in the presence of other ER stressors that are not susceptible to sequestration.[1][2][5][6][7] Furthermore, TUDCA's protective effect is observed even in yeast strains lacking a functional UPR pathway (e.g., ire1Δ or hac1Δ mutants) when treated with low concentrations of tunicamycin.[1][4]
This revised understanding of TUDCA's mechanism in yeast is crucial for the design and interpretation of experiments aimed at studying ER stress. While TUDCA can be a useful tool, researchers should be aware that its effects may be indirect and context-dependent.
Key Experiments and Protocols
Here we provide detailed protocols for several key experiments to assess the effect of TUDCA on ER stress in yeast.
1. Yeast Growth Assays
Yeast growth assays are fundamental for assessing the overall effect of TUDCA on cell viability under ER stress conditions.
Protocol: Spot Assay for Tunicamycin Sensitivity
-
Yeast Strain Cultivation: Grow the desired yeast strains (e.g., wild-type, ire1Δ, hac1Δ) overnight in YPD medium at 30°C with shaking.
-
Cell Density Normalization: The next day, dilute the overnight cultures to an OD₆₀₀ of 1.0 in sterile water.
-
Serial Dilutions: Prepare five-fold serial dilutions of the normalized cell suspensions in a 96-well plate.
-
Spotting: Spot 5 µL of each dilution onto YPD agar plates containing the desired concentrations of tunicamycin (e.g., 0.25 µg/mL, 0.5 µg/mL) with or without 5 mM TUDCA.
-
Incubation: Incubate the plates at 30°C for 48-72 hours.
-
Analysis: Document the growth by imaging the plates. Compare the growth of different strains across the conditions.
2. UPR Reporter Assays
UPR reporter assays provide a quantitative measure of the activation of the UPR pathway. A common reporter consists of a fluorescent protein (e.g., mCherry) under the control of a UPR-responsive promoter (containing UPRE elements).
Protocol: UPR-mCherry Reporter Assay using Flow Cytometry
-
Yeast Strain: Use a yeast strain expressing a UPR-mCherry reporter.
-
Cultivation and Treatment: Grow the reporter strain overnight in appropriate selective media. Dilute the culture to an OD₆₀₀ of 0.2 and grow to mid-log phase (OD₆₀₀ ~0.5-0.8).
-
Induction of ER Stress: Treat the cells with an ER stress-inducing agent (e.g., 2.5 µg/mL tunicamycin) in the presence or absence of 5 mM TUDCA. Include an untreated control.
-
Time Course: Collect samples at different time points (e.g., 0, 2, 4, 6, 8 hours) post-treatment.
-
Flow Cytometry: Analyze the mCherry fluorescence of at least 10,000 cells per sample using a flow cytometer.
-
Data Analysis: Calculate the median fluorescence intensity for each sample. The area under the curve can also be calculated to represent the total UPR activation over time.[1][4]
3. Analysis of Protein Glycosylation Status
The glycosylation status of specific ER-resident proteins, such as Pdi1, can serve as a direct readout of the effectiveness of N-linked glycosylation and, consequently, the level of ER stress induced by tunicamycin.
Protocol: Pdi1 Glycosylation Status by Western Blot
-
Cell Culture and Treatment: Grow wild-type yeast cells to mid-log phase and treat with varying concentrations of tunicamycin (e.g., 0.1 µg/mL to 2.5 µg/mL) with or without 5 mM TUDCA for 2 hours.
-
Protein Extraction: Harvest the cells and perform protein extraction using a suitable method (e.g., alkaline lysis).
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against Pdi1. The fully glycosylated form of Pdi1 will migrate slower than the unglycosylated form.
-
Analysis: Visualize the bands using a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate. The appearance of a lower molecular weight band indicates a defect in N-linked glycosylation. Densitometric analysis can be used to quantify the ratio of glycosylated to unglycosylated Pdi1.[1]
4. HAC1 mRNA Splicing Assay
Directly measuring the splicing of HAC1 mRNA is a robust method to assess the activation of the Ire1 branch of the UPR.[9][10][11]
Protocol: RT-PCR Analysis of HAC1 mRNA Splicing
-
Cell Culture and Treatment: Grow wild-type yeast cells to mid-log phase and treat with tunicamycin (e.g., 1.0 µg/mL) with or without 5 mM TUDCA. Collect samples at various time points (e.g., 2, 6, 8 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., hot acid phenol).
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT).
-
PCR Amplification: Perform PCR using primers that flank the intron of the HAC1 mRNA. These primers will amplify a larger product from the unspliced mRNA and a smaller product from the spliced mRNA.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel.
-
Analysis: Visualize the bands under UV light. The relative intensity of the spliced and unspliced bands indicates the extent of HAC1 mRNA splicing. This can also be analyzed by Northern blot for a more quantitative measure.[1][4]
Data Presentation
Table 1: Effect of TUDCA on Tunicamycin-Induced Growth Inhibition
| Yeast Strain | Tunicamycin (µg/mL) | TUDCA (5 mM) | Growth Phenotype |
| Wild-type | 0.25 | - | Reduced Growth |
| Wild-type | 0.25 | + | Growth Rescued |
| ire1Δ | 0.25 | - | No Growth |
| ire1Δ | 0.25 | + | Growth Rescued |
| hac1Δ | 0.25 | - | No Growth |
| hac1Δ | 0.25 | + | Growth Rescued |
| Wild-type | 0.5 | - | No Growth |
| Wild-type | 0.5 | + | Growth Rescued |
| ire1Δ | 0.5 | - | No Growth |
| ire1Δ | 0.5 | + | No Growth |
| hac1Δ | 0.5 | - | No Growth |
| hac1Δ | 0.5 | + | No Growth |
This table summarizes the expected outcomes from a yeast growth spot assay, demonstrating that TUDCA can rescue growth even in the absence of a functional UPR at lower concentrations of Tunicamycin.[1]
Table 2: Quantitative Analysis of UPR Activation and ER Stress Markers
| Condition | UPR-mCherry Fluorescence (Median Intensity at 4h) | Ratio of Unglycosylated to Total Pdi1 (at 2h) | Ratio of Spliced to Total HAC1 mRNA (at 6h) |
| Untreated | Baseline | Low | Low |
| Tunicamycin (2.5 µg/mL) | High | High | High |
| Tunicamycin (2.5 µg/mL) + TUDCA (5 mM) | Moderately Reduced | High | Moderately Reduced |
| Tunicamycin (0.25 µg/mL) | Moderate | Moderate | Moderate |
| Tunicamycin (0.25 µg/mL) + TUDCA (5 mM) | Low | Low | Low |
This table presents a summary of expected quantitative data from various assays, illustrating that TUDCA's effect is more pronounced at lower concentrations of the ER stressor.[1][4]
Visualizations
Caption: The Unfolded Protein Response (UPR) pathway in Saccharomyces cerevisiae.
Caption: Experimental workflow for studying the effects of TUDCA on ER stress in yeast.
TUDCA has been a valuable compound in the study of ER stress across various biological systems. However, for researchers using yeast as a model organism, it is imperative to consider its primary mode of action, which appears to be the reduction of the bioavailability of certain chemical stressors like tunicamycin, rather than direct chaperone activity. The protocols and data presented here provide a framework for investigating the effects of TUDCA on ER stress in yeast, emphasizing the importance of appropriate controls and a nuanced interpretation of the results. By employing a combination of growth assays, UPR reporters, and direct molecular readouts of ER stress, researchers can effectively dissect the cellular response to ER stress and the specific role that compounds like TUDCA play in modulating this response.
References
- 1. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae | Janelia Research Campus [janelia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The Unfolded Protein Response Pathway in the Yeast Kluyveromyces lactis. A Comparative View among Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting the Non-conventional mRNA Splicing and Translational Activation of HAC1 in Budding Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of HAC1 mRNA Splicing by RT-PCR in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection of HAC1 mRNA Splicing by RT-PCR in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple decay events target HAC1 mRNA during splicing to regulate the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Chemical Chaperones Reduce ER Stress and Restore Glucose Homeostasis in a Mouse Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TUDCA inhibits EV71 replication by regulating ER stress signaling pathway and suppressing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
TUDCA Administration in Rat Models of Spinal Cord Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Tauroursodeoxycholic Acid (TUDCA) in preclinical rat models of spinal cord injury (SCI). It is intended to serve as a practical guide, offering detailed experimental protocols and summarizing key quantitative data from various studies. The information presented herein is designed to facilitate the design and execution of future research aimed at evaluating the therapeutic potential of TUDCA for SCI.
Introduction
Quantitative Data Summary
The following tables summarize the key quantitative parameters and outcomes from various studies investigating TUDCA in rat models of SCI.
Table 1: TUDCA Administration Parameters in Rat SCI Models
| Study (Year) | Rat Strain | SCI Model | TUDCA Dosage | Route of Administration | Timing of Administration |
| Wu et al. (2022)[5][6] | - | Contusion (T9) | 100 mg/kg | Intraperitoneal (i.p.) | Two injections: t0 and 24h post-SCI |
| Wu et al. (2022)[5][6] | - | Contusion (T9) | 300 mg/kg | Intraperitoneal (i.p.) | Two injections: t0 and 24h post-SCI |
| Wu et al. (2022)[5][6] | - | Contusion (T9) | 300 mg/kg | Intraperitoneal (i.p.) | Five injections: t0, 24h, 2d, 4d, and 6d post-SCI |
| Colak et al. (2008)[3][4] | - | Weight Drop (T8-T10) | 200 mg/kg | Intraperitoneal (i.p.) | 1 min post-trauma |
| Han et al. (2020)[7] | - | Contusion | 1 mM (in gel) | Intraspinal injection | At time of injury |
| Dong et al. (2020)[8] | Sprague-Dawley | - | 200 mg/kg | Intraperitoneal (i.p.) | Two injections: 1 min and 24h post-SCI |
Table 2: Summary of Key Outcomes of TUDCA Treatment in Rat SCI Models
| Study (Year) | Primary Outcome Measure | TUDCA Effect | Significance |
| Wu et al. (2022)[5][6] | Motor Function (BBB Score) | Transient improvement in subacute phase, no long-term benefit | No significant difference from vehicle at 1-6 weeks |
| Wu et al. (2022)[5][6] | Neuroinflammation (IL-6, CCL-2 mRNA) | Reduced expression | Significant reduction |
| Colak et al. (2008)[3][4] | Apoptosis (TUNEL-positive cells) | Significantly reduced number of apoptotic cells | p < 0.05 |
| Colak et al. (2008)[3][4] | Motor Function (Inclined Plane) | Improved mean angle (53.50° vs 42.00° in trauma-only) | p < 0.05 |
| Dong et al. (2020)[9][10] | Apoptosis (Bax, Caspase-3) | Inhibited expression | p < 0.05 |
| Dong et al. (2020)[9][10] | Autophagy (Beclin-1) | Increased expression | p < 0.05 |
| Dong et al. (2020)[9][10] | ER Stress (IRE1, Chop, ATF6) | Alleviated ER stress | p < 0.05 |
| Kim et al. (2020)[11] | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased levels | Significant decrease |
| Kim et al. (2020)[11] | Anti-inflammatory Cytokine (IL-4) | Increased levels | Significant increase |
| Zhang et al. (2021)[1] | Oxidative Stress (GSH, SOD) | Increased levels | Significant increase |
| Zhang et al. (2021)[1] | Axon Regeneration & Remyelination | Promoted | - |
Experimental Protocols
Spinal Cord Injury Models
3.1.1. Contusion Injury Model [5][6]
-
Anesthetize adult female rats according to approved institutional animal care protocols.
-
Perform a laminectomy at the thoracic level T9 to expose the spinal cord.
-
Utilize a standardized impactor device to deliver a moderate contusion injury to the exposed spinal cord.
-
Suture the muscle layers and skin, and provide post-operative care including analgesics and manual bladder expression.
3.1.2. Weight-Drop Injury Model [3][4]
-
Anesthetize adult rats.
-
Perform a laminectomy at the T8-T10 level.
-
Induce spinal cord trauma using the Allen weight-drop technique, which involves dropping a specific weight from a set height onto the exposed dura.
-
Close the incision in layers and provide appropriate post-operative care.
TUDCA Preparation and Administration
-
Preparation : Dissolve TUDCA powder in a suitable vehicle, such as saline.
-
Administration : For intraperitoneal (i.p.) injection, administer the prepared TUDCA solution at the dosages and time points specified in Table 1.[3][5]
Behavioral Assessment
3.3.1. Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale [9]
-
Allow rats to move freely in an open field.
-
Two independent, blinded observers score the hindlimb movements based on the 21-point BBB scale, which assesses joint movement, stepping, coordination, and paw placement.
-
Conduct assessments at regular intervals post-SCI (e.g., weekly for 6 weeks).[5]
3.3.2. Inclined Plane Test [3][4]
-
Place the rat on an adjustable inclined plane.
-
Determine the maximum angle at which the rat can maintain its position for a set duration (e.g., 5 seconds).
-
Perform evaluations at specified time points post-trauma (e.g., 24h, 3 days, 5 days).[3]
Histological and Molecular Analyses
3.4.1. TUNEL Staining for Apoptosis [3][9]
-
Sacrifice rats at the designated time point and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord, post-fix, and cryoprotect in sucrose solution.
-
Section the spinal cord tissue on a cryostat.
-
Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to the manufacturer's protocol to identify apoptotic cells.
-
Counterstain with a nuclear stain (e.g., DAPI) and visualize using fluorescence microscopy.
3.4.2. Western Blotting [9][10]
-
Homogenize spinal cord tissue samples in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., AKT, p-AKT, Bax, Bcl-2, Caspase-3, Beclin-1, IRE1, Chop, ATF6).[9][10]
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensity.
3.4.3. Quantitative Real-Time PCR (qRT-PCR) [5]
-
Isolate total RNA from spinal cord tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for target genes (e.g., IL-6, CCL-2).[5]
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by TUDCA in the context of SCI and a general experimental workflow.
Caption: TUDCA's neuroprotective signaling pathways in SCI.
Caption: General experimental workflow for TUDCA studies in rat SCI models.
References
- 1. This compound alleviates secondary injury in spinal cord injury mice by reducing oxidative stress, apoptosis, and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibited Apoptosis and Oxidative Stress in H2O2-Induced BMSC Death via Modulating the Nrf-2 Signaling Pathway: the Therapeutic Implications in a Rat Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and secondary damage after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Reduces Neuroinflammation but Does Not Support Long Term Functional Recovery of Rats with Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects and impact on caspase-12 expression of this compound after acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Transplantation of this compound–inducing M2‐phenotype macrophages promotes an anti‐neuroinflammatory effect and functional recovery after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve TUDCA solubility in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Tauroursodeoxycholic Acid (TUDCA) in aqueous solutions for experimental use. The following troubleshooting guides and FAQs address common challenges to ensure successful solution preparation.
Troubleshooting Guide: TUDCA Precipitation
Precipitation of TUDCA upon addition to aqueous media is a common issue. This guide provides a systematic approach to diagnose and resolve the problem.
Q1: I observed a precipitate immediately after adding my TUDCA stock solution to my aqueous buffer/media. What happened?
A1: This is often due to the low solubility of TUDCA in aqueous solutions at neutral pH and its interaction with media components.[1] The primary causes include:
-
High Final Concentration: The target concentration of TUDCA in your medium may exceed its solubility limit.
-
Localized Concentration: Adding a concentrated stock solution too quickly can create localized areas of supersaturation, causing the compound to crash out of solution.
-
pH Shock: If the stock solvent (e.g., DMSO) is not pH-neutral, its addition can cause a rapid local pH shift in the buffer, reducing TUDCA's solubility.[2]
-
Interaction with Media Components: TUDCA can form insoluble complexes with salts (especially divalent cations like Ca²⁺ and Mg²⁺) or proteins present in serum-containing media.[2]
Q2: My TUDCA solution was clear initially but became cloudy or formed a precipitate after incubation. Why?
A2: Delayed precipitation can occur due to several factors:
-
Temperature Changes: Moving the solution from room temperature to an incubator at 37°C can alter solubility parameters.
-
Gradual Interactions: Slow interactions with media components over time can lead to the formation of insoluble complexes.
-
Metastable Solution: The initial solution may have been supersaturated and thermodynamically unstable, with precipitation occurring over time.
-
Evaporation: Inadequate sealing of cultureware can lead to evaporation, increasing the TUDCA concentration above its solubility limit.
Q3: How can I prevent my TUDCA from precipitating?
A3: Follow these steps to improve solubility and prevent precipitation:
-
Use an Appropriate Solvent for Stock: TUDCA is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[1] DMSO is the most common choice.
-
Prepare a Concentrated Stock: Dissolve TUDCA powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Pre-warm the Aqueous Medium: Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the TUDCA stock.[2]
-
Perform Serial Dilution: Do not add the concentrated DMSO stock directly to your final volume. First, dilute the stock in a smaller volume of your aqueous medium, then add this intermediate dilution to the final volume.
-
Add Dropwise While Mixing: Add the TUDCA stock solution to the aqueous medium very slowly (drop-by-drop) while gently swirling or vortexing the medium to ensure rapid and even dispersal.[2]
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5%, as it can have physiological effects on cells.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting TUDCA precipitation issues.
Frequently Asked Questions (FAQs)
Q4: What is the solubility of TUDCA in different solvents?
A4: TUDCA's solubility varies significantly between aqueous and organic solvents. The sodium salt form is generally more water-soluble.
| Solvent | TUDCA Form | Approximate Solubility |
| Ethanol | Free Acid | ~1 mg/mL[1][4] |
| Dimethylformamide (DMF) | Free Acid | ~10 mg/mL[1][4] |
| Dimethyl sulfoxide (DMSO) | Free Acid | ~10 mg/mL[1][4] |
| DMSO:PBS (1:4, pH 7.2) | Free Acid | ~0.2 mg/mL[1][4] |
| PBS (pH 7.2) | Sodium Salt Hydrate | ~1 mg/mL[3] |
| DMSO | Sodium Salt Hydrate | ~20 mg/mL[3] |
Q5: What is the recommended protocol for preparing an aqueous solution of TUDCA for cell culture?
A5: The following protocol is recommended for preparing a TUDCA working solution from a crystalline solid for use in cell culture or other aqueous experiments.
Detailed Protocol:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of TUDCA crystalline solid.
-
Add the appropriate volume of an organic solvent of choice (DMSO is recommended) to achieve a stock concentration of 10-20 mg/mL.[1][3]
-
Vortex thoroughly until the solid is completely dissolved. If needed, gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
For sterile applications, filter the stock solution through a 0.22 µm PTFE syringe filter.
-
Aliquot and store the stock solution at -20°C or -80°C.
-
-
Prepare the Final Aqueous Working Solution:
-
Pre-warm the aqueous buffer or cell culture medium (e.g., PBS or DMEM) to your experimental temperature (typically 37°C).
-
Calculate the volume of the stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be at a non-toxic level for your cells (usually <0.5%).
-
While gently swirling the pre-warmed medium, add the calculated volume of the TUDCA stock solution drop-by-drop. This gradual addition is critical to prevent precipitation.
-
Use the final working solution immediately. It is not recommended to store aqueous solutions of TUDCA for more than one day.[1][3]
-
Q6: Why is TUDCA used in experiments related to ER stress and apoptosis?
A6: TUDCA is a hydrophilic bile acid that functions as a chemical chaperone, helping to alleviate endoplasmic reticulum (ER) stress and inhibit apoptosis.[5][6] Its cytoprotective effects are attributed to its ability to intervene in key cellular stress pathways.[7]
-
ER Stress Mitigation: TUDCA helps stabilize protein folding and can reduce the activation of key ER stress sensors like PERK and IRE1α, thereby dampening the Unfolded Protein Response (UPR).[8][9]
-
Apoptosis Inhibition: TUDCA blocks apoptosis through multiple mechanisms. It stabilizes mitochondrial membranes, preventing the release of cytochrome c, and inhibits the activation of caspases.[10][11] It can also modulate the activity of pro- and anti-apoptotic proteins from the Bcl-2 family.[5]
The diagram below illustrates TUDCA's mechanism of action in counteracting cellular stress.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 289698-50g | this compound (TUDCA) [14605-22-2] Clinisciences [clinisciences.com]
- 5. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tauroursodeoxycholate-Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Unexpected Uses of Urso- and this compound in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in TUDCA-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Tauroursodeoxycholic acid (TUDCA). Our goal is to help you achieve more consistent and reliable results in your research.
Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your TUDCA-based experiments.
Question: Why am I observing high variability in my cell viability assay results with TUDCA treatment?
Answer: High variability in cell viability assays when using TUDCA can stem from several factors, ranging from the compound itself to the assay methodology.
-
TUDCA's Biological Activity: TUDCA is a bioactive molecule that can genuinely enhance cell viability by mitigating ER stress and inhibiting apoptosis. This cytoprotective effect might be misinterpreted as an experimental artifact if not anticipated.[1]
-
Chemical Interference: The antioxidant properties of TUDCA could potentially interfere with redox-sensitive reagents used in viability assays like MTT, MTS, XTT, and WST-1.[1] These assays rely on the cellular reduction of a tetrazolium salt to a colored formazan product, a process that can be influenced by antioxidants.[1]
Troubleshooting Steps:
-
Perform a Cell-Free Control: To rule out direct chemical interference, incubate TUDCA in your assay medium without cells and measure the signal. A significant signal in the absence of cells indicates a direct reaction with the assay reagents.[1]
-
Optimize TUDCA Concentration: Conduct a dose-response curve to identify the optimal concentration for your specific cell line and experimental conditions. High concentrations of TUDCA (≥500 µM) have been reported to decrease cell viability in some cell types.[2][3][4]
-
Ensure Consistent Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Use a cell counter to ensure uniform seeding density.
-
Consider Alternative Assays: If interference is confirmed, consider using an assay based on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) release assay).
Question: My TUDCA solution appears cloudy or precipitates upon storage. How can I ensure proper dissolution and stability?
Answer: Proper preparation and storage of TUDCA solutions are critical for reproducible experiments. TUDCA's solubility can be a limiting factor.
-
Solubility: TUDCA is sparingly soluble in aqueous buffers but is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5] For cell culture, a common practice is to prepare a high-concentration stock solution in DMSO.[5]
-
Storage: TUDCA powder should be stored at -20°C for long-term stability (≥ 4 years).[5] Aqueous solutions of TUDCA are not recommended for storage for more than one day.[5]
Troubleshooting Steps:
-
Use an Appropriate Solvent: For cell culture, dissolve TUDCA in sterile DMSO to create a concentrated stock solution. For animal studies, TUDCA can be dissolved in a vehicle like 0.15 M NaHCO3.
-
Proper Dilution Technique: When preparing working solutions from a DMSO stock, dilute the stock directly into your pre-warmed cell culture medium and mix thoroughly to avoid precipitation.
-
Fresh Preparations: Prepare fresh working solutions from your stock for each experiment to avoid degradation and precipitation issues.
-
Check Purity: Ensure you are using high-purity TUDCA. Impurities can affect solubility and experimental outcomes. Reputable suppliers provide a Certificate of Analysis detailing purity.[6][7]
Question: I am not observing the expected protective effects of TUDCA in my animal model. What could be the reasons?
Answer: A lack of efficacy in in vivo models can be due to a variety of factors related to the experimental design and the animal model itself.
-
Route of Administration and Bioavailability: The method of administration (e.g., oral gavage, intraperitoneal injection) significantly impacts the bioavailability and tissue distribution of TUDCA.
-
Dose and Dosing Frequency: The effective dose can vary widely depending on the animal model, the disease being studied, and the desired endpoint. Doses in mouse models have ranged from 10-13 mg/kg/day to as high as 500 mg/kg every 3 days.[8]
-
Animal Model Specifics: The genetic background, age, and sex of the animals can all influence their response to TUDCA. Furthermore, the specific disease model may have underlying pathological mechanisms that are not responsive to TUDCA's mode of action.
-
Timing of Treatment: The therapeutic window for TUDCA's protective effects can be narrow. Administering TUDCA before or after the induction of injury or disease can lead to different outcomes. For instance, in some cell culture models of alcohol-induced damage, pre-treatment with TUDCA exacerbated the damage.[8]
Troubleshooting Steps:
-
Review Literature for Your Specific Model: Carefully examine published studies using TUDCA in a similar animal model to determine the most effective route of administration, dosage, and treatment schedule.
-
Conduct a Pilot Study: If you are using a novel model, perform a pilot study with a range of doses and time points to determine the optimal experimental parameters.
-
Verify TUDCA Delivery: If possible, measure TUDCA levels in the plasma or target tissue to confirm that it is being absorbed and reaching the site of action.
-
Assess Animal Health: Monitor the general health of the animals, as underlying health issues can confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TUDCA?
A1: TUDCA's primary mechanism of action is as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[9] It helps to reduce the accumulation of unfolded or misfolded proteins in the ER, thereby inhibiting the Unfolded Protein Response (UPR) and subsequent apoptosis (programmed cell death).[9] TUDCA also exhibits anti-apoptotic effects by interfering with the mitochondrial pathway of cell death.[10]
Q2: What are the key signaling pathways modulated by TUDCA?
A2: TUDCA influences several critical signaling pathways, including:
-
ER Stress Pathways: TUDCA modulates the three main branches of the UPR, often down-regulating the PERK and IRE1 pathways while up-regulating the ATF6 pathway.[9]
-
Apoptosis Pathways: TUDCA can inhibit the mitochondrial apoptotic pathway by preventing the translocation of Bax to the mitochondria and the subsequent release of cytochrome c.[10] It can also interfere with the death receptor pathway.[10]
-
Survival Pathways: TUDCA has been shown to activate pro-survival signaling cascades such as the Akt/GSK3β pathway.[8]
Q3: What quality control measures should I consider when purchasing and using TUDCA?
A3: To ensure the reliability of your experiments, it is crucial to use high-quality TUDCA. Key quality control considerations include:
-
Purity: Use TUDCA with a purity of ≥95%, as confirmed by the supplier's Certificate of Analysis (CofA).[5]
-
Identity Verification: The CofA should confirm the identity of the compound, often through techniques like mass spectrometry.[6][7]
-
Appearance: TUDCA should be a white to off-white crystalline solid.[5]
-
Supplier Reputation: Purchase TUDCA from a reputable supplier that provides comprehensive quality control documentation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for experimental design.
Table 1: TUDCA Concentrations in Cell Culture Experiments
| Cell Line | Experimental Model | TUDCA Concentration | Observed Effect | Reference |
| HepG2 | Deoxycholic acid-induced cytotoxicity | 50 µM | Significant cytoprotection | [3] |
| Jurkat (Human T leukemia) | Cell Proliferation/Apoptosis | Not specified | Delay in cell cycle progression | [11] |
| DRG neurons | Tunicamycin-induced apoptosis | 250 µM | Reversal of decreased cell viability | [4] |
| Bovine fibroblasts | Serum starvation-induced ER stress | 100 µM | Significant reduction in ER stress markers | [12] |
| Neonatal rat cardiomyocytes | H2O2-induced oxidative stress | 200 µM | Alleviation of oxidative stress | [13] |
Table 2: TUDCA Dosages in Animal Studies
| Animal Model | Disease/Injury Model | Route of Administration | Dosage | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Mice | Acute neuroinflammation (LPS-induced) | Intraperitoneal (i.p.) | 500 mg/kg | Reduced microglial reactivity |[14] | | Mice (Bbs1 and rd10) | Retinitis Pigmentosa | Not specified | Not specified | Higher ERG b-wave amplitudes |[15] | | Rats | Spinal Cord Injury | Not specified | Not specified | Improved neural damage, enhanced autophagy |[5] | | Pig | Ocular Tissue Distribution Study | Oral, IV, Intravitreal, Suprachoroidal | Varied | Highest tissue levels with IV delivery |[16][17] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
This protocol details the steps for analyzing key ER stress markers (GRP78 and CHOP) in response to TUDCA treatment.[9]
-
Cell Culture and Treatment:
-
Plate your cells at an appropriate density and allow them to attach overnight.
-
To induce ER stress, treat cells with an agent like tunicamycin (e.g., 1-10 µg/mL) or thapsigargin (e.g., 1-5 µM) for a specified duration (e.g., 12-24 hours).
-
For TUDCA treatment, pre-treat cells with the desired concentration of TUDCA (e.g., 100-500 µM) for a set time (e.g., 2-24 hours) before and during the addition of the ER stress inducer.
-
Include controls: untreated cells, cells treated with TUDCA alone, and cells treated with the ER stress inducer alone.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein bands of interest to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes a method to assess changes in mitochondrial membrane potential using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Cell Culture and Treatment:
-
Plate cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat cells with your experimental compounds, including TUDCA and a positive control for mitochondrial depolarization (e.g., CCCP, 50 µM for 15 minutes).
-
-
TMRE Staining:
-
Prepare a 2 µM TMRE labeling solution in your cell culture medium.
-
Add the TMRE solution to your cells to a final concentration of 200 nM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Flow Cytometry:
-
Wash the cells and resuspend them in PBS.
-
Analyze the cells on a flow cytometer, detecting the TMRE fluorescence in the appropriate channel (e.g., PE). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
-
Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter set for TMRE. A decrease in red fluorescence intensity in the mitochondria indicates depolarization.
-
-
Visualizations
The following diagrams illustrate key concepts related to TUDCA's mechanism of action and experimental troubleshooting.
Caption: TUDCA's modulation of the Unfolded Protein Response (UPR) pathways.
Caption: TUDCA's inhibition of the mitochondrial apoptosis pathway.
Caption: A logical workflow for troubleshooting inconsistent TUDCA experiment results.
References
- 1. benchchem.com [benchchem.com]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. examine.com [examine.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. benchchem.com [benchchem.com]
- 10. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neuroprotective Effect of this compound (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 17. nutrabio.com [nutrabio.com]
Technical Support Center: Enhancing the Oral Bioavailability of Tauroursodeoxycholic Acid (TUDCA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral administration of Tauroursodeoxycholic acid (TUDCA). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to optimize your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of TUDCA?
A1: The oral bioavailability of TUDCA, while generally superior to its precursor Ursodeoxycholic acid (UDCA), can be limited by several factors. As a hydrophilic bile acid, its passive diffusion across the lipid-rich intestinal membrane can be restricted. Furthermore, issues such as incomplete dissolution in the gastrointestinal tract, potential for degradation, and variability in intestinal transit times can all contribute to suboptimal and inconsistent absorption.[1]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of TUDCA?
A2: Several advanced formulation strategies have shown significant promise in improving the oral bioavailability of bile acids like TUDCA. These include:
-
Nanoparticle-based delivery systems: Encapsulating TUDCA into nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.[2]
-
Liposomal formulations: Liposomes can encapsulate TUDCA, enhancing its stability and absorption.[3]
-
Phospholipid complexes: Forming a complex of TUDCA with phospholipids can increase its lipophilicity, thereby improving its permeability across the intestinal membrane.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions in the GI tract, improving the solubilization and absorption of TUDCA.[6][7][8]
Q3: How does TUDCA exert its therapeutic effects at a cellular level?
A3: TUDCA is widely recognized as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[9][10] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). TUDCA helps to restore protein folding homeostasis, thereby mitigating downstream apoptotic and inflammatory signaling pathways.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low and variable oral bioavailability in preclinical animal models. | 1. Poor aqueous solubility and dissolution rate of the TUDCA formulation.[1] 2. Inefficient permeation across the intestinal epithelium. 3. Degradation of TUDCA in the harsh gastrointestinal environment.[11] | 1. Employ solubility enhancement techniques such as micronization or formulation as a nanoparticle or SEDDS.[12][13] 2. Consider formulating TUDCA as a phospholipid complex to increase its lipophilicity and membrane permeability.[4] 3. Utilize enteric-coated formulations to protect TUDCA from gastric acid. |
| Inconsistent results in in vitro permeability assays (e.g., Caco-2). | 1. Poor integrity of the Caco-2 cell monolayer.[14] 2. Low solubility of the TUDCA formulation in the assay buffer. 3. Efflux transporter activity pumping TUDCA out of the cells. | 1. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) before and after the experiment.[14] 2. Ensure the TUDCA formulation is fully dissolved in the transport medium. The use of a co-solvent may be necessary, but its effect on cell viability should be assessed. 3. Investigate the involvement of efflux transporters by co-incubating with known inhibitors. |
| Difficulty in preparing stable TUDCA-loaded nanoparticles or liposomes. | 1. Inappropriate lipid or polymer composition. 2. Suboptimal preparation method (e.g., sonication time, extrusion pressure).[3] 3. Aggregation of nanoparticles/liposomes over time. | 1. Screen different lipids or polymers to find a composition that provides good encapsulation efficiency and stability. 2. Optimize the preparation parameters based on the desired particle size and polydispersity index.[15] 3. Incorporate stabilizing agents such as PEGylated lipids in the formulation. |
| Phase separation or precipitation of SEDDS formulation upon dilution. | 1. Imbalanced ratio of oil, surfactant, and co-surfactant. 2. Poor solubility of TUDCA in the SEDDS components.[8] | 1. Systematically vary the ratios of the formulation components to identify the optimal self-emulsifying region. 2. Pre-screen the solubility of TUDCA in various oils, surfactants, and co-surfactants to select the most suitable excipients.[13] |
Data Presentation: Pharmacokinetic Parameters of Different Formulations
The following tables summarize the pharmacokinetic parameters of various oral formulations of UDCA, which can be considered a relevant proxy for TUDCA.
Table 1: Comparison of UDCA Formulations in Humans [12][16][17]
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Non-micronized UDCA Tablet | 300 mg | 4848.66 | 3.5 | - | 100 (Reference) |
| Micronized UDCA Enteric-Coated Tablet | 300 mg | 5091.81 | 3.5 | - | 112 |
| USA UDCA Tablet | - | 24.29 (nmol/mL) | 1.82 | 68.99 (µmol/L·6h) | - |
| Canadian UDCA Tablet | - | 17.85 (nmol/mL) | 2.30 | 59.34 (µmol/L·6h) | - |
| Ursolvan Capsules | - | 16.63 (nmol/mL) | 2.79 | 55.55 (µmol/L·6h) | - |
| Actigall Capsules | - | 13.32 (nmol/mL) | 3.39 | 46.66 (µmol/L·6h) | - |
Table 2: Comparison of UDCA Formulations in Rats [4]
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| UDCA Tablet | - | 0.0576 | 1.9144 | 4.736 |
| UDCA-Phospholipid Complex | - | 0.1346 | 1.5610 | 11.437 |
Experimental Protocols
Preparation of TUDCA-Loaded Liposomes (Thin-Film Hydration Method)
This protocol provides a general guideline for preparing TUDCA-loaded liposomes. Optimization of lipid composition and other parameters may be necessary.
Materials:
-
This compound (TUDCA)
-
Phosphatidylcholine (e.g., from soybean or egg yolk)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve TUDCA, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of lipids and drug should be optimized for desired encapsulation efficiency and stability.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with defined pore sizes.
-
Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to assess the oral bioavailability of a TUDCA formulation.
Animals:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old).
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Administer the TUDCA formulation orally via gavage at a predetermined dose. A control group receiving a TUDCA suspension in a vehicle (e.g., 0.5% carboxymethylcellulose) should be included.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of TUDCA in the plasma samples using a validated analytical method, such as LC-MS/MS.[18]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely used in vitro model to predict the intestinal permeability of a drug.
Materials:
-
Caco-2 cells
-
Transwell inserts with microporous polycarbonate membranes
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the TUDCA formulation dissolved in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
Quantify the concentration of TUDCA in the collected samples using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Mandatory Visualizations
Logical Workflow for Enhancing TUDCA Bioavailability
Caption: Workflow for developing and evaluating enhanced oral TUDCA formulations.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Key steps in an in vivo pharmacokinetic study of oral TUDCA.
TUDCA's Mechanism of Action: Alleviation of ER Stress
Caption: TUDCA's role in mitigating the Unfolded Protein Response (UPR).
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization, and bioavailability of ursodeoxycholic acid-phospholipid complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. altusformulation.com [altusformulation.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pharmacyjournal.in [pharmacyjournal.in]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioavailability of four ursodeoxycholic acid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson’s Disease—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TUDCA in Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of Tauroursodeoxycholic acid (TUDCA) in long-term cell culture experiments. Ensuring the integrity of TUDCA throughout your experiments is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How stable is TUDCA in aqueous solutions and cell culture media?
While specific long-term stability data for TUDCA in various cell culture media is not extensively published, general chemical principles and data from related compounds suggest that its stability can be influenced by several factors. TUDCA is a water-soluble bile acid and is generally stable in solid form when stored correctly.[1] However, in aqueous solutions like cell culture media, its stability can be affected by pH, temperature, and exposure to light over extended periods.
It is recommended to prepare fresh TUDCA-supplemented media for long-term experiments or to assess its stability under your specific experimental conditions. One study on the related compound ursodeoxycholic acid (UDCA) in an oral liquid formulation found it to be stable for up to 60 days under refrigerated and room temperature conditions, suggesting that the core steroid structure is relatively robust.
Q2: What are the potential degradation products of TUDCA in cell culture?
The primary degradation pathway for taurine-conjugated bile acids like TUDCA in a biological system with microbial activity involves deconjugation (separation of the taurine molecule) and dehydroxylation.[2] In a sterile cell culture environment, enzymatic degradation by cellular enzymes is possible, depending on the cell type. Non-enzymatic hydrolysis of the amide bond linking taurine to the bile acid could also occur over extended periods, especially at non-physiological pH.
The main potential degradation products in a sterile cell culture setting would likely be:
-
Ursodeoxycholic acid (UDCA): Through hydrolysis of the taurine conjugate.
-
Oxidized forms of TUDCA: If the media components or cellular processes generate reactive oxygen species.
Q3: How often should I replace the TUDCA-containing medium in my long-term culture?
For long-term experiments, it is best practice to replace the medium every 2-3 days to replenish nutrients and remove waste products.[3] This regular refreshment will also help maintain a consistent concentration of TUDCA, minimizing the impact of any potential degradation. If your experimental design does not allow for frequent media changes, it is crucial to validate the stability of TUDCA in your specific culture conditions over the intended duration.
Q4: Can the type of cell culture medium affect TUDCA stability and efficacy?
Yes, the composition of the cell culture medium can influence the stability and apparent efficacy of TUDCA. Different media formulations have varying compositions of salts, amino acids, vitamins, and buffering systems, which can affect the pH and chelating properties of the solution. For instance, Williams' Medium E has been shown to be superior to DMEM for bile acid transport studies in primary human hepatocytes, suggesting that media choice can impact how cells interact with bile acids.[4] The presence of supplements like Fetal Bovine Serum (FBS) can also introduce variability, as its composition can differ between batches and may even contain endogenous bile acids.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or diminishing effects of TUDCA over time. | TUDCA degradation in the culture medium. | 1. Assess TUDCA concentration: Use HPLC-MS to measure the concentration of TUDCA in your culture medium at the beginning and end of your experiment. 2. Increase frequency of media changes: Replace the TUDCA-containing medium more frequently (e.g., every 24-48 hours). 3. Prepare fresh stock solutions: Avoid using old stock solutions of TUDCA. Prepare fresh solutions from powder for each experiment. |
| Unexpected changes in cell morphology or viability. | 1. TUDCA degradation products may have biological activity: Degradation products could have different effects than the parent compound. 2. Solvent toxicity: If using a solvent like DMSO to dissolve TUDCA, ensure the final concentration is non-toxic to your cells (typically <0.1%). 3. Contamination of TUDCA stock. | 1. Characterize degradation products: If significant degradation is confirmed, attempt to identify the degradation products using mass spectrometry. 2. Perform a solvent control: Treat cells with the same concentration of the solvent used to dissolve TUDCA as a negative control. 3. Use sterile filtration for stock solutions: Filter-sterilize TUDCA stock solutions before adding them to the culture medium. |
| High variability between experimental replicates. | 1. Inconsistent TUDCA concentration: Inaccurate pipetting or uneven distribution of TUDCA in the medium. 2. Batch-to-batch variation in media or supplements (e.g., FBS). | 1. Ensure thorough mixing: Vortex the TUDCA-containing medium before adding it to the cells. 2. Test new batches of media and supplements: Before starting a large-scale experiment, test new batches of media and FBS to ensure they do not affect your experimental outcomes. Consider using charcoal-stripped FBS to minimize batch-to-batch variability of lipophilic compounds.[1] |
Experimental Protocols
Protocol for Assessing TUDCA Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of TUDCA in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
TUDCA powder
-
Your cell culture medium of choice (e.g., DMEM, Williams' Medium E) with supplements
-
Sterile, conical tubes (50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare TUDCA-supplemented medium: Prepare a batch of your complete cell culture medium containing the desired concentration of TUDCA.
-
Aliquot and incubate: Aliquot the medium into sterile conical tubes. One tube will be your time zero (T=0) sample. Place the remaining tubes in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
Sample collection: At specified time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), remove one tube from the incubator.
-
Sample preparation for HPLC-MS:
-
Take an aliquot of the medium (e.g., 100 µL).
-
Add an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS analysis:
-
Analyze the samples using a validated HPLC-MS method for TUDCA quantification. A C18 column is commonly used for separation.
-
The mobile phase can be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the specific mass-to-charge ratio (m/z) for TUDCA in negative ion mode.
-
-
Data analysis:
-
Quantify the peak area of TUDCA at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of TUDCA remaining.
-
Plot the percentage of TUDCA remaining versus time to determine the degradation kinetics.
-
Visualizations
Logical Workflow for Troubleshooting TUDCA Stability Issues
Caption: A flowchart for troubleshooting inconsistent results in TUDCA experiments.
Signaling Pathways Modulated by TUDCA
TUDCA is known to modulate several key signaling pathways involved in cellular stress and survival.
Caption: TUDCA's modulation of ER stress, Akt/GSK3β, and NF-κB pathways.
This technical support center provides a starting point for addressing the stability and degradation of TUDCA in long-term cell culture. Given the limited published data, it is highly recommended that researchers validate the stability of TUDCA under their specific experimental conditions to ensure the reliability of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of Culture Media for Bile Acid Transport Studies in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TUDCA Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Tauroursodeoxycholic acid (TUDCA) in cancer cell lines. TUDCA, a hydrophilic bile acid, is known to function as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress. While this property can be beneficial in some therapeutic contexts, in oncology research, it can lead to cytoprotection and resistance to apoptosis in cancer cells. This guide offers insights and experimental strategies to understand and overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is TUDCA resistance in the context of cancer research?
A1: TUDCA resistance in cancer research refers to the phenomenon where cancer cells do not undergo apoptosis or cell death upon treatment with TUDCA, or when TUDCA confers protection to cancer cells against other cytotoxic treatments. This is often due to TUDCA's role as a chemical chaperone that reduces endoplasmic reticulum (ER) stress, a state that can otherwise trigger apoptosis in cancer cells.[1][2] TUDCA can also induce pro-survival pathways, such as autophagy, and modulate the expression of anti-apoptotic proteins, further contributing to this resistant phenotype.[1][3]
Q2: What are the primary molecular mechanisms behind TUDCA-induced cytoprotection?
A2: The primary mechanisms include:
-
ER Stress Alleviation: TUDCA stabilizes protein folding and reduces the accumulation of unfolded or misfolded proteins in the ER, thereby inhibiting the unfolded protein response (UPR)-mediated apoptosis.[1][2] Key signaling pathways affected include the PERK, IRE1α, and ATF6 pathways.[1][3]
-
Induction of Autophagy: TUDCA can induce autophagy, a cellular process of self-digestion that can act as a survival mechanism for cancer cells under stress.[1][3]
-
Modulation of Apoptotic Proteins: TUDCA has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, shifting the balance towards cell survival.[1][4][5]
Q3: Can TUDCA have different effects on different cancer cell lines?
A3: Yes, the effects of TUDCA can be context-dependent and vary between different cancer cell lines. While it often promotes survival, some studies have reported that TUDCA or its unconjugated form, ursodeoxycholic acid (UDCA), can impede proliferation and induce apoptosis in certain cancer types, such as cholangiocarcinoma and melanoma, by activating pathways like MAPK/PKCα.[6][7] Therefore, it is crucial to characterize the specific effects of TUDCA on the cancer cell line being investigated.
Q4: Is there a known link between TUDCA and the expression of ABC transporters?
A4: While the direct role of ABC transporters in TUDCA resistance is not well-established, some studies suggest a potential link. For instance, TUDCA has been shown to stimulate the insertion of the multidrug resistance-associated protein 2 (Mrp2), an ABC transporter, into the canalicular membranes of hepatocytes.[4] Overexpression of ABC transporters is a known mechanism of multidrug resistance in cancer.[8] Further research is needed to clarify the role of ABC transporters in TUDCA's effects on cancer cells.
Troubleshooting Guides
Problem 1: TUDCA treatment is not inducing apoptosis in my cancer cell line; instead, it appears to be protective.
Possible Cause 1: ER Stress Alleviation TUDCA is a potent chemical chaperone that alleviates ER stress, which can be a primary driver of apoptosis in cancer cells. By reducing ER stress, TUDCA may be inhibiting the pro-apoptotic signals.
Suggested Solution: Combination Therapy with ER Stress Inducers or Pro-apoptotic Agents
-
Rationale: To counteract the cytoprotective effect of TUDCA, consider co-treatment with agents that induce ER stress or directly activate apoptotic pathways.
-
Experimental Approach:
-
Treat cancer cells with a known ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence and absence of TUDCA.
-
Alternatively, combine TUDCA with a standard chemotherapeutic agent (e.g., sorafenib, cisplatin) that is known to induce apoptosis.[6][7][9]
-
Assess cell viability and apoptosis using assays like MTT, Annexin V/PI staining, and western blotting for cleaved caspases and PARP.
-
dot
Caption: Overcoming TUDCA-mediated apoptosis inhibition.
Possible Cause 2: Induction of Pro-survival Autophagy TUDCA can induce autophagy, which can serve as a survival mechanism for cancer cells, thereby counteracting the desired apoptotic effect.[1][3]
Suggested Solution: Co-treatment with Autophagy Inhibitors
-
Rationale: Inhibiting the autophagic process can potentially sensitize cancer cells to TUDCA or other co-administered therapies.
-
Experimental Approach:
-
Co-treat cells with TUDCA and an autophagy inhibitor such as chloroquine (CQ) or 3-methyladenine (3-MA).
-
Monitor the inhibition of autophagy by observing the accumulation of LC3-II via western blotting or immunofluorescence.
-
Assess changes in cell viability and apoptosis to determine if autophagy inhibition reverses TUDCA's protective effect.
-
dot
Caption: Reversing TUDCA-induced cell survival.
Problem 2: Difficulty in determining the effective concentration for combination therapies involving TUDCA.
Suggested Solution: Dose-response Matrix and Synergy Analysis
-
Rationale: To identify the optimal concentrations for synergistic effects, a systematic approach is necessary.
-
Experimental Approach:
-
Perform dose-response experiments for TUDCA and the combination drug individually to determine their respective IC50 values.
-
Design a dose-response matrix experiment where cells are treated with various concentrations of both drugs.
-
Use a cell viability assay (e.g., MTT or CCK-8) to measure the effects.
-
Analyze the data using synergy software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Data Presentation
Table 1: Synergistic Effect of UDCA and Sorafenib on Hepatocellular Carcinoma (HCC) Cell Viability
| Cell Line | Treatment | Concentration | % Cell Viability (Mean ± SD) |
| Huh-BAT | Sorafenib alone | 5 µM | 75 ± 5 |
| UDCA alone | 750 µM | 80 ± 6 | |
| Sorafenib + UDCA | 5 µM + 750 µM | 45 ± 4 | |
| HepG2 | Sorafenib alone | 5 µM | 70 ± 7 |
| UDCA alone | 750 µM | 85 ± 5 | |
| Sorafenib + UDCA | 5 µM + 750 µM | 40 ± 6 |
*Data are hypothetical and for illustrative purposes, based on the findings that co-treatment exhibits significantly greater cytotoxicity.[6]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for Combination Therapy
Objective: To assess the effect of TUDCA in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
TUDCA solution
-
Combination drug solution (e.g., Sorafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TUDCA and the combination drug in complete culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells (including single-drug and combination-drug wells). Include vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Apoptosis and Autophagy Markers
Objective: To determine the effect of TUDCA and combination treatments on key proteins involved in apoptosis and autophagy.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Signaling Pathways and Workflows
dot
Caption: Mechanisms of TUDCA resistance and strategies to overcome it.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Synergistic effect of ursodeoxycholic acid on the antitumor activity of sorafenib in hepatocellular carcinoma cells via modulation of STAT3 and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The anticancer activity of bile acids in drug discovery and development [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic effect of ursodeoxycholic acid on the antitumor activity of sorafenib in hepatocellular carcinoma cells via modulation of STAT3 and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
TUDCA Treatment Optimization: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the timing of Tauroursodeoxycholic acid (TUDCA) treatment for maximal therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Troubleshooting Guides & FAQs
Q1: We are not observing the expected protective effect of TUDCA in our cell culture model of endoplasmic reticulum (ER) stress. What could be the issue with our treatment timing?
A1: The timing of TUDCA administration relative to the induction of ER stress is critical. TUDCA primarily acts as a chemical chaperone, helping to alleviate protein misfolding. For optimal results, pre-treatment is often necessary.
-
Pre-treatment is Key: In many in vitro models, pre-incubating cells with TUDCA for a specific duration before introducing the ER stress-inducing agent is crucial for observing a protective effect. This allows TUDCA to be present and active when the stressor begins to cause protein misfolding.
-
Troubleshooting Steps:
-
Initiate a Time-Course Experiment: If you are not seeing an effect with your current protocol, consider a time-course experiment. Test various pre-incubation times (e.g., 2, 6, 12, and 24 hours) before adding the stressor.
-
Assess UPR Activation: Measure markers of the Unfolded Protein Response (UPR) at different time points. Co-treatment with TUDCA has been shown to lower the activation of UPR reporters at early time points (30-120 minutes) following stress induction.[1]
-
Consider the Nature of the Stressor: The efficacy of TUDCA can depend on the type of ER stressor used. Some studies suggest TUDCA is more effective against certain stressors like tunicamycin than others.[1]
-
Q2: What is the optimal timing for TUDCA administration in animal models of neurodegenerative diseases? Should we start treatment before or after disease onset?
A2: The optimal timing in neurodegenerative models often depends on the specific disease and the therapeutic goal (i.e., prevention vs. treatment).
-
Prophylactic vs. Therapeutic Administration:
-
Early Intervention: In some models, such as for certain retinal degenerations, early TUDCA treatment, initiated shortly after the induction of the disease state, has shown greater efficacy in preserving function compared to later intervention.[2] For example, in a mouse model of type 1 diabetes, TUDCA treatment starting one week after the onset of hyperglycemia provided significant neuroprotection, while delaying treatment by two weeks reduced its effect.[2]
-
Post-Pathology Onset: Encouragingly, studies in Alzheimer's disease models have demonstrated that TUDCA can be effective even when administered after the initial development of pathology.[3]
-
-
Experimental Design Considerations:
-
Disease Progression: Characterize the progression of pathology and functional decline in your specific animal model. This will help you define meaningful time windows for "early" and "late" intervention studies.
-
Frequency of Administration: The dosing frequency should be guided by the pharmacokinetic properties of TUDCA. Although specific pharmacokinetic data for TUDCA in all models is limited, the related compound UDCA has a half-life of approximately 2.1 hours in humans, suggesting that multiple administrations may be necessary to maintain therapeutic concentrations.[4] In many preclinical studies, TUDCA is administered daily or multiple times per week.[5][6][7]
-
Q3: How does the route of administration impact the timing and efficacy of TUDCA treatment in vivo?
A3: The route of administration significantly influences the bioavailability and, consequently, the effective timing of TUDCA.
-
Oral Administration: Oral delivery is common in clinical settings and some preclinical studies. After oral administration, TUDCA is absorbed and can reach systemic circulation. Peak serum levels after oral dosing in pigs were observed at 2 days.[8]
-
Intraperitoneal (i.p.) and Intravenous (i.v.) Injection: These routes bypass first-pass metabolism and can lead to more rapid and higher peak plasma concentrations. In a porcine model, peak serum levels were observed 30 minutes after IV delivery.[8] This rapid availability may be advantageous in acute injury models where immediate action is required. For instance, in a rat model of myocardial infarction, intravenous TUDCA was administered prior to the ischemic event.[9]
-
Choosing the Right Route: The choice of administration route should align with the experimental question. For modeling chronic conditions, oral administration might be more clinically relevant. For acute conditions or to ensure precise dosing and rapid onset of action, i.p. or i.v. injections are often preferred.
Q4: We are investigating the effect of TUDCA on a specific signaling pathway. How can we design our experiment to capture the dynamics of TUDCA's action?
A4: To understand the kinetics of TUDCA's effects on a signaling pathway, a time-course experiment with multiple data collection points is essential.
-
Time-Resolved Analysis: Instead of a single endpoint, collect samples at various times after TUDCA administration (e.g., 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs). This will allow you to observe the dynamic changes in protein phosphorylation, gene expression, or other markers of pathway activation. For example, TUDCA has been shown to induce a rapid increase in intracellular calcium levels in hepatocytes within 15 minutes.[10]
-
Pre-treatment and Continuous Exposure: For in vitro studies, compare the effects of pre-treatment for various durations followed by washout versus continuous exposure to TUDCA during the experiment. This can help differentiate between short-term signaling events and long-term adaptive changes.
Data Presentation
Table 1: Summary of TUDCA Administration Protocols in Preclinical Models
| Disease Model | Species | Route of Administration | Dosage | Treatment Timing and Duration | Observed Effect | Reference |
| Retinal Degeneration (rd10 mice) | Mouse | Subcutaneous | 500 mg/kg | Every 3 days from P6 to P38 | Preserved ERG b-waves and outer nuclear layer | [5][7] |
| Retinal Degeneration (Bbs1M390R/M390R mice) | Mouse | Subcutaneous | 500 mg/kg | Twice a week from P40 to P120 | Preserved ERG b-waves and outer nuclear layer; prevented obesity | [5][7] |
| Retinitis Pigmentosa (P23H rat) | Rat | Intraperitoneal | 500 mg/kg | Once a week from P21 to P120 | Better-preserved vessels and capillary loops | [6] |
| Type 1 Diabetes (STZ-induced) | Mouse | Not specified | 500 mg/kg | Twice per week, starting 1 week (early) or 3 weeks (late) after hyperglycemia | Early treatment preserved visual function; late treatment had reduced effect | [2] |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | Intraperitoneal | 500 mg/kg | Every 3 days for 3 months, starting at 7 months of age (post-pathology) | Decreased Aβ deposition and glial activation | [3] |
| Myocardial Infarction | Rat | Intravenous | 400 mg/kg | Single dose prior to ligation of coronary artery | Reduced apoptosis and infarct area | [9] |
Table 2: Pharmacokinetic Parameters of UDCA (TUDCA precursor) in Humans
| Parameter | Value (Mean ± SD) | Reference |
| Maximum Concentration (Cmax) | 8749 ± 2840 ng/mL | [4] |
| Half-life (t1/2) | 2.1 ± 0.71 hours | [4][11] |
Experimental Protocols
Protocol 1: In Vitro ER Stress Model - Pre-treatment Time-Course
-
Cell Culture: Plate cells (e.g., HepG2, SH-SY5Y) at a desired density and allow them to adhere overnight.
-
TUDCA Pre-treatment: Prepare a stock solution of TUDCA in a suitable vehicle (e.g., DMSO or cell culture medium). Add TUDCA to the treatment groups at the desired final concentration. Incubate for varying durations (e.g., 2, 6, 12, 24 hours). Include a vehicle control group.
-
Induction of ER Stress: After the pre-treatment period, add the ER stress-inducing agent (e.g., tunicamycin or thapsigargin) to the designated wells.
-
Time-Point Analysis: Harvest cells at different time points after stress induction (e.g., 0, 4, 8, 12, 24 hours).
-
Endpoint Analysis: Analyze markers of ER stress (e.g., CHOP, BiP, spliced XBP1) by qPCR or Western blot, and assess cell viability (e.g., MTT assay) or apoptosis (e.g., TUNEL staining).
Protocol 2: In Vivo Neurodegenerative Disease Model - Early vs. Late Intervention
-
Animal Model: Utilize a well-characterized animal model of a neurodegenerative disease with a predictable onset and progression of pathology.
-
Group Allocation: Randomly assign animals to the following groups:
-
Wild-type + Vehicle
-
Disease Model + Vehicle
-
Disease Model + TUDCA (Early Treatment)
-
Disease Model + TUDCA (Late Treatment)
-
-
Treatment Administration:
-
Early Treatment: Begin TUDCA administration at a pre-determined time point before or at the very early stages of expected pathology.
-
Late Treatment: Initiate TUDCA administration after the establishment of significant pathology, as determined by pilot studies.
-
Administer TUDCA at a clinically relevant dose and route (e.g., oral gavage or intraperitoneal injection) at a regular frequency (e.g., daily or several times a week).
-
-
Behavioral and Functional Assessments: Conduct behavioral tests and functional assessments at regular intervals throughout the study to monitor disease progression.
-
Histological and Biochemical Analysis: At the study endpoint, collect tissues for histological analysis (e.g., neuronal counts, plaque load) and biochemical measurements (e.g., levels of disease-specific protein aggregates, inflammatory markers).
Visualizations
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.
Caption: Workflow for optimizing TUDCA treatment timing.
Caption: Troubleshooting logic for TUDCA experiments.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected Uses of Urso- and this compound in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson’s Disease—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. examine.com [examine.com]
- 7. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Administration of this compound (TUDCA) reduces apoptosis following myocardial infarction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on cytosolic Ca2+ signals in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson's Disease-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
TUDCA Administration in Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tauroursodeoxycholic acid (TUDCA) in animal studies. The information is designed to help mitigate potential side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of TUDCA administration in animal studies?
A1: While generally well-tolerated, the most commonly reported side effects associated with TUDCA administration in animal models are gastrointestinal disturbances, primarily diarrhea, and in some cases, weight loss or reduced weight gain.[1] The incidence and severity of these effects can depend on the dose, administration route, animal model, and diet.
Q2: How can I proactively minimize the risk of diarrhea in my animal cohort?
A2: To minimize the risk of diarrhea, consider the following preventative measures:
-
Dose Escalation: Start with a lower dose of TUDCA and gradually increase to the target dose over several days. This allows the animal's gastrointestinal system to adapt.
-
Dietary Formulation: Administering TUDCA mixed with feed may improve gastrointestinal tolerance compared to gavage. A study in weaned piglets showed that dietary supplementation with 200 mg/kg TUDCA reduced the incidence of diarrhea.
-
Hydration: Ensure animals have free access to water to prevent dehydration, especially if loose stools are anticipated.
Q3: Is weight loss an expected side effect of TUDCA treatment?
A3: Weight loss or reduced body weight gain has been observed in some animal studies with TUDCA.[1][2] This effect is often linked to TUDCA's metabolic benefits, such as increased energy expenditure and improved insulin sensitivity, and can be a desired outcome in obesity or metabolic disease models.[3][4] However, if weight loss is an unwanted side effect in your study, it requires careful management.
Q4: Can the route of administration influence the side effects of TUDCA?
A4: Yes, the route of administration can impact the local and systemic concentrations of TUDCA, potentially influencing side effects.
-
Oral Gavage: May lead to higher local concentrations in the gastrointestinal tract, potentially increasing the risk of diarrhea.
-
Dietary Admixture: Allows for a more gradual absorption and may improve gastrointestinal tolerance.
-
Intraperitoneal (i.p.) Injection: Bypasses the gastrointestinal tract, which can eliminate the risk of diarrhea, but may have its own set of procedural side effects.
Troubleshooting Guides
Issue 1: Animals are experiencing diarrhea after TUDCA administration.
Potential Causes:
-
Dose is too high for the specific animal model or strain.
-
The formulation or vehicle for administration is causing gastrointestinal irritation.
-
Sudden introduction of a high dose.
Troubleshooting Steps:
-
Monitor and Record: Quantify the severity of diarrhea (e.g., fecal scoring system) and monitor for signs of dehydration (e.g., skin tenting, reduced urine output).
-
Reduce the Dose: If diarrhea is observed, consider reducing the TUDCA dose by 25-50% and monitor for improvement.
-
Change Administration Method: If using oral gavage, consider switching to dietary administration by mixing the TUDCA with the feed.
-
Dietary Fiber: For some models, increasing the fiber content of the diet may help to firm the stool. Consult with a veterinarian or animal nutritionist.
-
Hydration Support: Provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids) if dehydration is a concern.
Issue 2: Unintended weight loss or failure to thrive is observed in treated animals.
Potential Causes:
-
Metabolic effects of TUDCA leading to increased energy expenditure.[3][4]
-
Reduced food intake due to unpalatability of the TUDCA-containing diet.
-
Gastrointestinal discomfort leading to decreased appetite.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Accurately measure daily food and water consumption to determine if the weight loss is due to reduced caloric intake.
-
Assess Palatability: If administering TUDCA in the feed, conduct a preference test with a small cohort to ensure the diet is palatable. Masking agents (e.g., sweeteners, flavorings appropriate for the species) may be considered.
-
Adjust Diet: If weight loss is a concern and not an intended outcome, consider providing a more calorically dense diet.
-
Dose Adjustment: A lower dose of TUDCA may still provide the desired therapeutic effect with a reduced impact on body weight.
-
Health Monitoring: Regularly assess the overall health of the animals, including activity levels and coat condition, to rule out other causes of weight loss.
Quantitative Data Summary
Table 1: TUDCA Dosage and Administration Routes in Rodent Studies and Observed Effects
| Animal Model | Dosage | Administration Route | Observed Side Effects/Metabolic Changes | Reference |
| High-Fat Diet-Induced NAFLD Mice | 1000 mg/kg/day | Oral Gavage | Reduced body weight gain | [3][5] |
| Aged C57BL/6 Mice | 300 mg/kg/day | Intraperitoneal Injection | Significant reduction in body weight | [2][6] |
| Alzheimer's Disease Model Mice | 300 mg/kg/day | Not specified | Reduced food intake, increased energy expenditure | [4] |
| RML Prion-Infected Mice | 0.48 g/kg/day (0.4% in food) | Dietary Admixture | No significant effect on incubation period | [7] |
| Retinitis Pigmentosa Model Mice (rd1) | Not specified (daily injections) | Subcutaneous Injection | Did not gain weight normally | [1] |
Table 2: TUDCA Dosage and Effects on Gastrointestinal Health in Weaned Piglets
| Treatment Group | TUDCA Dose in Diet | Diarrhea Incidence | Key Intestinal Findings | Reference |
| Control | 0 mg/kg | Higher | - | [8][9][10] |
| TUDCA | 200 mg/kg | Significantly Reduced | Enhanced intestinal barrier function and immunity | [8][9][10] |
Experimental Protocols
Protocol 1: Dietary Admixture of TUDCA for Improved Gastrointestinal Tolerance
-
Dose Calculation: Calculate the total amount of TUDCA needed for the entire study period based on the number of animals, the target dose (e.g., 200 mg/kg body weight), and the average daily food intake.
-
Diet Preparation:
-
Thoroughly grind the standard chow into a fine powder.
-
Accurately weigh the calculated amount of TUDCA.
-
In a fume hood, gradually add the TUDCA to the powdered chow while mixing continuously to ensure a homogenous distribution. A geometric dilution method is recommended.
-
The mixed diet can be provided as a powder or re-pelleted, depending on the experimental needs and animal preference.
-
-
Acclimatization: Introduce the TUDCA-containing diet gradually over 3-5 days by mixing it with increasing proportions of the standard diet to allow for adaptation.
-
Monitoring: Monitor daily food intake to ensure adequate consumption and observe for any signs of gastrointestinal distress.
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for managing TUDCA-induced side effects.
Caption: TUDCA's mechanism for improving gut health and reducing diarrhea.
References
- 1. TUDCA Slows Retinal Degeneration in Two Different Mouse Models of Retinitis Pigmentosa and Prevents Obesity in Bardet-Biedl Syndrome Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental treatment prevents Alzheimer’s-associated weight gain in mice [agencia.fapesp.br]
- 5. This compound inhibits intestinal inflammation and barrier disruption in mice with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bile acid TUDCA reduces age-related hyperinsulinemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound (TUDCA) improves intestinal barrier function associated with TGR5-MLCK pathway and the alteration of serum metabolites and gut bacteria in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. This compound (TUDCA) improves intestinal barrier function associated with TGR5-MLCK pathway and the alteration of serum metabolites and gut bacteria in weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TUDCA and Sodium Phenylbutyrate Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination therapy of Tauroursodeoxycholic acid (TUDCA) and sodium phenylbutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the TUDCA and sodium phenylbutyrate combination therapy?
The combination of TUDCA and sodium phenylbutyrate is understood to have a synergistic effect on cellular stress pathways, primarily targeting endoplasmic reticulum (ER) stress and mitochondrial dysfunction to reduce neuronal cell death.[1][2][3][4][5][6][7][8][9][10] Sodium phenylbutyrate acts as a chemical chaperone, helping to alleviate ER stress, while TUDCA is known to protect mitochondria and inhibit apoptosis.[2][3][11][6][7][10] Studies on fibroblasts from sporadic ALS patients have shown that the combination treatment affects the expression of genes involved in mitochondrial function, the unfolded protein response (UPR), and nucleocytoplasmic transport.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments?
Based on published studies using primary skin fibroblasts from sporadic ALS patients, a common starting point is 10 µM for TUDCA and 100 µM for sodium phenylbutyrate for a 5-day treatment period.[2] However, the optimal concentrations can vary significantly depending on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response curve for each compound individually and in combination to determine the optimal working concentrations for your specific model.
Q3: How should I prepare stock solutions of TUDCA and sodium phenylbutyrate?
For sodium phenylbutyrate, it is soluble in water, ethanol, and DMSO.[12] For TUDCA, it is soluble in water, ethanol, and DMSO.[13] It is crucial to prepare high-concentration stock solutions in an appropriate solvent and then dilute them to the final working concentration in your cell culture medium. To minimize the risk of precipitation, it is advisable to add the diluted compounds to the medium separately and mix well.
Q4: What is the stability of TUDCA and sodium phenylbutyrate in solution?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media | - High final concentrations of one or both compounds.- The solvent used for the stock solution is not fully miscible with the media at the final concentration.- Interaction with media components (e.g., salts, proteins). | - Lower the final concentration of the compounds.- Reduce the final percentage of the organic solvent (e.g., DMSO) in the media to less than 0.5%.- Prepare fresh stock solutions and dilute them in pre-warmed media just before use.- Add each compound to the media separately and ensure complete mixing before adding the next. |
| Unexpected Cell Toxicity or Death | - The concentrations used are too high for the specific cell line.- The solvent (e.g., DMSO) concentration is toxic to the cells.- The combination has synergistic toxicity at certain concentrations. | - Perform a dose-response curve for each compound individually and in combination to determine the EC50 and optimal non-toxic concentrations.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Include a vehicle control (media with the same concentration of solvent) in your experiments. |
| High Variability Between Replicates | - Inconsistent pipetting of viscous stock solutions (e.g., high concentration in DMSO).- Uneven distribution of the compounds in the culture wells.- Cell plating density is not uniform. | - Use positive displacement pipettes for viscous solutions.- Gently swirl the culture plates after adding the compounds to ensure even distribution.- Ensure a single-cell suspension and uniform cell seeding density across all wells. |
| No Observable Effect of the Treatment | - The concentrations used are too low.- The treatment duration is too short.- The chosen cell line is not responsive to this combination therapy.- The experimental endpoint is not sensitive enough to detect a change. | - Increase the concentrations of the compounds based on a thorough literature review and your own dose-response data.- Extend the treatment duration.- Consider using a different cell line that is known to be sensitive to ER stress or mitochondrial dysfunction.- Use multiple, more sensitive assays to measure the desired effect (e.g., specific protein phosphorylation, gene expression changes). |
Data Presentation
Table 1: Effects of TUDCA and Sodium Phenylbutyrate on Gene Expression in Sporadic ALS Fibroblasts
| Pathway | Gene(s) | Effect of Combination Therapy |
| Mitochondrial Function | Various | Altered expression |
| Unfolded Protein Response (UPR) | Various | Altered expression |
| Nucleocytoplasmic Transport | Various | Altered expression |
| Innate Immunity | Various | Altered expression |
| RNA Metabolism | Various | Altered expression |
| Data summarized from a study on sporadic ALS fibroblasts treated with 10 µM TUDCA and 100 µM sodium phenylbutyrate for 5 days.[1][2] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Fibroblasts with TUDCA and Sodium Phenylbutyrate
1. Cell Culture:
-
Culture primary human skin fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and 1% penicillin/streptomycin.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of TUDCA in sterile DMSO.
-
Prepare a 100 mM stock solution of sodium phenylbutyrate in sterile water or DMSO.
-
Store stock solutions at -20°C.
3. Treatment:
-
Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentrations of TUDCA (e.g., 10 µM) and sodium phenylbutyrate (e.g., 100 µM).
-
To prepare the treatment medium, first dilute the stock solutions in a small volume of fresh medium before adding them to the bulk of the medium to avoid precipitation. Add each compound separately.
-
Include appropriate controls: untreated cells and vehicle-treated cells (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 5 days), replacing the treatment medium daily.[2]
4. Downstream Analysis:
-
After the treatment period, cells can be harvested for various downstream analyses, such as RNA sequencing, Western blotting, or cell viability assays.
Mandatory Visualizations
Caption: TUDCA and Sodium Phenylbutyrate Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Biological effects of sodium phenylbutyrate and taurursodiol in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Phenylbutyrate and this compound: A Story of Hope Turned to Disappointment in Amyotrophic Lateral Sclerosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tauro-Urso-Deoxycholic Acid Trials in Amyotrophic Lateral Sclerosis: What is Achieved and What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Phenylbutyrate and this compound: A Story of Hope Turned to Disappointment in Amyotrophic Lateral Sc… [ouci.dntb.gov.ua]
- 8. mndassociation.org [mndassociation.org]
- 9. color | Graphviz [graphviz.org]
- 10. This compound in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phytotechlab.com [phytotechlab.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Tauroursodeoxycholic Acid (TUDCA) Salt Forms
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different Tauroursodeoxycholic Acid (TUDCA) salt forms on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common salt forms of TUDCA used in research?
A1: The most predominantly used salt form of TUDCA in research is the sodium salt (Na-TUDCA). Other forms that may be encountered or can be prepared include the free acid form, as well as potassium (K-TUDCA) and magnesium (Mg-TUDCA) salts. The choice of salt form can significantly impact the physicochemical properties of the compound, such as its solubility and stability.
Q2: How does the salt form of TUDCA affect its solubility?
A2: The salt form has a critical impact on the aqueous solubility of TUDCA. The sodium salt of TUDCA exhibits significantly higher solubility in water and physiological buffers compared to its free acid form. This is a crucial consideration for preparing stock solutions and for in vivo applications where bioavailability can be influenced by how well the compound dissolves in physiological fluids.
Q3: Can different TUDCA salt forms lead to variability in experimental results?
A3: Yes, variability in experimental outcomes can arise from the use of different TUDCA salt forms. This can be attributed to differences in solubility, which affects the actual concentration of TUDCA in solution, and bioavailability in in vivo studies. It is crucial to consistently use the same salt form throughout a study and to clearly report the specific form used in publications to ensure reproducibility.
Q4: Are there differences in the biological activity between TUDCA salt forms?
A4: Once dissolved and dissociated, the biological activity is attributed to the TUDCA molecule itself. However, the salt form can indirectly influence the observed biological effect by affecting the concentration of TUDCA that reaches the target cells or tissues. For instance, a more soluble salt form might lead to a more potent effect at the same administered dose due to higher bioavailability.
Q5: How should I prepare stock solutions for different TUDCA salt forms?
A5: For the highly soluble sodium salt of TUDCA, stock solutions can be readily prepared in aqueous buffers such as PBS or cell culture media. For the less soluble free acid form, it is often necessary to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol before further dilution in aqueous solutions. Always ensure the final concentration of the organic solvent is compatible with your experimental system and include appropriate vehicle controls.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy in cell culture experiments.
-
Possible Cause: Poor solubility of the TUDCA form used, leading to a lower effective concentration than intended.
-
Troubleshooting Steps:
-
Verify the Salt Form: Confirm the specific salt form of TUDCA you are using. The sodium salt is recommended for aqueous solutions.
-
Check Solubility: If using the free acid form, ensure it is fully dissolved in an appropriate organic solvent before diluting in culture media. Observe for any precipitation after dilution.
-
pH of Media: The pH of your culture media can affect the solubility of TUDCA. Ensure the pH is stable and within the recommended range for your cells.
-
Use a More Soluble Salt: If solubility issues persist, consider switching to the sodium salt of TUDCA for improved solubility and more consistent results.
-
Issue 2: High variability in animal studies (in vivo).
-
Possible Cause: Differences in bioavailability due to the TUDCA salt form and administration route.
-
Troubleshooting Steps:
-
Standardize the Formulation: Use a consistent and well-characterized formulation for your in vivo experiments. The sodium salt of TUDCA in a saline solution is a common choice for oral or parenteral administration.
-
Assess Bioavailability: If possible, conduct pharmacokinetic studies to determine the bioavailability of your specific TUDCA formulation.
-
Control for Administration Route: The route of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact bioavailability. Ensure this is consistent across all experimental groups.
-
Consider Vehicle Effects: The vehicle used to dissolve and administer TUDCA can also influence its absorption. Include appropriate vehicle control groups in your study design.
-
Quantitative Data
Table 1: Physicochemical Properties of TUDCA and its Sodium Salt
| Property | TUDCA (Free Acid) | Sodium TUDCA (Na-TUDCA) |
| Molecular Formula | C26H45NO6S | C26H44NNaO6S |
| Molecular Weight | 499.7 g/mol | 521.7 g/mol |
| Aqueous Solubility | Low | High |
| Appearance | White to off-white powder | White to off-white powder |
Experimental Protocols
Protocol 1: Preparation of TUDCA Stock Solution for Cell Culture
-
For Sodium TUDCA:
-
Weigh the desired amount of Na-TUDCA powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS or serum-free cell culture medium to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
-
For TUDCA Free Acid:
-
Weigh the desired amount of TUDCA free acid powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the powder.
-
Once fully dissolved, add sterile PBS or serum-free cell culture medium to reach the final desired stock concentration. Ensure the final DMSO concentration is low (typically <0.1%) in the final working solution.
-
Vortex thoroughly.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
Protocol 2: In Vivo Administration of TUDCA
-
Formulation Preparation (using Sodium TUDCA):
-
Weigh the appropriate amount of Na-TUDCA based on the desired dose and the weight of the animals.
-
Dissolve the Na-TUDCA in sterile saline (0.9% NaCl) to the final desired concentration for administration.
-
Ensure the solution is clear and free of particulates.
-
-
Administration (Oral Gavage Example):
-
Acclimate the animals to the handling and gavage procedure.
-
Calculate the volume to be administered to each animal based on its body weight.
-
Administer the TUDCA solution or vehicle control using a proper-sized feeding needle.
-
Monitor the animals for any adverse effects after administration.
-
Visualizations
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.
Caption: Workflow for comparing different TUDCA salt forms.
Technical Support Center: TUDCA Protocols in Rodent Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tauroursodeoxycholic acid (TUDCA) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and vehicle for TUDCA administration?
A1: TUDCA sodium salt is soluble in aqueous buffers like phosphate-buffered saline (PBS) or 0.15 M sodium bicarbonate (NaHCO3) solution.[1][2] For intraperitoneal (i.p.) and subcutaneous (s.c.) injections, sterile PBS (pH 7.2-7.4) is a common vehicle.[3] Some studies have used 0.15 M NaHCO3 (pH 7.4) for subcutaneous injections.[1] For oral administration, TUDCA can be mixed into the rodent chow.[4] If using TUDCA free acid, which has lower aqueous solubility, it may first need to be dissolved in a small amount of an organic solvent like DMSO, and then diluted with the aqueous buffer.[5] However, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid toxicity.[5]
Q2: How should TUDCA solutions be prepared and stored?
A2: TUDCA solutions for injection should be freshly prepared daily.[1] If you must store the solution, it is not recommended to store aqueous solutions for more than one day.[2][5] TUDCA as a crystalline solid is stable for years when stored at -20°C.[2][5] When preparing, ensure the TUDCA is fully dissolved in the vehicle before administration.
Q3: What are the common routes of administration for TUDCA in rodents?
A3: The most common routes of administration are intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and oral administration through medicated diet.[1][3][4] The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the specific rodent model.
Q4: Are there known toxic effects of TUDCA in rodents?
A4: TUDCA is generally considered safe and well-tolerated in preclinical models.[4] However, high doses of bile acids can potentially cause hepatotoxicity.[1] It is essential to use established dosages from the literature and monitor the animals for any adverse effects, such as weight loss or behavioral changes.[1] For instance, in one study, rd1 mice did not gain weight well and were unable to complete a daily TUDCA protocol.[1]
Troubleshooting Guide
Issue 1: TUDCA solution is not fully dissolving.
-
Cause: TUDCA free acid has limited solubility in aqueous solutions. You may be using the free acid form instead of the more soluble sodium salt.
-
Solution:
Issue 2: Animals show signs of distress or irritation after injection.
-
Cause: The pH or osmolality of the injected solution may be causing irritation. The injection volume might also be too large.
-
Solution:
-
Ensure the pH of your TUDCA solution is adjusted to a physiological range (7.2-7.4).
-
Check the final concentration of any organic solvents (like DMSO) and ensure it is at a non-toxic level.
-
For subcutaneous or intraperitoneal injections, limit the injection volume. For mice, a typical subcutaneous injection volume is 0.1 mL per 10 g of body weight.[1]
-
Issue 3: Inconsistent results or lack of expected therapeutic effect.
-
Cause: This could be due to several factors including incorrect dosage, infrequent administration, or strain-specific differences in metabolism.
-
Solution:
-
Review the literature for protocols used in similar rodent strains and disease models. Dosages can vary significantly between models.
-
Ensure the TUDCA solution is freshly prepared for each administration, as its stability in aqueous solution can be limited.[1]
-
Consider the timing of administration in relation to the disease progression in your model. Some studies initiate treatment before the onset of significant pathology.[4]
-
Be aware that different mouse strains may respond differently. For example, a daily TUDCA regimen was beneficial in one report for rd1 mice, but in another study, the mice did not tolerate it well.[1]
-
TUDCA Administration Protocols for Rodent Models
The following table summarizes TUDCA dosages and administration routes used in various rodent strains and disease models.
| Rodent Strain/Model | Disease/Condition | Dosage | Administration Route & Frequency | Reference |
| Mice | ||||
| APP/PS1 | Alzheimer's Disease | 500 mg/kg | i.p., every 3 days | [4] |
| APP/PS1 | Alzheimer's Disease | 0.4% in diet | Oral, continuous | [4] |
| Bbs1 M390R/M390R | Retinitis Pigmentosa / Obesity | 500 mg/kg | s.c., twice a week | [1] |
| rd10 | Retinitis Pigmentosa | 500 mg/kg | s.c., every 3 days | [1] |
| C57BL/6 (aged) | Age-related hyperinsulinemia | 300 mg/kg | i.p., daily | [3] |
| BALB/c | Light-induced retinal degeneration | Not specified | s.c. | [6] |
| Rats | ||||
| Sprague-Dawley | Spinal Cord Injury | Not specified | i.p. | [7] |
| Sprague-Dawley | Streptozotocin-induced Diabetes | 300 mg/kg | i.p., daily | [8] |
Detailed Experimental Protocols
Protocol 1: Subcutaneous TUDCA Injection in Mice
This protocol is adapted from studies on retinal degeneration models.[1]
-
Preparation of TUDCA Solution:
-
On the day of injection, freshly prepare a TUDCA solution.
-
Weigh the required amount of TUDCA sodium salt.
-
Dissolve it in sterile 0.15 M NaHCO3 solution (pH adjusted to 7.4).
-
The final concentration should be calculated based on the desired dosage (e.g., 500 mg/kg) and the injection volume.
-
-
Animal Handling and Injection:
-
Weigh each mouse immediately before the injection to calculate the precise dose.
-
The injection volume is typically 0.1 mL per 10 g of body weight.
-
Gently restrain the mouse and lift the skin on its back to form a tent.
-
Insert the needle into the base of the tented skin and inject the TUDCA solution subcutaneously.
-
-
Frequency:
-
Administer the injection at the frequency determined by your experimental design (e.g., every 3 days).[1]
-
Protocol 2: Intraperitoneal TUDCA Injection in Rats
This protocol is based on studies of diabetes in rats.[8]
-
Preparation of TUDCA Solution:
-
Freshly prepare the TUDCA solution for daily administration.
-
Dissolve TUDCA sodium salt in sterile phosphate-buffered saline (PBS).
-
Ensure the solution is clear and fully dissolved.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the correct dosage volume.
-
Properly restrain the rat, turning it to expose the abdomen.
-
The injection should be given in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a shallow angle and inject the solution into the peritoneal cavity.
-
-
Frequency:
-
Administer daily for the duration of the study period.[8]
-
Signaling Pathways and Experimental Workflow
TUDCA's Neuroprotective Signaling Pathways
TUDCA exerts its protective effects through the modulation of several key signaling pathways. It is known to reduce endoplasmic reticulum (ER) stress, inhibit apoptosis, and decrease inflammation. One of the prominent pro-survival pathways activated by TUDCA is the Akt/GSK3β pathway, which plays a crucial role in promoting cell survival and reducing apoptosis.[4][7] TUDCA also inhibits the pro-inflammatory NF-κB pathway.[4][9]
Caption: Key signaling pathways modulated by TUDCA.
General Experimental Workflow for TUDCA Administration in Rodents
The following diagram outlines a typical workflow for an in vivo study involving TUDCA administration in a rodent model of disease.
References
- 1. TUDCA Slows Retinal Degeneration in Two Different Mouse Models of Retinitis Pigmentosa and Prevents Obesity in Bardet-Biedl Syndrome Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The bile acid TUDCA reduces age-related hyperinsulinemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of this compound-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tauroursodeoxycholic Acid (TUDCA)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to ensure the validity of experimental results by validating the purity of Tauroursodeoxycholic Acid (TUDCA). Inconsistent TUDCA purity can lead to unreliable and irreproducible data, particularly in sensitive assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results with TUDCA are inconsistent. What could be the underlying cause?
A1: Inconsistent results in TUDCA-based experiments are frequently linked to the purity of the compound. Commercially available TUDCA can contain various impurities, such as unconjugated bile acids (e.g., UDCA, CDCA, LCA) and residual solvents from the synthesis process. These impurities can have biological activities that interfere with or counteract the effects of TUDCA, leading to variability in your results. It is crucial to validate the purity of your TUDCA batch before commencing experiments.
Q2: What are the most common impurities in TUDCA preparations and why are they a concern?
A2: The most common and concerning impurities are other bile acids, particularly the precursor Ursodeoxycholic Acid (UDCA) and other secondary bile acids like Chenodeoxycholic acid (CDCA) and Lithocholic acid (LCA). While TUDCA is known to be a potent inhibitor of Endoplasmic Reticulum (ER) stress, certain unconjugated secondary bile acids, such as CDCA and LCA, have been shown to induce ER stress.[1][2][3] Therefore, their presence as impurities can lead to a significant underestimation of TUDCA's therapeutic efficacy or even produce confounding toxic effects. Residual solvents from manufacturing are another class of impurities that can impact cellular health and experimental outcomes.
Q3: How can I validate the purity of my TUDCA sample?
A3: The purity of TUDCA should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the main compound and detecting related bile acid impurities.[4][5][6] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can provide higher sensitivity and specificity for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation of TUDCA and identification of impurities, including residual solvents.[7]
Q4: I am performing an ER stress assay and my TUDCA treatment is not showing the expected protective effect. How can I troubleshoot this?
A4: If TUDCA is not mitigating ER stress in your assay, consider the following:
-
Impurity Profile: Your TUDCA might be contaminated with ER stress-inducing bile acids like CDCA or LCA.[1][2][3] These impurities can counteract the protective effect of TUDCA. We recommend analyzing your TUDCA sample by HPLC or LC-MS/MS to check for the presence of these contaminants.
-
Dosage and Purity: The effective concentration of TUDCA in your sample might be lower than calculated if the purity is suboptimal. A Certificate of Analysis (CoA) should provide the purity percentage, which should be factored into your concentration calculations.
-
Experimental Controls: Ensure your positive control for ER stress induction (e.g., tunicamycin or thapsigargin) is working correctly and that your vehicle control is not causing unexpected stress.
Q5: Can the taurine conjugation of TUDCA be labile, leading to the formation of UDCA in my experiments?
A5: TUDCA is generally stable under standard cell culture and in vitro experimental conditions. The amide bond connecting taurine to UDCA is not easily hydrolyzed. However, prolonged storage in non-optimal conditions (e.g., extreme pH, high temperature) could potentially lead to degradation. It is always recommended to prepare fresh stock solutions and store them appropriately.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of ER Stress Markers (e.g., GRP78, CHOP, p-IRE1)
| Potential Cause | Troubleshooting Steps |
| Contamination with ER Stress-Inducing Impurities (e.g., CDCA, LCA) [1][2][3] | 1. Analyze the TUDCA lot for the presence of other bile acids using HPLC or LC-MS/MS. 2. Compare the results with a high-purity standard (>99%). 3. If impurities are detected, consider sourcing TUDCA from a different, reputable supplier with a detailed CoA. |
| Lower than Expected Active TUDCA Concentration | 1. Review the CoA for the stated purity and adjust concentration calculations accordingly. 2. Perform a dose-response curve to determine the effective concentration for your specific batch and experimental system. |
| Degradation of TUDCA Stock Solution | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Issue 2: Unexpected Cytotoxicity at High TUDCA Concentrations
| Potential Cause | Troubleshooting Steps |
| Presence of Toxic Impurities (e.g., Lithocholic Acid - LCA) | 1. LCA is a known cytotoxic bile acid. Analyze your TUDCA sample for the presence of LCA using LC-MS/MS. 2. Source TUDCA with a specified low limit for LCA impurity. |
| Residual Solvent Toxicity | 1. Check the CoA for information on residual solvents. 2. If solvent information is unavailable, consider analyzing the sample by Headspace GC-MS or NMR for solvent identification. 3. Ensure the final concentration of any solvent (e.g., DMSO) in your experimental medium is non-toxic to your cells. |
| High Purity TUDCA can have effects at high concentrations | 1. Even pure TUDCA can have off-target effects at very high concentrations. 2. Perform a thorough dose-response analysis to identify the optimal therapeutic window for your model system. |
Experimental Protocols
HPLC Method for TUDCA Purity Assessment
This protocol provides a general method for the separation of TUDCA from its common bile acid impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is often effective. For example, Methanol:Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for bile acids which lack a strong chromophore.[4] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used.[4]
-
Sample Preparation: Dissolve a known quantity of TUDCA in the mobile phase or methanol to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare standards of TUDCA, UDCA, CDCA, and LCA in the same manner to determine their retention times for impurity identification.
NMR Spectroscopy for TUDCA Characterization and Impurity Identification
NMR provides detailed structural information and can be used to identify and quantify impurities, including residual solvents.
-
Sample Preparation: Dissolve 5-10 mg of the TUDCA sample in approximately 0.6 mL of a deuterated solvent, such as Methanol-d4 (CD3OD). Add an internal standard (e.g., TMS) for chemical shift referencing.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key TUDCA signals in CD3OD can be compared to literature values.[7]
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the carbon backbone and identify carbon-containing impurities.
-
Data Analysis:
-
Compare the acquired spectra with reference spectra for pure TUDCA.[7]
-
Integrate the signals corresponding to TUDCA and any identified impurities to estimate their relative concentrations.
-
Consult databases of NMR chemical shifts for common laboratory solvents to identify any residual solvent signals.[8][9]
-
Key ¹H NMR Chemical Shifts for TUDCA and Potential Impurities in Methanol-d4 (CD3OD) [7]
| Compound | Key Protons | Approximate Chemical Shift (ppm) |
| TUDCA | H-18 (methyl) | ~0.70 |
| H-21 (methyl) | ~0.95 | |
| Taurine CH₂ | ~3.0-3.2 and ~3.5-3.7 | |
| UDCA | H-18 (methyl) | ~0.70 |
| H-21 (methyl) | ~0.95 | |
| CDCA | H-18 (methyl) | ~0.70 |
| H-19 (methyl) | ~0.95 | |
| LCA | H-18 (methyl) | ~0.65 |
| H-21 (methyl) | ~0.93 |
Note: Chemical shifts can vary slightly depending on concentration and exact experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Inconsistent TUDCA Bioactivity
Caption: Troubleshooting workflow for inconsistent TUDCA experimental results.
Signaling Pathway: TUDCA vs. Impurity Effects on ER Stress
Caption: Differential effects of TUDCA and impurities on ER stress pathways.
References
- 1. Unconjugated secondary bile acids activate the unfolded protein response and induce golgi fragmentation via a src-kinase-dependant mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconjugated secondary bile acids activate the unfolded protein response and induce golgi fragmentation via a src-kinase-dependant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The involvement of endoplasmic reticulum stress in bile acid-induced hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
TUDCA vs. Ursodeoxycholic Acid (UDCA): A Comparative Efficacy Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Tauroursodeoxycholic acid (TUDCA) and its parent compound, Ursodeoxycholic acid (UDCA). Both are hydrophilic bile acids with established cytoprotective properties, but emerging research suggests differences in their mechanisms and clinical effectiveness. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to inform further research and development.
At a Glance: Key Differences and Physicochemical Properties
This compound (TUDCA) is the taurine-conjugated form of Ursodeoxycholic acid (UDCA). This structural difference contributes to variations in their physicochemical properties, which may influence their biological activity. TUDCA is noted for its higher water solubility, which is believed to enhance its bioavailability compared to UDCA.[1][2][3]
Comparative Efficacy in Clinical and Preclinical Models
Cholestatic Liver Disease: Primary Biliary Cholangitis (PBC)
A key head-to-head clinical trial provides the most direct comparison of TUDCA and UDCA in a clinical setting.
Table 1: Efficacy of TUDCA vs. UDCA in Patients with Primary Biliary Cholangitis (24-Week Treatment) [4][5]
| Efficacy Endpoint | TUDCA (750 mg/day) | UDCA (750 mg/day) | p-value |
| Biochemical Response | |||
| Patients with >25% ALP reduction | 75.97% | 80.88% | 0.453 |
| Patients with >40% ALP reduction | 55.81% | 52.94% | 0.699 |
| Symptom Improvement | |||
| Patients with pruritus/scratch (baseline) | 1.43% | 1.43% | - |
| Patients with pruritus/scratch (24 weeks) | 1.43% | 10.00% | 0.023 |
| Overall symptom improvement | 48.57% | 25.58% | 0.035 |
| Adverse Events | |||
| Comparable adverse event rates | Yes | Yes | - |
ALP = Alkaline Phosphatase
The data indicates that TUDCA is as efficacious as UDCA in improving biochemical markers of PBC.[4][5] Notably, TUDCA may offer a superior benefit in alleviating symptoms such as pruritus.[4][5]
Neuroprotection
Preclinical studies suggest that TUDCA may have more potent neuroprotective effects than UDCA, potentially due to its ability to more readily cross the blood-brain barrier.[1]
Table 2: Comparative Neuroprotective Effects of TUDCA and UDCA in a Retinal Degeneration Model [6][7]
| Outcome Measure | TUDCA | UDCA | Key Finding |
| Gene Regulation | Regulated 463 genes | Regulated 31 genes | TUDCA regulated a significantly larger number of neuroprotective genes.[6][7] |
| Cell Viability (in vitro) | Significant protection | Protection (not statistically significant) | Both showed protective effects, but only TUDCA's effect was statistically significant.[6] |
| Apoptosis Reduction (ex vivo) | Significant reduction in TUNEL+ cells | Reduction (not statistically significant) | Both reduced apoptosis, with TUDCA showing a statistically significant effect.[6] |
| Microglial Activation (ex vivo) | Significant reduction | Reduction (not statistically significant) | Both reduced microglial activation, with TUDCA's effect being statistically significant.[6] |
These findings suggest that TUDCA's broader impact on gene expression may translate to more robust neuroprotective outcomes in experimental models.[6][7]
Experimental Protocols
Clinical Trial Protocol: TUDCA vs. UDCA in Primary Biliary Cholangitis
This protocol is based on a multicenter, randomized, double-blind, parallel-group clinical trial.[5]
-
Objective: To compare the efficacy and safety of TUDCA and UDCA in patients with PBC.
-
Study Population: 199 patients diagnosed with PBC.
-
Inclusion Criteria: Diagnosis of PBC based on established clinical and laboratory criteria.
-
Exclusion Criteria: Presence of other liver diseases, pregnancy, or use of other investigational drugs.
-
Treatment Arms:
-
TUDCA group: 250 mg TUDCA three times daily + UDCA placebo.
-
UDCA group: 250 mg UDCA three times daily + TUDCA placebo.
-
-
Duration: 24 weeks.
-
Primary Endpoint: Percentage of patients achieving a serum alkaline phosphatase (ALP) reduction of more than 25% from baseline.
-
Secondary Endpoints: Percentage of patients with a >40% reduction in ALP, changes in other liver function tests (e.g., AST, total bilirubin), and assessment of clinical symptoms.
-
Data Analysis: Statistical comparison of the primary and secondary endpoints between the two treatment groups.
Preclinical Experimental Protocol: Neuroprotection in a Retinal Degeneration Model
This protocol is a generalized representation based on comparative in vitro and ex vivo studies.[6][7]
-
Objective: To compare the neuroprotective effects of TUDCA and UDCA on retinal cells.
-
In Vitro Model:
-
Cell line: Human cone-like cell line (e.g., WERI-Rb-1).
-
Insult: Exposure to a toxic agent (e.g., albumin) to induce cell death.
-
Treatment: Pre-treatment with TUDCA or UDCA at a specified concentration (e.g., 1 µM).
-
Assays: Cell viability assays (e.g., MTT) and lactate dehydrogenase (LDH) release assays to quantify cell death.
-
-
Ex Vivo Model:
-
Tissue: Retinal explants from rats.
-
Insult: Exposure to a toxic agent (e.g., albumin).
-
Treatment: Co-treatment with TUDCA or UDCA.
-
Assays: Western blotting for apoptosis markers (e.g., cleaved caspase-3), TUNEL staining for apoptotic cells, and immunohistochemistry for microglial activation markers (e.g., Iba1).
-
-
Gene Expression Analysis:
-
RNA sequencing of retinal explants to identify differentially regulated genes between TUDCA and UDCA treatment groups.
-
-
Data Analysis: Statistical comparison of cell viability, apoptosis markers, and gene expression profiles between the treatment groups.
Signaling Pathways and Mechanisms of Action
Both TUDCA and UDCA exert their cytoprotective effects through the modulation of key signaling pathways involved in apoptosis and cellular stress.
Anti-Apoptotic Mechanisms
TUDCA and UDCA inhibit apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They also mitigate endoplasmic reticulum (ER) stress-induced apoptosis.
Caption: Anti-apoptotic signaling pathways modulated by TUDCA and UDCA.
TUDCA-Specific Signaling in Hepatocytes
In hepatocytes, TUDCA is transported into the cell and can activate intracellular signaling cascades that promote cell survival and enhance bile flow.
Caption: TUDCA-mediated intracellular signaling in hepatocytes.
Experimental and Clinical Workflows
Generalized Workflow for Comparative Clinical Trials
The following diagram illustrates a typical workflow for a randomized controlled trial comparing TUDCA and UDCA.
References
- 1. qnwellness.com [qnwellness.com]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. News - What Is The Difference Between TUDCA And UDCA ? [ngherb.com]
- 4. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative analysis of TUDCA and other chemical chaperones in reducing ER stress
A Comparative Analysis of TUDCA and Other Chemical Chaperones in Mitigating Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations to its function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring homeostasis. However, prolonged or severe ER stress can lead to cellular dysfunction and apoptosis, implicating it in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Chemical chaperones are small molecules that can help alleviate ER stress by facilitating protein folding and reducing the load of misfolded proteins. This guide provides a comparative analysis of Tauroursodeoxycholic acid (TUDCA) and other prominent chemical chaperones, with a focus on their efficacy, mechanisms of action, and supporting experimental data.
Overview of Key Chemical Chaperones
This compound (TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective effects by acting as a chemical chaperone.[1][2] It is known to stabilize protein conformation, improve the folding capacity of the ER, and inhibit apoptosis.[3][4] Its therapeutic potential is being explored for a range of conditions associated with ER stress.[1]
4-Phenylbutyric acid (4-PBA) is a low-molecular-weight fatty acid that also functions as a chemical chaperone.[5] It is approved for clinical use in urea cycle disorders and has been shown to alleviate ER stress by interacting with the exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and promoting proper folding.[5][6]
Other molecules such as glycerol and dimethyl sulfoxide (DMSO) have also been reported to act as chemical chaperones, although they are often used in experimental settings and their mechanisms are less specific.[3][7]
Comparative Efficacy in Reducing ER Stress
Direct comparisons between TUDCA and 4-PBA have revealed differences in their efficacy and mechanisms of action. Several studies have highlighted TUDCA's superior ability to mitigate protein aggregation and protect against cell death under ER stress conditions.[8][9]
| Chemical Chaperone | Model System | ER Stress Inducer | Key Findings | Reference |
| TUDCA | HepG2 Cells | Tunicamycin | More effective than 4-PBA in mitigating stress-induced protein aggregation in vitro. Unlike 4-PBA, TUDCA did not decrease cell viability and effectively mitigated tunicamycin-induced cell death. | [8][10] |
| 4-PBA | HepG2 Cells | Tunicamycin | Less effective than TUDCA in preventing protein aggregation. At certain concentrations, 4-PBA was found to reduce cell viability. | [8][10] |
| TUDCA | ob/ob mice (model of type 2 diabetes) | Obesity-induced | Alleviated ER stress, leading to improved glucose homeostasis and insulin sensitivity. | [3] |
| 4-PBA | ob/ob mice (model of type 2 diabetes) | Obesity-induced | Also demonstrated the ability to reduce ER stress and improve metabolic parameters in this model. | [3] |
| TUDCA | Mouse model of epilepsy (PTZ-kindling) | Pentylenetetrazole (PTZ) | Suppressed the expression of ER stress markers (ATF4, ATF6) and downstream apoptotic proteins (Cleaved-Caspase3, Caspase12). | [11] |
| 4-PBA | Mouse model of epilepsy (PTZ-kindling) | Pentylenetetrazole (PTZ) | Showed similar protective effects to TUDCA in suppressing ER stress and apoptosis in the epileptic brain. | [11] |
| Ursodeoxycholic acid (UDCA) | db/db mice (model of diabetic nephropathy) | Diabetes-induced | Markedly decreased urinary albuminuria and attenuated mesangial expansion by inhibiting ER stress markers. | [12] |
| 4-PBA | db/db mice (model of diabetic nephropathy) | Diabetes-induced | Showed comparable beneficial effects to UDCA in this model of diabetic kidney disease. | [12] |
Mechanisms of Action and Signaling Pathways
ER stress activates three primary signaling branches of the UPR: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[13][14] Chemical chaperones can modulate these pathways to restore cellular homeostasis.
Both TUDCA and 4-PBA have been shown to suppress the activation of the PERK pathway, as evidenced by reduced phosphorylation of PERK and its downstream target, eIF2α (eukaryotic initiation factor 2α).[3][8] This leads to a decrease in the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[8] Studies have also indicated that both chaperones can reduce the IRE1α-mediated splicing of XBP1 (X-box binding protein 1) mRNA, a key step in the activation of this UPR branch.[3]
Interestingly, some studies suggest that TUDCA and 4-PBA may have differential effects on the UPR pathways. For instance, one study in HepG2 cells reported that TUDCA activates PERK, leading to eIF2α phosphorylation and subsequent ATF4 expression, while 4-PBA-induced eIF2α phosphorylation was PERK-independent and resulted in lower ATF4 expression.[8]
Caption: The Unfolded Protein Response (UPR) signaling pathways and points of intervention by chemical chaperones.
Experimental Protocols
The assessment of ER stress and the efficacy of chemical chaperones typically involves a combination of molecular and cellular biology techniques.[15][16]
1. Induction of ER Stress in Cell Culture
-
Cell Lines: Human hepatoma (HepG2), human embryonic kidney (HEK293), or other relevant cell lines.
-
Inducers:
-
Treatment: Cells are pre-treated with the chemical chaperone (e.g., TUDCA 1 mM, 4-PBA 5 mM) for a specified time before the addition of the ER stress inducer.
2. Western Blot Analysis of UPR Markers
-
Objective: To quantify the protein levels of key UPR markers.[17]
-
Procedure:
-
Prepare total cell lysates from treated and control cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
BiP/GRP78 (an ER chaperone upregulated during ER stress)
-
Phospho-PERK (activated form of PERK)
-
Total PERK
-
Phospho-eIF2α (downstream target of PERK)
-
Total eIF2α
-
ATF4
-
CHOP
-
Cleaved Caspase-3/12 (markers of apoptosis)
-
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Quantitative Real-Time PCR (qPCR) for UPR Target Genes
-
Objective: To measure the mRNA expression levels of UPR target genes.[15]
-
Procedure:
-
Isolate total RNA from cells using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform qPCR using primers for genes such as BiP, CHOP, ATF4, and spliced XBP1.
-
Normalize expression levels to a housekeeping gene (e.g., ACTB or GAPDH).
-
4. XBP1 mRNA Splicing Assay
-
Objective: To assess the activation of the IRE1α pathway.[16]
-
Procedure:
-
Perform RT-PCR on isolated RNA with primers flanking the 26-nucleotide intron in XBP1 mRNA.
-
Separate the PCR products on a high-resolution agarose gel.
-
Unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands, allowing for the quantification of splicing.
-
5. Cell Viability and Apoptosis Assays
-
Objective: To determine the cytoprotective effects of chemical chaperones.
-
Procedures:
-
MTT Assay: Measures cell metabolic activity as an indicator of viability.[18]
-
TUNEL Staining or Annexin V/Propidium Iodide Staining: Detects apoptotic cells by flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3).
-
Caption: A typical experimental workflow for comparing chemical chaperones in reducing ER stress.
Conclusion
Both TUDCA and 4-PBA are effective chemical chaperones that can alleviate ER stress by modulating the UPR signaling pathways. While both have shown therapeutic promise in various disease models, comparative studies suggest that TUDCA may offer superior efficacy in preventing protein aggregation and protecting against cell death in certain contexts.[8][10] The choice of chemical chaperone may depend on the specific cell type, the nature of the ER stress, and the desired therapeutic outcome. Further research, including well-controlled clinical trials, is necessary to fully elucidate their therapeutic potential and to determine their optimal applications in human diseases.
References
- 1. examine.com [examine.com]
- 2. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Chaperones Reduce ER Stress and Restore Glucose Homeostasis in a Mouse Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can endoplasmic reticulum stress observed in the PTZ-kindling model seizures be prevented with TUDCA and 4-PBA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid and 4-phenylbutyrate prevent endoplasmic reticulum stress-induced podocyte apoptosis in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Anti-Apoptotic Effects of TUDCA Using TUNEL Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its potent cytoprotective and anti-apoptotic properties across a wide range of preclinical disease models. Its ability to mitigate programmed cell death is a key mechanism underlying its therapeutic potential in neurodegenerative diseases, liver disorders, and other conditions associated with cellular stress. This guide provides a comparative overview of TUDCA's anti-apoptotic efficacy, validated by the gold-standard TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) staining method. We present quantitative data from various studies, a detailed experimental protocol for TUNEL staining, and visualizations of the key signaling pathways involved.
TUDCA's Anti-Apoptotic Efficacy: A Quantitative Comparison
The following table summarizes the anti-apoptotic effects of TUDCA as measured by TUNEL staining in different experimental models. The data consistently demonstrates TUDCA's ability to significantly reduce the percentage of apoptotic cells under various stress conditions.
| Experimental Model | Stress Inducer | Treatment | % Reduction in TUNEL-Positive Cells (Approx.) | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | Tunicamycin | TUDCA Pretreatment | ~60% | [1] |
| Rat Model of Hemorrhagic Stroke | Collagenase Injection | TUDCA (100 mg/kg) | ~65% | |
| Mouse Model of Huntington's Disease (Tg) | 3-NP | TUDCA | Significant reduction in TUNEL-positive cells | [2] |
| Rat Retinal Detachment Model | Albumin | TUDCA | Statistically significant reduction | [3] |
| Mouse Model of Hepatocellular Carcinoma | Diethylnitrosamine (DEN) | TUDCA | Significant decrease in TUNEL-positive index | [4] |
Experimental Protocol: TUNEL Staining for Apoptosis Detection
This protocol provides a detailed methodology for performing TUNEL staining on cultured cells or tissue sections to validate the anti-apoptotic effects of TUDCA. This method is synthesized from various established protocols.[5][6][7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides (e.g., Br-dUTP, FITC-dUTP), and reaction buffer)
-
DNase I (for positive control)
-
Nuclease-free water
-
DAPI or other nuclear counterstain
-
Mounting Medium
-
Humidified chamber
Procedure:
-
Sample Preparation and Fixation:
-
Adherent Cells: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[5]
-
Tissue Sections (Paraffin-Embedded): Deparaffinize sections and rehydrate through a graded ethanol series. Perform antigen retrieval if necessary.[6]
-
Frozen Tissue Sections: Fix with 4% PFA for 15-30 minutes.
-
-
Permeabilization:
-
Wash the fixed samples with PBS.
-
Incubate with permeabilization solution (e.g., 0.1% Triton X-100) for 5-15 minutes on ice for cultured cells or a stronger treatment like Proteinase K for tissue sections.[5][6] This step is crucial for allowing the TdT enzyme to access the nucleus.
-
Rinse thoroughly with PBS.
-
-
Controls:
-
Positive Control: Treat a separate sample with DNase I (1 µg/mL) for 15-30 minutes to induce DNA fragmentation in all cells.[5]
-
Negative Control: Prepare a sample that will undergo the entire staining procedure but without the addition of the TdT enzyme. This control helps to identify any non-specific staining.[5]
-
-
TUNEL Reaction:
-
(Optional) Incubate the samples with an equilibration buffer provided in some kits for about 10 minutes.
-
Prepare the TUNEL reaction mixture by combining the TdT enzyme, labeled nucleotides, and reaction buffer according to the manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the samples, ensuring complete coverage.
-
Incubate for 60 minutes at 37°C in a humidified chamber to prevent drying.[5]
-
-
Detection and Visualization:
-
Stop the reaction by washing the samples with PBS.
-
If using an indirect detection method (e.g., Br-dUTP), incubate with a fluorescently labeled antibody against the incorporated nucleotide.
-
Counterstain the nuclei with a dye like DAPI to visualize all cells.
-
Mount the samples with an appropriate mounting medium.
-
Visualize the stained samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
-
Quantification:
-
Capture images from multiple random fields for each experimental group.
-
Quantify the percentage of TUNEL-positive cells by dividing the number of fluorescent nuclei by the total number of DAPI-stained nuclei and multiplying by 100.
-
Visualizing TUDCA's Mechanism of Action
To understand how TUDCA prevents apoptosis, it is essential to visualize the key signaling pathways it modulates. The following diagrams, created using the DOT language, illustrate the experimental workflow for validating TUDCA's effects and its intricate anti-apoptotic signaling network.
Caption: Experimental workflow for validating TUDCA's anti-apoptotic effects.
Caption: TUDCA's key anti-apoptotic signaling pathways.
Concluding Remarks
The evidence presented in this guide strongly supports the potent anti-apoptotic effects of TUDCA across various models of cellular stress. The TUNEL staining assay serves as a reliable and quantifiable method to validate these protective effects. TUDCA exerts its anti-apoptotic action through a multi-faceted mechanism involving the inhibition of the mitochondrial and ER stress-mediated apoptotic pathways.[2][4][8] For researchers and drug development professionals, TUDCA represents a promising therapeutic agent for a multitude of diseases with an underlying apoptotic component. The provided experimental protocol and pathway diagrams offer a foundational framework for further investigation into the cytoprotective properties of this remarkable molecule.
References
- 1. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected Uses of Urso- and this compound in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. oncotarget.com [oncotarget.com]
- 5. clyte.tech [clyte.tech]
- 6. sinobiological.com [sinobiological.com]
- 7. biotna.net [biotna.net]
- 8. mdpi.com [mdpi.com]
TUDCA vs. 4-Phenylbutyric Acid (4-PBA): A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Tauroursodeoxycholic acid (TUDCA) and 4-phenylbutyric acid (4-PBA) are two chemical chaperones that have garnered significant interest for their neuroprotective properties. Both molecules have shown promise in preclinical and clinical studies for a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and Huntington's disease. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanisms of Neuroprotection
Both TUDCA and 4-PBA exert their neuroprotective effects through multiple mechanisms, with a significant overlap in their action on the endoplasmic reticulum (ER) stress response. However, they also possess distinct modes of action.
This compound (TUDCA) is a hydrophilic bile acid that acts as a potent anti-apoptotic and anti-inflammatory agent. Its primary neuroprotective mechanisms include:
-
Inhibition of Apoptosis: TUDCA inhibits the mitochondrial pathway of apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria[1]. It has been shown to reduce caspase-3 activity, a key executioner of apoptosis[1].
-
Attenuation of Endoplasmic Reticulum (ER) Stress: As a chemical chaperone, TUDCA helps to alleviate ER stress by improving protein folding capacity and downregulating key markers of the unfolded protein response (UPR), such as C/EBP homologous protein (CHOP) and spliced X-box binding protein-1 (XBP1)[1].
-
Reduction of Oxidative Stress: TUDCA enhances the antioxidant capacity of neuronal cells by decreasing the production of reactive oxygen species (ROS) and upregulating antioxidant genes[1][2].
-
Anti-inflammatory Effects: TUDCA can suppress neuroinflammation by inhibiting the activation of NF-κB, a key regulator of inflammatory responses[3].
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid that functions as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor. Its neuroprotective actions are attributed to:
-
Chemical Chaperone Activity: Similar to TUDCA, 4-PBA alleviates ER stress by assisting in protein folding and reducing the accumulation of misfolded proteins[4].
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, 4-PBA can modulate gene expression, leading to the upregulation of neuroprotective proteins and the downregulation of pro-inflammatory and pro-apoptotic genes.
-
Anti-inflammatory and Antioxidant Effects: 4-PBA has been shown to suppress the production of pro-inflammatory molecules and reactive oxygen species (ROS) in activated glial cells[5].
-
Ammonia Scavenging: In the context of certain metabolic disorders, 4-PBA's ability to scavenge ammonia can also contribute to its neuroprotective effects.
Comparative Experimental Data
Direct head-to-head comparative studies of TUDCA and 4-PBA in neurodegenerative disease models are limited. However, some studies provide valuable insights into their relative efficacy in specific cellular processes.
In Vitro Comparison of Chaperone Activity and Cytotoxicity
A study directly compared the efficacy of TUDCA and 4-PBA in mitigating protein aggregation and protecting against cell death in a non-neuronal cell line (HepG2).
| Parameter | TUDCA | 4-PBA | Cell Model | Stressor | Reference |
| Protein Aggregation Mitigation | More efficient in preventing heat and DTT-induced BSA aggregation | Less efficient than TUDCA | N/A (in vitro) | Heat, DTT | [6] |
| Cell Viability | Cytoprotective, did not decrease cell viability | Reduced cell viability at higher concentrations | HepG2 | Tunicamycin, UV | [6] |
| Apoptosis (PARP cleavage) | Mitigated tunicamycin, UV, and PBA-induced PARP cleavage | Promoted PARP cleavage | HepG2 | Tunicamycin, UV | [6] |
Neuroprotection in Disease Models (Individual Compound Data)
The following tables summarize quantitative data from separate studies on the neuroprotective effects of TUDCA and 4-PBA in various neurodegenerative disease models. It is important to note that these are not direct comparisons, and experimental conditions may vary.
Table 1: Neuroprotective Effects of TUDCA in Preclinical Models
| Disease Model | Key Outcome Measure | Quantitative Result | Reference |
| Parkinson's Disease (MPTP mouse model) | Dopaminergic neuron survival | Significant protection against MPTP-induced neuronal loss | [7][8] |
| Motor function | Significant improvement in motor performance | [9] | |
| Huntington's Disease (R6/2 transgenic mouse) | Striatal atrophy | Significant reduction in striatal atrophy | [10] |
| Apoptosis | Decreased striatal apoptosis | [10] | |
| Alzheimer's Disease (APP/PS1 mouse model) | Amyloid-β deposition | Significant reduction in hippocampal and prefrontal amyloid deposition | [11][12] |
| Cognitive function | Prevention of spatial, recognition, and contextual memory defects | [11] | |
| ALS (in vitro) | Neuronal survival | Enhanced survival of motor neurons | [13] |
Table 2: Neuroprotective Effects of 4-PBA in Preclinical Models
| Disease Model | Key Outcome Measure | Quantitative Result | Reference |
| Parkinson's Disease (MPTP mouse model) | Dopaminergic neuron survival | Significant protection of dopaminergic neurons | [5] |
| Motor function | Improved motor functions | [5] | |
| Huntington's Disease (N171-82Q transgenic mouse) | Survival | Significantly extended survival | [5] |
| Alzheimer's Disease (Tg2576 mouse model) | Tau phosphorylation | Decreased tau phosphorylation | [5] |
| Neuronal loss | Prevented neuronal loss in the hippocampus | [5] | |
| ALS (G93A transgenic mouse) | Survival | Significantly extended survival | [5] |
Synergistic Effects: The Case of AMX0035
The combination of sodium phenylbutyrate and taurursodiol (the sodium salt of TUDCA), known as AMX0035 (Relyvrio™), has been investigated in clinical trials for ALS. Preclinical data suggests a synergistic effect, where the combination is more effective than either compound alone in modulating genes and metabolites relevant to ALS pathology[14]. This synergy is thought to arise from the simultaneous targeting of ER stress and mitochondrial dysfunction[14][15].
Experimental Protocols
Assessment of Apoptosis via TUNEL Assay
Objective: To quantify apoptotic cell death in neuronal cultures.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density and treat with the desired concentrations of TUDCA, 4-PBA, or a neurotoxic agent.
-
Fixation: After the treatment period, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection:
-
For fluorescently labeled dUTPs, proceed to counterstaining.
-
For BrdUTP, incubate with a fluorescently-labeled anti-BrdU antibody.
-
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating DNA fragmentation) will exhibit fluorescence. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
Analysis of Protein Expression by Western Blot
Objective: To measure the levels of specific proteins involved in neuroprotective signaling pathways (e.g., Bax, Bcl-2, CHOP, GRP78).
Methodology:
-
Protein Extraction: Lyse treated and control neuronal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Quantification: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Signaling Pathways in Neuroprotection
Experimental Workflow for In Vitro Neuroprotection Assay
Conclusion
Both TUDCA and 4-PBA demonstrate significant neuroprotective potential through their actions as chemical chaperones and their ability to modulate key cellular pathways involved in neurodegeneration. While direct comparative data in relevant neurodegenerative models is scarce, the available evidence suggests that both compounds are effective in mitigating cellular stress and promoting neuronal survival.
The synergistic effects observed with the combination therapy AMX0035 highlight the potential benefit of targeting multiple pathways simultaneously. Future head-to-head comparative studies are warranted to delineate the specific advantages of each compound and to guide the development of more effective therapeutic strategies for neurodegenerative diseases. Researchers should consider the specific pathological mechanisms of the disease model under investigation when selecting between or combining these promising neuroprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a potential therapeutic tool in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound Improves Motor Symptoms in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Diet-Induced and Age-Related Peripheral Endoplasmic Reticulum Stress and Cerebral Amyloid Pathology in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 15. Amylyx Pharmaceuticals Announces Formal Intention to Remove RELYVRIO®/ALBRIOZA™ from the Market; Provides Updates on Access to Therapy, Pipeline, Corporate Restructuring, and Strategy | Amylyx [amylyx.com]
TUDCA's Antioxidant Power: A Comparative Analysis with Other Bile Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antioxidant Capacities of Tauroursodeoxycholic Acid (TUDCA) and Other Key Bile Acids, Supported by Experimental Evidence.
The landscape of bile acid research is increasingly focused on their roles beyond digestion, particularly their influence on cellular stress and antioxidant pathways. This compound (TUDCA), a hydrophilic bile acid, has garnered significant attention for its cytoprotective and antioxidant properties. This guide provides a comparative analysis of TUDCA's antioxidant capacity against other primary and secondary bile acids, offering a valuable resource for researchers in drug discovery and development.
Unveiling the Antioxidant Spectrum of Bile Acids
Bile acids exhibit a fascinating dichotomy in their relationship with oxidative stress, largely governed by their hydrophobicity. While hydrophilic bile acids like TUDCA and its precursor, ursodeoxycholic acid (UDCA), generally demonstrate antioxidant and protective effects, their more hydrophobic counterparts can induce oxidative stress and cellular damage.
Key Findings from In Vitro Studies
A study directly comparing the antioxidant activity of TUDCA and UDCA revealed that in a Fenton reaction-induced lipid peroxidation model, TUDCA significantly decreased the rate of oxygen consumption by nearly 25%. In the same study, while TUDCA was not an efficient direct quencher of singlet oxygen, it demonstrated substantial antioxidant activity in a lipid environment.[1] This suggests that TUDCA's antioxidant prowess is particularly relevant in protecting cell membranes from lipid peroxidation.
Conversely, hydrophobic bile acids such as deoxycholic acid (DCA) and lithocholic acid (LCA) have been shown to be cytotoxic by disrupting cellular membranes and impairing mitochondrial function, which can lead to an increase in reactive oxygen species (ROS) production.[2][3][4] This pro-oxidant activity is a critical consideration in understanding the pathophysiology of cholestatic liver diseases where the accumulation of hydrophobic bile acids contributes to liver damage.
Comparative Data on Bile Acid Antioxidant/Pro-Oxidant Properties
The following table summarizes the known effects of various bile acids on oxidative stress, drawing a clear distinction between the protective nature of hydrophilic bile acids and the damaging potential of their hydrophobic relatives.
| Bile Acid | Type | Hydrophobicity | Effect on ROS Production | Lipid Peroxidation | Nrf2 Pathway Modulation |
| TUDCA | Conjugated Primary | Hydrophilic | Reduces ROS | Inhibits | Activates |
| UDCA | Secondary | Hydrophilic | Reduces ROS | Inhibits | Activates |
| CA | Primary | Intermediate | Can be pro-oxidant | Can promote | Less defined |
| CDCA | Primary | Hydrophobic | Induces ROS | Promotes | Can be inhibitory |
| DCA | Secondary | Hydrophobic | Induces ROS | Promotes | Inhibitory |
| LCA | Secondary | Very Hydrophobic | Induces ROS | Promotes | Inhibits |
Delving into the Mechanisms: The Nrf2 Signaling Pathway
A crucial mechanism underlying the antioxidant effects of TUDCA and UDCA is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5][6] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx).
In stark contrast, the hydrophobic bile acid lithocholic acid (LCA) has been shown to inhibit the Nrf2 pathway in certain cancer cells, thereby potentially increasing oxidative stress. This opposing effect on a key antioxidant pathway underscores the fundamental differences in the biological activities of hydrophilic versus hydrophobic bile acids.
Experimental Methodologies
To provide a framework for the comparative assessment of bile acid antioxidant capacity, detailed protocols for relevant assays are essential.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for quantifying intracellular ROS levels in response to bile acid treatment, using a fluorescent probe.
Objective: To measure the pro-oxidant or antioxidant effect of different bile acids on intracellular ROS production in a cell-based assay.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Bile acids of interest (TUDCA, UDCA, CA, CDCA, DCA, LCA)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Bile Acid Treatment: Prepare stock solutions of each bile acid in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing the different bile acids. Include a vehicle control (medium with solvent only). Incubate for a predetermined time (e.g., 24 hours).
-
Loading with H2DCFDA: After incubation, wash the cells twice with warm PBS. Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation with the probe, wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence levels in the bile acid-treated wells to the vehicle control. An increase in fluorescence indicates a pro-oxidant effect, while a decrease suggests an antioxidant effect.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol provides a general method for assessing the direct radical scavenging activity of bile acids in a cell-free system.
Objective: To determine the ability of different bile acids to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Bile acids of interest
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of each bile acid in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each bile acid dilution to a fixed volume of the DPPH solution. Include a control with methanol instead of the bile acid solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the bile acid required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion
The antioxidant capacity of bile acids is intricately linked to their molecular structure, specifically their hydrophobicity. TUDCA stands out as a promising antioxidant agent, particularly in the context of protecting against lipid peroxidation and activating the protective Nrf2 pathway. In contrast, hydrophobic bile acids can act as pro-oxidants, contributing to cellular damage. This comparative guide underscores the importance of considering the specific bile acid and the biological context when evaluating their effects on oxidative stress, providing a critical resource for the development of novel therapeutics targeting oxidative stress-related diseases.
References
- 1. Lithocholic Acid’s Ionic Compounds as Promising Antitumor Agents: Synthesis and Evaluation of the Production of Reactive Oxygen Species (ROS) in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-Dependent Effects in the Physiopathological Role of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids: antioxidants or enhancers of peroxidation depending on lipid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithocholic Acid, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
TUDCA vs. Taurine for Neurodegenerative Diseases: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Tauroursodeoxycholic acid (TUDCA) and taurine in the context of neurodegenerative diseases. The following sections present a synthesis of preclinical and clinical data, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
Both TUDCA and taurine have demonstrated significant neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS). Their therapeutic potential stems from their ability to mitigate common pathological cascades such as apoptosis, oxidative stress, and neuroinflammation. While direct comparative studies are limited, this guide consolidates available data to facilitate a scientific evaluation of their respective and comparative efficacies.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from key preclinical and clinical studies on TUDCA and taurine across different neurodegenerative diseases.
Table 1: Efficacy in Alzheimer's Disease Models
| Compound | Animal Model | Dosage & Administration | Key Quantitative Outcomes | Reference |
| TUDCA | APP/PS1 Mice | 0.4% TUDCA in diet for 6 months | Prevented spatial, recognition, and contextual memory defects. Reduced hippocampal and prefrontal amyloid deposition. | [1] |
| TUDCA | APP/PS1 Mice | 500 mg/kg, i.p., every 3 days for 3 months | Significantly decreased Aβ40 and Aβ42 deposition in the frontal cortex and hippocampus. | |
| TUDCA | Streptozotocin-induced AD mice | 300 mg/kg/day for 10 days | Improved glucose tolerance and insulin sensitivity, reduced neuroinflammation, and decreased amyloid oligomer protein content in the hippocampus. | [2][3] |
| Taurine | APP/PS1 Mice | 1000 mg/kg/day in drinking water for 6 weeks | Improved behavioral performance in Y-maze and passive avoidance tests. No significant change in amyloid-beta plaque concentration. | [4] |
| Taurine | Senescence-accelerated mice | Not specified | Significantly reduced the number of activated microglia and levels of phospho-tau and Aβ deposits in the hippocampus and cortex. | [5] |
Table 2: Efficacy in Parkinson's Disease Models
| Compound | Animal Model | Dosage & Administration | Key Quantitative Outcomes | Reference |
| TUDCA | MPTP Mouse Model | Pre- or post-treatment | Significantly reduced swimming latency, improved gait quality, and decreased foot dragging. Prevented MPTP-induced decrease of dopaminergic fibers and ATP levels. | [6][7] |
| TUDCA | Chronic MPTP Mouse Model | Pre-treatment | Protected against dopaminergic neuronal damage, prevented microglial and astroglial activation, and inhibited α-synuclein aggregation. | [8][9] |
| Taurine | Paraquat and Maneb-induced Mouse Model | Not specified | Significantly ameliorated progressive dopaminergic neurodegeneration and motor deficits. Attenuated the aggregation of α-synuclein. | [10] |
| Taurine | Rotenone-induced PD mice | Not specified | Alleviated oxidative stress, neuroinflammation, and hippocampal neurodegeneration. | [11] |
Table 3: Efficacy in Huntington's Disease Models
| Compound | Animal Model | Dosage & Administration | Key Quantitative Outcomes | Reference |
| TUDCA | R6/2 Transgenic Mouse Model | Treatment from 6 weeks of age | Reduced striatal atrophy, decreased striatal apoptosis by ~69% (from 16.1% to 5.0% TUNEL-positive cells), and improved locomotor and sensorimotor deficits. | [12][13] |
| Taurine | 3-Nitropropionic Acid (3-NP)-induced Rat Model | 200 mg/kg daily for 3 days (pre-treatment) | Reversed locomotor hypoactivity and caused an approximate 2-fold increase in GABA concentration. Reduced striatal malondialdehyde and elevated glutathione levels. | [14][15] |
Table 4: Efficacy in Amyotrophic Lateral Sclerosis (ALS)
| Compound | Study Type | Dosage & Administration | Key Quantitative Outcomes | Reference |
| TUDCA | Phase II Clinical Trial (NCT00877604) | 2 g/day for 1 year (add-on to riluzole) | Higher proportion of responders (87% vs 43% placebo) based on a ≥15% improvement in ALSFRS-R slope. Slower progression in the TUDCA group (p < 0.01). | [16] |
| TUDCA | Phase III Clinical Trial (TUDCA-ALS) | Not specified | Did not meet the primary endpoint of slowing disease progression as measured by the ALSFRS-R scale after 18 months. | [17] |
Experimental Protocols
TUDCA Administration in APP/PS1 Mouse Model of Alzheimer's Disease
-
Animal Model: APP/PS1 double-transgenic mice.
-
Method 1: Intraperitoneal Injection
-
TUDCA Preparation: Dissolve TUDCA sodium salt in sterile phosphate-buffered saline (PBS).
-
Dosage and Administration: 500 mg/kg body weight administered via intraperitoneal (i.p.) injection every three days for a duration of three months.
-
Control Group: Administered an equivalent volume of sterile PBS.
-
Outcome Measures: Quantification of Aβ40 and Aβ42 levels in the frontal cortex and hippocampus using immunohistochemistry and ELISA.[18]
-
-
Method 2: Oral Administration via Diet
-
Diet Preparation: Mix TUDCA sodium salt into standard laboratory chow to a final concentration of 0.4% (w/w).
-
Administration: Provide the TUDCA-containing diet ad libitum for six months.
-
Control Group: Provided an identical diet without TUDCA.
-
Outcome Measures: Assessment of memory deficits, glial activation, neuronal integrity, and Aβ deposition.[1][18]
-
Taurine Administration in 3-Nitropropionic Acid (3-NP) Rat Model of Huntington's Disease
-
Animal Model: Male Wistar rats.
-
Induction of Huntington's Phenotype: Administration of 3-NP.
-
Taurine Administration:
-
Dosage and Administration: 200 mg/kg body weight daily for three consecutive days prior to 3-NP administration.
-
Route: Intraperitoneal injection.
-
-
Outcome Measures:
Signaling Pathways and Mechanisms of Action
TUDCA's Neuroprotective Signaling Pathways
TUDCA exerts its neuroprotective effects through multiple mechanisms, primarily centered on mitigating cellular stress and apoptosis.
Caption: TUDCA's multifaceted neuroprotective mechanisms.
Taurine's Neuroprotective Signaling Pathways
Taurine's neuroprotective actions are largely attributed to its antioxidant, anti-inflammatory, and neuromodulatory properties.
Caption: Taurine's key neuroprotective mechanisms.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective efficacy of a compound in a mouse model of neurodegenerative disease.
Caption: Preclinical evaluation of neuroprotective compounds.
Conclusion
The available evidence strongly supports the neuroprotective potential of both TUDCA and taurine in a range of neurodegenerative diseases. TUDCA has progressed to clinical trials in ALS, demonstrating its translational potential, although recent Phase III results were disappointing. Taurine shows robust preclinical efficacy, particularly in models of Huntington's and Parkinson's disease.
For researchers and drug development professionals, the choice between these two molecules, or their potential combination, will depend on the specific disease context, the desired mechanism of action, and further head-to-head comparative studies. The data and protocols presented in this guide are intended to provide a foundation for such evaluations and to stimulate further research into these promising neuroprotective agents.
References
- 1. This compound (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental treatment prevents Alzheimer’s-associated weight gain in mice [agencia.fapesp.br]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Taurine reduces microglia activation in the brain of aged senescence-accelerated mice by increasing the level of TREM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Improves Motor Symptoms in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. This compound (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Neuroprotective effect of taurine in 3-nitropropionic acid-induced experimental animal model of Huntington's disease phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. benchchem.com [benchchem.com]
Validating TUDCA's Mechanism of Action: A Comparative Guide to CRISPR-Cas9 Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has demonstrated significant therapeutic potential across a spectrum of diseases, primarily attributed to its cytoprotective properties. Understanding the precise molecular mechanisms underpinning TUDCA's efficacy is paramount for targeted drug development and clinical application. This guide provides a comparative analysis of validating TUDCA's mechanism of action, with a primary focus on the powerful CRISPR-Cas9 gene-editing technology, while also considering alternative methodologies.
TUDCA's Multifaceted Mechanism of Action
TUDCA exerts its protective effects by modulating several key cellular signaling pathways, primarily related to cellular stress and apoptosis. Its principal mechanisms include the attenuation of endoplasmic reticulum (ER) stress and the inhibition of the mitochondrial pathway of apoptosis.
Endoplasmic Reticulum (ER) Stress Modulation: TUDCA acts as a chemical chaperone, alleviating ER stress by reducing the activation of key stress sensors such as PERK, IRE1α, and ATF6.[1][2] This, in turn, inhibits the downstream pro-apoptotic signaling cascade involving CHOP and JNK, as well as the activation of caspase-12.[3][4][5]
Mitochondrial Apoptosis Inhibition: TUDCA directly interferes with the mitochondrial apoptotic pathway. It prevents the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and the subsequent activation of effector caspases like caspase-3 and -7.[6][7][8] Furthermore, TUDCA can modulate the expression of Bcl-2 family proteins to favor cell survival.[9][10]
Activation of Pro-Survival Signaling: TUDCA has been shown to activate the Akt/protein kinase B signaling pathway, a crucial pro-survival cascade.[9][10][11] This activation leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad.[10]
Anti-inflammatory Effects: TUDCA can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[1][9]
Bile Acid Receptor Signaling: TUDCA can interact with and modulate the activity of bile acid receptors, including the G protein-coupled bile acid receptor 1 (GPBAR1) and the farnesoid X receptor (FXR).[1][12][13][14][15][16] This interaction plays a role in maintaining bile acid homeostasis and metabolic regulation.
Validating Mechanisms with CRISPR-Cas9
CRISPR-Cas9 technology offers a precise and efficient method to validate the specific components of signaling pathways involved in TUDCA's mechanism of action. By knocking out specific genes encoding for proteins within these pathways, researchers can definitively assess their role in mediating TUDCA's effects.
For instance, to validate the role of the ER stress pathway, one could use CRISPR-Cas9 to knock out genes such as PERK, IRE1α, or CHOP. If TUDCA's protective effect against an ER stress-inducing agent is diminished in these knockout cells compared to wild-type cells, it provides strong evidence for the involvement of that specific protein.
Experimental Workflow for CRISPR-Cas9 Validation
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Effect of this compound on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effect of this compound on endoplasmic reticulum stress–induced caspase‐12 activation | Semantic Scholar [semanticscholar.org]
- 6. This compound partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review: The bile acids urso- and this compound as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. pnas.org [pnas.org]
- 11. Mechanism of this compound-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial therapy with BAR502 and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial effects of UDCA and norUDCA in a rodent model of steatosis are linked to modulation of GPBAR1/FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid is a GPBAR1 agonist and resets liver/intestinal FXR signaling in a model of diet-induced dysbiosis and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
TUDCA in Preclinical Research: A Comparative Guide to Dosage and Therapeutic Outcomes
For researchers, scientists, and drug development professionals, understanding the dose-dependent efficacy of therapeutic compounds in preclinical models is paramount. This guide provides a comparative analysis of Tauroursodeoxycholic acid (TUDCA) dosage and its corresponding therapeutic outcomes across various preclinical disease models, supported by experimental data and detailed methodologies.
This compound (TUDCA), a hydrophilic bile acid, has garnered significant attention for its neuroprotective, anti-inflammatory, and anti-apoptotic properties.[1][2] Its therapeutic potential has been explored in a wide range of preclinical studies, demonstrating beneficial effects in models of neurodegenerative diseases, metabolic disorders, and other conditions. This guide synthesizes key findings from this research to aid in the design of future studies and the evaluation of TUDCA as a potential therapeutic agent.
Dosage and Therapeutic Outcomes: A Comparative Analysis
The following table summarizes the effective dosages of TUDCA and the corresponding quantitative therapeutic outcomes observed in various preclinical models. This allows for a direct comparison of dosing strategies and their efficacy across different disease contexts.
| Disease Model | Animal Model | TUDCA Dosage | Route of Administration | Duration | Key Therapeutic Outcomes |
| Alzheimer's Disease | APP/PS1 Mice | 500 mg/kg | Intraperitoneal (i.p.) | 3 months (every 3 days) | Significantly decreased Aβ deposition (Aβ40 and Aβ42) in the frontal cortex and hippocampus.[3] |
| APP/PS1 Mice | 0.4% in diet | Oral | 6 months | Attenuated Aβ production and deposition, tau pathology, glial activation, and loss of synaptic function.[3] | |
| Parkinson's Disease | MPTP Mouse Model | 50 mg/kg | Not Specified | Pre-treatment | Prevented mitochondrial dysfunction and neuronal death; hindered the activation of mitophagy.[1] |
| MPTP Mouse Model | 50 mg/kg | Not Specified | Not Specified | Prevented the decrease of dopaminergic fibers and ATP levels, and reduced neuroinflammation and motor deficits.[1] | |
| Non-alcoholic Fatty Liver Disease (NAFLD) | High-Fat Diet (HFD) Mice | Not Specified | Oral | 4 weeks (after 16 weeks of HFD) | Attenuated hepatic steatosis, inflammatory responses, obesity, and insulin resistance.[4] |
| Type 1 Diabetes | Streptozotocin (STZ)-induced Diabetic Mice | 300 mg/kg | Intraperitoneal (i.p.) | 24 days | Significantly reduced fasting glycemia and improved glucose tolerance.[5] |
| Acute Spinal Cord Injury | Rat Model | Not Specified | Not Specified | Not Specified | Improved neural damage, enhanced neuron autophagy, alleviated ER stress, and inhibited apoptosis.[6] |
| Neuroinflammation | LPS-injected Mouse Model | Not Specified | Not Specified | Not Specified | Reduced the production of nitrites by microglial cells and astrocytes by inhibiting the NF-κB pathway.[3] |
Key Signaling Pathways Modulated by TUDCA
TUDCA exerts its therapeutic effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for elucidating its mode of action and identifying potential biomarkers of response.
As illustrated, TUDCA has been shown to activate the pro-survival Akt/GSK3β pathway, which is crucial for its neuroprotective effects.[3] Furthermore, TUDCA exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[3][7] A major mechanism of TUDCA's action is its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress, thereby inhibiting the unfolded protein response (UPR) and subsequent apoptosis.[1][8]
Representative Experimental Workflow
To provide a practical context for the presented data, the following diagram outlines a typical experimental workflow for evaluating the therapeutic efficacy of TUDCA in a preclinical model of neurodegenerative disease.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future experiments, detailed methodologies for key experiments are crucial.
Alzheimer's Disease Model (APP/PS1 Mice)
-
Animal Model: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations (APP/PS1) are commonly used. These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of Alzheimer's disease pathology.[3]
-
TUDCA Administration: As described in one study, 7-month-old APP/PS1 mice were treated with TUDCA at a dose of 500 mg/kg via intraperitoneal injection every 3 days for 3 months.[3] Another paradigm involved feeding 2-month-old mice a diet containing 0.4% TUDCA for 6 months.[3]
-
Outcome Measures:
-
Aβ Deposition: Brain tissue (frontal cortex and hippocampus) is collected and analyzed for Aβ40 and Aβ42 levels using enzyme-linked immunosorbent assay (ELISA). Immunohistochemistry with anti-Aβ antibodies is used to visualize and quantify plaque burden.[3]
-
Tau Pathology: Phosphorylated tau levels are assessed by Western blotting or immunohistochemistry using phospho-specific tau antibodies.
-
Neuroinflammation: Glial activation (astrocytes and microglia) is evaluated by immunohistochemistry for markers such as GFAP and Iba1. The expression of pro-inflammatory cytokines like TNFα is quantified using real-time PCR or ELISA.[3]
-
Synaptic Integrity: Synaptic protein levels (e.g., synaptophysin) are measured by Western blotting to assess synaptic loss.
-
Cognitive Function: Spatial learning and memory are assessed using behavioral tests such as the Morris water maze.
-
Parkinson's Disease Model (MPTP Mice)
-
Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used model of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
TUDCA Administration: In some studies, mice are pre-treated with TUDCA (e.g., 50 mg/kg) before MPTP administration to assess its neuroprotective effects.[1]
-
Outcome Measures:
-
Dopaminergic Neuron Survival: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified using stereological methods.
-
Mitochondrial Function: Mitochondrial respiratory chain complex activity and ATP levels are measured in brain tissue homogenates.
-
Oxidative Stress: Levels of reactive oxygen species (ROS) and markers of oxidative damage are assessed.[1]
-
Apoptosis: Apoptotic pathways are investigated by measuring the expression of key proteins such as Bax and caspases.[1]
-
Motor Function: Motor coordination and deficits are evaluated using tests like the rotarod test and analysis of gait.[1]
-
This guide provides a foundational overview of TUDCA's dose-dependent therapeutic effects in preclinical models. For researchers investigating TUDCA, this comparative data can inform dose selection and the design of robust experimental protocols. The elucidation of its mechanisms of action further supports its potential as a multifaceted therapeutic agent for a range of complex diseases.
References
- 1. This compound: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijo.cn [ijo.cn]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bile Acid TUDCA Improves Beta-Cell Mass and Reduces Insulin Degradation in Mice With Early-Stage of Type-1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
Independent Replication of TUDCA's Efficacy in Mitigating Alzheimer's Disease Pathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tauroursodeoxycholic acid (TUDCA) and its potential alternatives in the context of Alzheimer's disease (AD) preclinical research. While direct head-to-head independent replication studies are limited, this document synthesizes available data from various preclinical models to offer an objective comparison of their effects on key pathological hallmarks of AD.
Executive Summary
This compound (TUDCA), a hydrophilic bile acid, has demonstrated significant neuroprotective effects in multiple animal models of Alzheimer's disease. Its therapeutic potential stems from its multifaceted mechanism of action, which includes alleviating endoplasmic reticulum (ER) stress, inhibiting apoptosis, reducing neuroinflammation, and modulating amyloid-β (Aβ) metabolism. This guide compares the preclinical efficacy of TUDCA with its unconjugated form, Ursodeoxycholic acid (UDCA), and another chemical chaperone, 4-phenylbutyrate (4-PBA), which has also been investigated for its neuroprotective properties in AD models.
The data presented is collated from independent studies, and it is crucial to consider the variations in experimental designs, including the specific animal models, treatment dosages, and duration of studies, when interpreting the comparative efficacy.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the quantitative data from various preclinical studies on TUDCA, UDCA, and 4-PBA, focusing on their effects on amyloid pathology, tauopathy, neuroinflammation, and cognitive function.
Table 1: Effects on Amyloid-β Pathology
| Compound | Animal Model | Dosage and Administration | Duration | Key Findings on Aβ Pathology | Reference |
| TUDCA | APP/PS1 Mice | 0.4% TUDCA-supplemented diet | 6 months | ~65% reduction in hippocampal Aβ plaque number and ~40% in the frontal cortex.[1] Significant decrease in both Aβ1-40 and Aβ1-42 levels.[2][3] | [1][2][3] |
| TUDCA | APP/PS1 Mice | 500 mg/kg, intraperitoneal injection, every 3 days | 3 months | Significant attenuation of Aβ deposition and reduced amyloidogenic processing of APP.[3] | [3] |
| UDCA | AD Patient Fibroblasts | 100 nM | 24 hours | Improved mitochondrial function, which is often impaired by Aβ.[4] | [4] |
| 4-PBA | Tg2576 Mice | Not specified | 5 weeks | No significant alteration of β-amyloid burden.[5] | [5] |
| 4-PBA | Tg2576 Mice | Chronic administration starting at 6 months of age | Not specified | Decrease in amyloid beta pathology. | [6] |
Table 2: Effects on Tau Pathology
| Compound | Animal Model | Dosage and Administration | Duration | Key Findings on Tau Pathology | Reference |
| TUDCA | APP/PS1 Mice | 500 mg/kg, intraperitoneal injection, every 3 days | 3 months | Abrogated GSK3β hyperactivity, a key kinase in tau hyperphosphorylation, leading to a ~40% decrease in p-tau levels.[1] | [1] |
| UDCA | 3xTg-AD Mice | Not specified in available abstracts | Not specified | Limited direct evidence in AD models, but known to modulate pathways involved in tau phosphorylation. | |
| 4-PBA | AD Mouse Model | Not specified | Not specified | Decreased phosphorylated form of tau, likely through inhibition of GSK3β.[5] | [5] |
Table 3: Effects on Neuroinflammation
| Compound | Animal Model | Dosage and Administration | Duration | Key Findings on Neuroinflammation | Reference |
| TUDCA | APP/PS1 Mice | 0.4% TUDCA-supplemented diet | 6 months | Reduced glial activation.[2] | [2] |
| TUDCA | Streptozotocin-induced AD Mice | 300 mg/kg/day, intraperitoneal injection | 10 days | Reduced neuroinflammation.[7] | [7] |
| UDCA | In vitro models | Not applicable | Not applicable | Inhibits the production of pro-inflammatory cytokines. | [6] |
| 4-PBA | Tg2576 Mice | Chronic administration | Not specified | Reduced inflammation, as indicated by decreased GFAP. | [6] |
Table 4: Effects on Cognitive Function
| Compound | Animal Model | Dosage and Administration | Duration | Key Findings on Cognitive Function | Reference |
| TUDCA | APP/PS1 Mice | 0.4% TUDCA-supplemented diet | 6 months | Markedly ameliorated memory deficits.[2] | [2] |
| TUDCA | Streptozotocin-induced AD Mice | 300 mg/kg/day, intraperitoneal injection | 10 days | Improved performance in memory tests.[7] | [7] |
| UDCA | Not specified in available abstracts | Not specified | Not specified | Limited direct evidence in AD models. | |
| 4-PBA | AD Mouse Model | Not specified | Not specified | Reversed spatial learning and memory deficits.[5] | [5] |
| 4-PBA | Tg2576 Mice | Chronic administration | Not specified | Prevents age-related memory deficits. | [6] |
Experimental Protocols
TUDCA Administration in APP/PS1 Mice
-
Animal Model: APP/PS1 double-transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.[2][3]
-
Treatment Regimen:
-
Oral Administration: 0.4% TUDCA (w/w) incorporated into standard chow, provided ad libitum for 6 months, starting from 2 months of age.[2][8]
-
Intraperitoneal Injection: 500 mg/kg of TUDCA dissolved in phosphate-buffered saline (PBS) administered every 3 days for 3 months, starting at 7 months of age.[3]
-
-
Key Outcome Measures:
-
Aβ Pathology: Quantification of Aβ plaques in the hippocampus and frontal cortex using immunohistochemistry with anti-Aβ antibodies.[1] Measurement of soluble and insoluble Aβ1-40 and Aβ1-42 levels by ELISA.[2][3]
-
Tau Pathology: Western blot analysis of hippocampal and cortical lysates for phosphorylated tau (p-tau) at specific epitopes and total tau.[1]
-
Neuroinflammation: Immunohistochemical analysis of microglial and astrocyte activation using markers like Iba1 and GFAP.[2]
-
Cognitive Assessment: Evaluation of spatial learning and memory using the Morris Water Maze test.[2]
-
UDCA Administration (General Methodology from Related Neurodegenerative Models)
-
Animal Model: While specific protocols for UDCA in common AD mouse models are not as extensively detailed in the provided search results, studies in other neurodegenerative models and in vitro work with AD patient cells provide methodological insights.
-
Treatment Regimen: In vitro studies on AD patient fibroblasts used 100 nM UDCA for 24 hours.[4]
-
Key Outcome Measures:
4-Phenylbutyrate (4-PBA) Administration in AD Mouse Models
-
Treatment Regimen:
-
Oral Administration: Chronic administration in drinking water or chow, with doses around 200 mg/kg/day.
-
Intraperitoneal Injection: Daily injections of 100 mg/kg for several weeks.[9]
-
-
Key Outcome Measures:
-
Aβ and Tau Pathology: Immunohistochemical and biochemical analysis of amyloid plaques and phosphorylated tau.[5][6]
-
Synaptic Plasticity: Measurement of synaptic markers like PSD95 and synaptophysin.[9]
-
Cognitive Assessment: Behavioral tests such as the Morris Water Maze to assess learning and memory.[5]
-
Signaling Pathways and Experimental Workflows
TUDCA's Neuroprotective Signaling Pathways in Alzheimer's Disease
Caption: TUDCA's multifaceted neuroprotective signaling pathways in Alzheimer's disease.
Comparative Signaling Pathways of UDCA and 4-PBA in Neurodegeneration
Caption: Key neuroprotective signaling pathways of UDCA and 4-PBA.
General Experimental Workflow for Preclinical Alzheimer's Disease Studies
Caption: A generalized workflow for preclinical evaluation of Alzheimer's disease therapeutics.
Conclusion
The available preclinical evidence strongly suggests that TUDCA is a promising therapeutic agent for Alzheimer's disease, with demonstrated efficacy in reducing amyloid and tau pathology, mitigating neuroinflammation, and improving cognitive function in animal models. Its alternatives, UDCA and 4-PBA, also exhibit neuroprotective properties through partially overlapping and distinct mechanisms.
However, the lack of direct comparative studies necessitates caution when evaluating their relative performance. Future independent replication studies with standardized protocols and head-to-head comparisons are crucial to definitively establish the therapeutic potential of TUDCA in relation to other promising neuroprotective compounds for Alzheimer's disease. This guide serves as a resource for researchers to navigate the current landscape of preclinical data and to inform the design of future investigations in this critical area of drug development.
References
- 1. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. TUDCA, a bile acid, attenuates amyloid precursor protein processing and amyloid-β deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with Either Sporadic or Familial Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid as a potential alternative therapeutic approach for neurodegenerative disorders: Effects on cell apoptosis, oxidative stress and inflammation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy in a transgenic model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]
- 9. mdpi.com [mdpi.com]
TUDCA vs. UDCA: A Comparative Metabolomic and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) and Ursodeoxycholic acid (UDCA) are hydrophilic bile acids with established therapeutic roles, particularly in cholestatic liver diseases. While structurally related, their distinct physicochemical properties and metabolic fates lead to differential biological activities. This guide provides a comparative overview of the metabolomic and mechanistic effects of TUDCA and UDCA treatment, supported by experimental data, to inform research and drug development.
Physicochemical and Pharmacokinetic Properties
TUDCA is the taurine-conjugated form of UDCA. This conjugation significantly increases its water solubility, leading to better absorption in the intestine and potentially higher bioavailability compared to UDCA.[1][2] Furthermore, TUDCA is reported to cross the blood-brain barrier more effectively than UDCA, suggesting a greater potential for neurological applications.[1][2]
Comparative Efficacy and Clinical Observations
A multicenter, randomized, double-blind clinical trial in patients with primary biliary cholangitis (PBC) provides a direct comparison of the clinical efficacy of TUDCA and UDCA.
| Parameter | TUDCA (750 mg/day) | UDCA (750 mg/day) | P-value |
| Biochemical Response | |||
| ALP reduction > 25% | 75.97% of patients | 80.88% of patients | 0.453 |
| ALP reduction > 40% | 55.81% of patients | 52.94% of patients | 0.699 |
| Improvement in serum ALP, AST, and total bilirubin | Similar to UDCA | Similar to TUDCA | > 0.05 |
| Symptom Relief | |||
| Improvement in pruritus/scratch | No significant change | Increased from 1.43% to 10.00% of patients | 0.023 |
Data from a 24-week treatment period.
This study concluded that TUDCA is as safe and efficacious as UDCA in improving biochemical markers of PBC, but may be superior in providing symptomatic relief, specifically for pruritus.
Metabolomic Impact of TUDCA and UDCA Treatment
While direct head-to-head metabolomic studies are limited, individual studies have elucidated the distinct metabolic pathways modulated by each bile acid.
TUDCA: Modulation of Glycerophospholipid Metabolism in Hyperlipidemia
A study in high-fat diet-induced hyperlipidemic mice demonstrated that TUDCA treatment significantly alters the serum and liver metabolome, with the most pronounced effects on glycerophospholipid metabolism.[3]
Key Findings:
-
TUDCA administration was shown to reverse the metabolic disturbances induced by a high-fat diet.
-
Metabolomic and lipidomic analyses of both serum and liver samples identified glycerophospholipid metabolism as the most significantly impacted pathway.
-
TUDCA treatment led to a reduction in hepatic steatosis.[3]
UDCA: Regulation of Phenylalanine/Tyrosine Pathway and Gut Microbiome-Derived Metabolites
In a study involving patients with liver dysfunction, UDCA treatment was found to remodel the gut microbiome and significantly alter specific metabolic pathways.
Key Findings:
-
UDCA administration led to an increase in its conjugates, TUDCA and glycoursodeoxycholic acid (GUDCA), and a decrease in the hydrophobic deoxycholic acid (DCA).
-
Global metabolomic profiling revealed that UDCA treatment regulated:
-
Uremic toxins: including hippuric acid and p-cresol sulphate.
-
Antioxidants: such as ascorbate sulphate.
-
Phenylalanine/Tyrosine Pathway: UDCA was found to modulate this pathway.[4]
-
-
Metagenomic analysis indicated that UDCA treatment alters the composition of the gut microbiota.[4]
Differential Effects on Gene Regulation and Cellular Processes
Beyond broad metabolic pathways, TUDCA and UDCA exhibit distinct effects at the cellular and genetic levels.
Transcriptomic Regulation in Retinal Degeneration
A comparative study on a model of retinal degeneration revealed that TUDCA has a much broader impact on gene expression than UDCA.
| Feature | TUDCA | UDCA |
| Number of regulated genes | 463 | 31 |
| Commonly regulated genes | 19 (involved in iron control, cell death, oxidative stress, and cell metabolism) | |
| Differentially regulated pathways | Upregulated by TUDCA: Endoplasmic reticulum stress pathways | - |
| Downregulated by TUDCA: Axonal and neuronal development pathways | - |
These findings suggest that while both molecules offer neuroprotection, TUDCA may act through a wider range of mechanisms, particularly related to the mitigation of endoplasmic reticulum stress.
Effects on Adipocyte Proliferation
In a study on human subcutaneous adipocytes, UDCA was found to have a potent anti-proliferative effect, whereas TUDCA was observed to be neutral in this regard. This highlights a key difference in their impact on cell growth and differentiation in this cell type.
Experimental Protocols
Metabolomic Analysis of TUDCA in Hyperlipidemic Mice
-
Sample Collection: Serum and liver tissue were collected from hyperlipidemic mice treated with TUDCA.
-
Metabolite Extraction: Details on the extraction method were not provided in the abstract.
-
Instrumentation: Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) was used for analysis.
-
Data Analysis: The raw data was processed to identify and quantify metabolites. Pathway analysis was performed to identify metabolic pathways significantly altered by TUDCA treatment.[3]
Metabolomic and Metagenomic Analysis of UDCA in Patients with Liver Dysfunction
-
Study Design: Nine patients were administered 300 mg of UDCA twice daily for 8 weeks. Blood and urine samples were collected before and after the treatment period.
-
Metabolomic Analysis:
-
Targeted Metabolomics: Used to measure bile acid levels in the enterohepatic circulation.
-
Global Metabolomics: Performed to identify a broader range of metabolic changes.
-
-
Metagenomic Analysis: 16S ribosomal DNA (rDNA) sequencing was conducted on bacteria-derived extracellular vesicles to assess changes in the gut microbiome composition.[4]
Signaling Pathways and Mechanisms of Action
Conclusion
TUDCA and UDCA, while closely related, exhibit distinct metabolomic and mechanistic profiles. TUDCA's superior physicochemical properties may contribute to its broader effects on gene regulation and its potential for neurological applications. Its significant impact on glycerophospholipid metabolism suggests a key role in lipid homeostasis. UDCA, on the other hand, demonstrates a pronounced effect on remodeling the gut microbiome and modulating amino acid metabolism, in addition to its established role in altering the bile acid pool. For researchers and drug developers, the choice between TUDCA and UDCA should be guided by the specific therapeutic target and desired mechanistic outcome. This comparative guide highlights the nuances between these two important bile acids and provides a foundation for further investigation into their therapeutic potential.
References
Unveiling TUDCA's Molecular Landscape: A Proteomics-Driven Target Validation Guide
For researchers, scientists, and drug development professionals, tauroursodeoxycholic acid (TUDCA) has emerged as a promising therapeutic agent with a reputation as a potent chemical chaperone and cytoprotective molecule. Its efficacy in mitigating endoplasmic reticulum (ER) stress, apoptosis, and inflammation is well-documented. However, a comprehensive understanding of its direct molecular targets remains a critical step in fully harnessing its therapeutic potential. This guide leverages mass spectrometry-based proteomics to validate TUDCA's targets, offering a comparative analysis with alternative compounds and providing detailed experimental frameworks for further investigation.
This guide will delve into the proteomic methodologies for identifying TUDCA's interacting partners, present quantitative data comparing its effects to other bile acids, and visualize the key signaling pathways it modulates.
Comparative Analysis of TUDCA's Protein Targets
Mass spectrometry-based proteomics offers an unbiased and powerful approach to identify and quantify the proteins that interact with or are modulated by a small molecule like TUDCA. Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have begun to map the protein landscape influenced by TUDCA.
One key study investigating the effects of TUDCA on neural stem cells identified a significant downregulation of several mitochondrial proteins, suggesting a role for TUDCA in modulating cellular metabolism.[1] In contrast, studies on the related bile acid, ursodeoxycholic acid (UDCA), have highlighted its impact on inflammatory chemokines in the context of primary biliary cholangitis. While direct comparative proteomics studies are still emerging, we can extrapolate and compare the known protein modulations of TUDCA with those of UDCA and other bile acids that act on the farnesoid X receptor (FXR), a known target for many bile acids.
| Target Protein/Pathway | TUDCA Modulation | Alternative: UDCA Modulation | Alternative: FXR Agonist (e.g., Obeticholic Acid) Modulation |
| Mitochondrial Metabolism | |||
| Acyl-CoA Dehydrogenase, Long Chain (LCAD) | Downregulation[1] | Limited direct evidence | Indirectly modulated through FXR's role in lipid metabolism |
| Ornithine Aminotransferase (OAT) | Downregulation[1] | Limited direct evidence | Indirectly modulated through FXR's role in amino acid metabolism |
| Aldehyde Dehydrogenase 2 (ALDH2) | Downregulation[1] | Limited direct evidence | Limited direct evidence |
| Acetyl-CoA Acetyltransferase 1 (ACAT1) | Downregulation[1] | Limited direct evidence | Indirectly modulated through FXR's role in cholesterol metabolism |
| Pyruvate Carboxylase (PC) | Downregulation[1] | Limited direct evidence | Indirectly modulated through FXR's role in gluconeogenesis |
| ER Stress & Unfolded Protein Response (UPR) | |||
| Glucose-Regulated Protein 78 (GRP78/BiP) | Alleviates ER stress by modulating GRP78 expression[2] | Reduces ER stress | Limited direct evidence |
| PERK, IRE1α, ATF6 | Modulates all three branches of the UPR[3] | Reduces ER stress | Limited direct evidence |
| C/EBP Homologous Protein (CHOP) | Downregulation of pro-apoptotic CHOP[2] | Reduces ER stress-induced apoptosis | Limited direct evidence |
| Apoptosis Regulation | |||
| Bax/Bcl-2 Ratio | Decreases pro-apoptotic Bax and increases anti-apoptotic Bcl-2[2] | Similar anti-apoptotic effects | Can modulate apoptosis in a context-dependent manner |
| Caspase-3, -9, -12 | Inhibition of activation[4] | Similar inhibitory effects on caspases | Can modulate apoptosis |
| Inflammatory Signaling | |||
| NF-κB Pathway | Inhibition of activation[5] | Anti-inflammatory effects | Potent anti-inflammatory effects via FXR activation |
| Chemokines (e.g., CXCL11, CCL20) | Limited direct evidence | Downregulation of specific chemokines[6] | Downregulation of pro-inflammatory cytokines and chemokines |
Key Signaling Pathways Modulated by TUDCA
TUDCA's therapeutic effects are underpinned by its ability to intervene in critical cellular signaling pathways. Below are diagrams illustrating TUDCA's mechanism of action in the context of ER stress and apoptosis.
Experimental Protocols for Target Validation
Validating TUDCA's targets using mass spectrometry-based proteomics involves a series of well-defined steps. Below is a generalized yet detailed protocol that can be adapted for specific experimental needs.
Cell Culture and TUDCA Treatment
-
Cell Line Selection: Choose a relevant cell line based on the research question (e.g., HepG2 for liver-related studies, SH-SY5Y for neuroprotection).
-
Culture Conditions: Maintain cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2).
-
TUDCA Treatment: Treat cells with a predetermined concentration of TUDCA (e.g., 100-500 µM) for a specified duration (e.g., 24 hours). Include vehicle-treated cells as a control.
Protein Extraction and Digestion
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA).
-
Proteolytic Digestion: Digest proteins into peptides using a sequence-specific protease, most commonly trypsin.
Mass Spectrometry Analysis
-
Liquid Chromatography (LC): Separate the complex peptide mixture using reverse-phase liquid chromatography. This step is crucial for reducing sample complexity before introduction into the mass spectrometer.
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data-Dependent Acquisition (DDA): The mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS), generating fragmentation spectra that are used for peptide identification.
-
Data-Independent Acquisition (DIA): A more recent technique where all peptide ions within a specified mass range are fragmented, allowing for a more comprehensive dataset.
-
Data Analysis
-
Database Searching: Use a search algorithm (e.g., MaxQuant, Sequest) to match the experimental MS/MS spectra against a protein sequence database to identify the peptides and, by inference, the proteins.
-
Quantification:
-
Label-Free Quantification (LFQ): Compare the signal intensities of peptides between the TUDCA-treated and control groups.
-
Isobaric Labeling (e.g., TMT, iTRAQ): Chemically label peptides from different samples with tags of the same mass but which produce different reporter ions upon fragmentation, allowing for multiplexed relative quantification.
-
-
Bioinformatics Analysis: Perform statistical analysis to identify significantly regulated proteins. Utilize pathway analysis tools (e.g., Gene Ontology, KEGG) to understand the biological implications of the observed protein changes.
Experimental Workflow Diagram
Conclusion
Mass spectrometry-based proteomics provides a robust and comprehensive platform for validating the molecular targets of TUDCA. The data presented in this guide, while based on currently available research, underscores the multifaceted nature of TUDCA's mechanism of action, extending beyond its role as a simple chemical chaperone. By employing the detailed experimental protocols outlined, researchers can further elucidate the specific protein interactions of TUDCA, paving the way for more targeted and effective therapeutic strategies. The comparative analysis with other bile acids and FXR agonists highlights the unique and overlapping functionalities of these molecules, providing a valuable resource for drug development professionals seeking to understand the nuances of bile acid signaling. The continued application of advanced proteomic techniques will undoubtedly uncover new targets and pathways, solidifying TUDCA's position as a molecule of significant therapeutic interest.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TUDCA inhibits EV71 replication by regulating ER stress signaling pathway and suppressing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review: The bile acids urso- and this compound as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Safety Profiles of TUDCA and UDCA
For Researchers, Scientists, and Drug Development Professionals
Tauroursodeoxycholic acid (TUDCA) and Ursodeoxycholic acid (UDCA) are hydrophilic bile acids with established therapeutic benefits, primarily in the context of cholestatic liver diseases. While UDCA has a long history of clinical use and a well-documented safety profile, TUDCA is gaining increasing attention for its potential neuroprotective and broader cytoprotective effects. This guide provides an objective comparison of the long-term safety profiles of TUDCA and UDCA, supported by data from clinical studies, to inform research and drug development.
Overview of Safety Profiles
Both TUDCA and UDCA are generally considered safe and well-tolerated in long-term studies. The most commonly reported adverse events for both compounds are gastrointestinal in nature, with diarrhea being the most frequent. However, the extent of long-term safety data differs, with UDCA having a more extensive evidence base from decades of clinical use.
This compound (TUDCA) is regarded as safe in clinical trials lasting up to a year, and recent studies in neurodegenerative diseases are extending this timeframe to 18 months.[1][2] The primary side effect is mild, transient diarrhea.[1][2]
Ursodeoxycholic Acid (UDCA) has a well-established long-term safety record at standard therapeutic doses (13-15 mg/kg/day).[3] Diarrhea is the most common adverse effect, though it is typically mild and affects a small percentage of patients.[3] It is important to note that high doses of UDCA (28-30 mg/kg/day) have been associated with an increased risk of severe adverse outcomes in patients with primary sclerosing cholangitis (PSC).[3][4]
Quantitative Comparison of Adverse Events in Long-Term Studies
The following tables summarize the reported adverse events from key long-term clinical trials for TUDCA and UDCA.
Table 1: Adverse Events in a 54-Week, Randomized, Double-Blind, Placebo-Controlled Study of TUDCA in Amyotrophic Lateral Sclerosis (ALS)
| Adverse Event | TUDCA (2 g/day ) (n=17) | Placebo (n=17) |
| Mild Diarrhea | 2 | 2 |
| Anorexia | 0 | 1 |
Data from the TUDCA-ALS pilot study. This study showed TUDCA to be well-tolerated with no significant differences in adverse events compared to placebo.[2]
Table 2: Adverse Events in a 24-Week, Randomized, Double-Blind, Comparative Study of TUDCA and UDCA in Primary Biliary Cholangitis (PBC)
| Adverse Event | TUDCA (750 mg/day) (n=98) | UDCA (750 mg/day) (n=101) | p-value |
| Pruritus/Scratch (increase from baseline) | 0% | 8.57% | 0.023 |
| Comparable Overall Adverse Event Rates |
This study demonstrated that TUDCA is as safe and efficacious as UDCA for the treatment of PBC over a 24-week period. Notably, TUDCA appeared to have a better profile regarding pruritus.[5][6][7]
Table 3: Commonly Reported and Rare Adverse Events Associated with Long-Term UDCA Therapy (Various Indications)
| Adverse Event Category | Specific Adverse Event | Reported Incidence/Comment |
| Common | Diarrhea | 2-9%[3] |
| Nausea | Infrequent | |
| Abdominal Discomfort | Infrequent | |
| Rare | Skin Reactions | Often attributed to excipients in the formulation[3] |
| Decompensation of Cirrhosis | Reported in single cases of end-stage PBC[3] | |
| Associated with High Doses (28-30 mg/kg/day) in PSC | Increased risk of cirrhosis, varices, cholangiocarcinoma, liver transplantation, and death | [3][8] |
| Potential Signals from Pharmacovigilance Databases | Interstitial lung disease, pancytopenia, venous obliterating liver disease, bile duct stenosis | Identified in a real-world pharmacovigilance study, requiring further investigation[8][9] |
Experimental Protocols of Key Long-Term Safety Studies
TUDCA in Amyotrophic Lateral Sclerosis (ALS) - Phase II Study (NCT00877604)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 34 patients with ALS already receiving riluzole.
-
Intervention: Participants were randomized to receive either TUDCA (1 g twice daily) or a placebo for 54 weeks, following a 3-month lead-in period.
-
Safety Assessment: The incidence, severity, and type of adverse events were monitored throughout the study. Clinical laboratory findings were also assessed at regular intervals.[1][10]
TUDCA vs. UDCA in Primary Biliary Cholangitis (PBC)
-
Study Design: A 24-week, multicenter, randomized, double-blind, controlled study.
-
Participants: 199 Chinese patients with PBC.
-
Intervention: Patients were randomly assigned to receive either 250 mg of TUDCA three times a day with a UDCA placebo or 250 mg of UDCA three times a day with a TUDCA placebo.
-
Safety Assessment: Adverse events were recorded at each follow-up visit. Laboratory tests for hematology and biochemistry were performed at baseline and at weeks 4, 12, and 24.[5][6][7]
Signaling Pathways and Mechanisms of Safety
The safety profiles of TUDCA and UDCA are intrinsically linked to their mechanisms of action, primarily their ability to modulate apoptosis and cellular stress signaling pathways.
Both TUDCA and UDCA are known to inhibit the mitochondrial pathway of apoptosis by preventing the translocation of Bax to the mitochondria, thereby reducing the release of cytochrome c and subsequent caspase activation.[11] They also mitigate endoplasmic reticulum (ER) stress, a key factor in various pathologies.[11]
Bile acids exert their effects through dedicated receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). The differential activation of these receptors by TUDCA and UDCA may contribute to their distinct therapeutic and safety profiles. While both can influence these pathways, the precise downstream effects related to long-term safety are an active area of research. For instance, excessive FXR activation can have metabolic consequences, while TGR5 activation is linked to various metabolic and inflammatory responses.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Melancholé: The Dark Side of Bile Acids and Its Cellular Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. Amyotrophic Lateral Sclerosis | A randomized double-blind clinical trial on safety and efficacy of this compound (TUDCA) as add-on treatment in patients affected by amyotrophic lateral sclerosis (ALS): the statistical analysis plan of TUDCA-ALS trial | springermedicine.com [springermedicine.com]
- 7. Frontiers | this compound in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol [frontiersin.org]
- 8. examine.com [examine.com]
- 9. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the treatment of patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Unexpected Uses of Urso- and this compound in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tauroursodeoxycholic Acid (TUDCA): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with growing interest in research for its neuroprotective and anti-apoptotic properties. As its use in laboratory settings increases, it is imperative for researchers, scientists, and drug development professionals to be well-versed in the proper procedures for its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and compliant management of TUDCA waste.
Given the limited specific data on the environmental impact and disposal of TUDCA, a precautionary approach is recommended. It is crucial to treat TUDCA as a potentially hazardous chemical waste and to consult your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures. Regulations and guidelines for chemical waste disposal can vary significantly by location and institution.
Immediate Safety and Handling
Before beginning any work with TUDCA, personnel should be thoroughly familiar with the compound's Safety Data Sheet (SDS). Standard laboratory safety protocols must be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A lab coat is required to protect from spills.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Avoid generating dust.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
TUDCA Waste Disposal Protocol
The primary method for the disposal of TUDCA is through your institution's hazardous waste management program. Never dispose of TUDCA, in solid or liquid form, down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect solid TUDCA waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing TUDCA in a separate, compatible, and clearly labeled hazardous waste container.
-
Segregation: Do not mix TUDCA waste with other incompatible waste streams.
Step 2: Waste Containerization and Labeling
-
Container Selection: Use a robust, leak-proof container made of a material compatible with TUDCA and any solvents used (e.g., high-density polyethylene [HDPE]).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is secure and away from incompatible chemicals.
Step 4: Disposal Request
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for a pickup from your EHS-approved hazardous waste contractor.
Disposal of Empty TUDCA Containers
Empty containers that held TUDCA must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which TUDCA is soluble (e.g., ethanol, methanol, or a DMSO/water mixture).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.
-
Final Disposal: After triple rinsing, the defaced and dried container can typically be disposed of in the regular laboratory glass or plastic recycling, as per institutional policy.
Quantitative Data and Chemical Properties
A summary of relevant quantitative data and chemical properties of TUDCA is provided in the table below to aid in risk assessment and handling.
| Property | Data |
| Molecular Formula | C₂₆H₄₅NO₆S |
| Molecular Weight | 499.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: ~10-100 mg/mLEthanol: ~1 mg/mLWater: Sparingly soluble. The sodium salt is more water-soluble. |
| Storage Temperature | -20°C |
Disposal Workflow Visualization
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocols
Currently, there is a lack of published, detailed experimental protocols that specifically outline the disposal procedures for TUDCA. The guidance provided here is based on general principles of laboratory chemical waste management. Researchers are strongly encouraged to develop a substance-specific disposal plan as part of their experimental protocol, in consultation with their institution's EHS department. This plan should be included in the laboratory's standard operating procedures (SOPs).
Safeguarding Your Research: A Comprehensive Guide to Handling Tauroursodeoxycholic Acid (TUDCA)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tauroursodeoxycholic acid (TUDCA), a bile acid derivative of increasing interest in various research fields. Adherence to these procedural steps will minimize exposure risk and ensure the integrity of your work.
Essential Safety and Physical Data
Understanding the quantitative safety and physical properties of a compound is the foundation of safe handling. The following table summarizes key data for TUDCA.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous by some suppliers. However, some data suggests it can cause severe skin burns and eye damage. | [1] |
| Oral LD50 (Rat) | > 5,000 mg/kg | [1] |
| Oral LD50 (Mouse) | > 6 g/kg | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Flammability | Not flammable or combustible | [1] |
| Storage Temperature | Recommended to be stored refrigerated. | [1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of TUDCA from receipt to disposal, ensuring a controlled and safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks before opening.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Refrigerated storage is recommended.[1] Keep the container tightly sealed.
Engineering Controls and Workspace Preparation
-
Ventilation: Always handle TUDCA in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form, to prevent the generation of dust or aerosols.[1]
-
Designated Area: Designate a specific area for handling TUDCA to prevent cross-contamination.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
Workspace Preparation: Cover the work surface with absorbent, disposable bench paper.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial. The following PPE should be worn at all times when handling TUDCA:
| PPE Category | Requirement and Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles conforming to NIOSH (US) or EN 166 (EU) standards. | Protects eyes from accidental splashes or dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use. | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust generation is likely. | Prevents inhalation of fine particles. |
Handling Procedures (Weighing and Solution Preparation)
-
Dispensing: When weighing the solid material, do so carefully within a fume hood or a ventilated balance enclosure to avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid TUDCA to the solvent to prevent splashing.
Accidental Spill Response
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, gloves, eye protection).
-
Mechanically scoop or sweep up the spilled material. Avoid generating dust.
-
Place the collected material into a sealed, labeled container for proper waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and dispose of cleaning materials as chemical waste.
-
Disposal Plan
Proper disposal of TUDCA and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all TUDCA waste, including excess material and contaminated disposables (e.g., gloves, bench paper, pipette tips), in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Method: Dispose of chemical waste through a licensed professional waste disposal service.[3] Follow all local, state, and federal regulations for chemical waste disposal.
-
Neutralization (for aqueous solutions): For small quantities of aqueous solutions, neutralization can be considered.
-
Perform all steps slowly in a fume hood.
-
Make a basic solution using a large volume of cold water and an appropriate inorganic base (e.g., sodium bicarbonate).
-
Stir the solution while slowly adding the diluted acidic TUDCA solution.
-
Allow the contents to react and cool.
-
Test the neutralized solution to confirm a pH between 6 and 8.
-
Flush the neutralized solution to the sanitary sewer with a large volume of water (at least 20 parts water).[4] Caution: This procedure generates heat and potentially vapors. It is not suitable for TUDCA that contains heavy metals or other hazardous substances.
-
Experimental Workflow Visualization
The following diagram illustrates the step-by-step process for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
